4-Benzyloxy-2-formylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-formyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-12-8-13(6-7-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARNEIDTRHXKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396973 | |
| Record name | [4-(Benzyloxy)-2-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139962-97-3 | |
| Record name | [4-(Benzyloxy)-2-formylphenyl]boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80396973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of 4-Benzyloxy-2-formylphenylboronic acid
An In-Depth Technical Guide to 4-Benzyloxy-2-formylphenylboronic Acid: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a trifunctional organoboron compound of significant interest to researchers in synthetic chemistry, drug discovery, and materials science. We delve into its core physicochemical properties, spectroscopic signatures, and chemical reactivity, with a focus on its utility in cornerstone organic transformations such as the Suzuki-Miyaura cross-coupling and reductive amination. This document serves as a practical resource for scientists, offering field-proven insights, detailed experimental protocols, and an authoritative grounding in the scientific literature to enable the effective application of this versatile building block in complex molecular synthesis.
Introduction
This compound (CAS No. 139962-97-3) is a sophisticated synthetic intermediate distinguished by the simultaneous presence of three valuable functional groups on a single phenyl ring: a boronic acid, an aldehyde (formyl), and a benzyloxy ether. This unique arrangement makes it a powerful tool for constructing complex molecular architectures through sequential and orthogonal chemical transformations.[1] The boronic acid moiety serves as a linchpin for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, while the aldehyde group provides a handle for C-N bond formation and further carbon chain extension.[2][3] The benzyloxy group not only enhances solubility and reactivity but also acts as a stable protecting group for a phenolic hydroxyl.[2]
Its applications are broad, ranging from the synthesis of biologically active compounds in pharmaceutical development to the creation of advanced conductive polymers in materials science.[1][2] This guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to leverage the full synthetic potential of this reagent, grounded in an understanding of its fundamental properties and reactivity.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis.
Identification
The fundamental identifiers for this compound are summarized below.
| Property | Value |
| CAS Number | 139962-97-3[1][2][4] |
| Molecular Formula | C₁₄H₁₃BO₄[1][2][4] |
| Molecular Weight | 256.06 g/mol [1][2][4] |
| IUPAC Name | (2-formyl-4-phenylmethoxyphenyl)boronic acid[1][4] |
| Common Synonyms | 4-Benzyloxy-2-formylbenzeneboronic acid[2] |
| Appearance | White to off-white crystalline powder or solid[2][5] |
Solubility and Stability
The benzyloxy group is known to enhance the compound's solubility in common organic solvents compared to simpler phenylboronic acids.[2] While specific quantitative data is sparse, it is generally soluble in solvents like tetrahydrofuran (THF), 1,2-dichloroethane (DCE), and dimethylformamide (DMF), which are commonly used in reactions involving this reagent.
Stability and Storage: Proper storage is critical to maintain the integrity of the reagent.
-
Anhydride Formation: Phenylboronic acids have a propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines.[6] Commercial batches of this compound often contain varying amounts of this anhydride, which does not typically impede its reactivity in cross-coupling reactions as the boroxine readily hydrolyzes back to the boronic acid under reaction conditions.
-
Protodeboronation: A common decomposition pathway for arylboronic acids is protodeboronation, the cleavage of the C-B bond, which is often facilitated by acidic or basic conditions and elevated temperatures.[6]
-
Air Sensitivity: The compound is noted to be air-sensitive.[5]
-
Recommended Storage: To ensure long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7][8] Refrigeration at 2-8°C is recommended.[8]
Chemical Reactivity and Synthetic Utility
The value of this compound lies in the distinct reactivity of its three functional groups, enabling diverse and sequential synthetic strategies.
The Boronic Acid Moiety: Suzuki-Miyaura Cross-Coupling
The boronic acid group is predominantly used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[2] This reaction is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl structures and other conjugated systems.[9] The general catalytic cycle involves an oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product and regenerate the catalyst.[9]
References
- 1. Buy this compound | 139962-97-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (contains varying amounts of Anhydride) | C14H13BO4 | CID 3827645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. 139962-97-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to 4-Benzyloxy-2-formylphenylboronic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of a Multifunctional Building Block
In the landscape of modern synthetic organic chemistry and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among these, 4-Benzyloxy-2-formylphenylboronic acid (CAS No. 139962-97-3), hereafter referred to as BF-PBA, has emerged as a versatile and powerful reagent. Its unique trifunctional architecture, comprising a boronic acid moiety, an aldehyde, and a benzyloxy protecting group, offers a remarkable platform for sequential and diverse chemical transformations. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of BF-PBA, from its fundamental properties and synthesis to its application in cornerstone reactions and its broader implications in the pharmaceutical sciences.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a reagent is the bedrock of its effective application. BF-PBA is typically a white to off-white crystalline powder with the molecular formula C₁₄H₁₃BO₄ and a molecular weight of 256.06 g/mol .
| Property | Value | Source |
| CAS Number | 139962-97-3 | [1] |
| Molecular Formula | C₁₄H₁₃BO₄ | [1] |
| Molecular Weight | 256.06 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| IUPAC Name | (4-(Benzyloxy)-2-formylphenyl)boronic acid | [1] |
The structural arrangement of BF-PBA is key to its reactivity. The boronic acid group, an sp²-hybridized boron atom bonded to two hydroxyl groups and a carbon atom of the phenyl ring, is the linchpin for palladium-catalyzed cross-coupling reactions. The ortho-formyl group, an electron-withdrawing moiety, modulates the electronic properties of the phenyl ring and serves as a versatile handle for subsequent chemical modifications, such as reductive amination or condensation reactions. The para-benzyloxy group, a bulky and electron-donating ether, enhances the solubility of the molecule in organic solvents and can be readily cleaved under hydrogenolysis conditions to reveal a phenol, providing another point for diversification.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the aromatic protons on the phenyl ring (in the range of 7.0-8.0 ppm), the benzylic protons of the protecting group (a singlet around 5.0-5.5 ppm), and the protons of the benzyl group's phenyl ring (around 7.2-7.5 ppm). The boronic acid protons are often broad and may exchange with residual water in the solvent.
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon (around 190-200 ppm), along with signals for the aromatic carbons and the benzylic carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the aldehyde group (typically in the region of 1680-1710 cm⁻¹), O-H stretching from the boronic acid (a broad band around 3200-3600 cm⁻¹), and C-O stretching from the benzyloxy ether.[3][4]
Synthesis and Purification: A Strategic Approach
The synthesis of BF-PBA can be achieved through a multi-step sequence that strategically introduces the three key functional groups. While a specific, detailed protocol for BF-PBA was not found in the searched literature, a general and logical synthetic strategy can be constructed based on established methodologies for similar compounds.[6][7]
dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example based on established chemical transformations for analogous compounds.
Step 1: Protection of 4-Hydroxybenzaldehyde
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(benzyloxy)benzaldehyde.
Step 2: Ortho-Directed Lithiation and Borylation
-
Dissolve 4-(benzyloxy)benzaldehyde (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C and add sec-butyllithium (s-BuLi) (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
Step 3: Hydrolysis to the Boronic Acid
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude BF-PBA can be purified by recrystallization from a suitable solvent system or by a specialized purification method involving alkaline dissolution followed by acidic precipitation.[8]
Key Applications in Organic Synthesis
The synthetic utility of BF-PBA is primarily centered around its participation in palladium-catalyzed cross-coupling reactions and multicomponent reactions, which are foundational to modern drug discovery and materials science.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly biaryl structures.[9] BF-PBA serves as an excellent coupling partner in these reactions.
dot graph "suzuki_cycle" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The benzyloxy and formyl groups on BF-PBA are generally well-tolerated under typical Suzuki-Miyaura conditions, allowing for the synthesis of complex biaryl aldehydes. The electronic nature of the substituents on the boronic acid can influence the reaction rate, with electron-donating groups often enhancing the transmetalation step.[10]
3.1.1. Experimental Protocol: Suzuki-Miyaura Coupling with BF-PBA
The following is a general, representative protocol for the Suzuki-Miyaura coupling of BF-PBA with an aryl bromide.[2][6][11]
-
To a flame-dried Schlenk flask, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 (expected) |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | High (expected) |
| 2-Bromopyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 18 | Good (expected) |
| (Note: The yields in this table are representative expectations based on literature for similar substrates, as specific yield data for BF-PBA was not found in the provided search results.)[10][12][13] |
The Petasis Borono-Mannich Reaction: A Gateway to Complex Amines
The Petasis reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines, including valuable α-amino acids.[14][15] BF-PBA, with its electron-rich aromatic ring due to the benzyloxy group, is an excellent substrate for this transformation.
dot graph "petasis_mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: A simplified representation of the Petasis borono-Mannich reaction.
3.2.1. Experimental Protocol: Petasis Reaction with BF-PBA
The following is a general procedure for a Petasis reaction involving BF-PBA.
-
In a reaction vial, combine the amine (1.0 eq), the aldehyde (e.g., glyoxylic acid for the synthesis of an α-amino acid) (1.1 eq), and this compound (1.2 eq).
-
Add a suitable solvent, such as dichloromethane or ethanol.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to yield the desired α-substituted amine.
Role in Drug Discovery and Medicinal Chemistry
The structural motifs accessible through reactions with BF-PBA are of significant interest in drug discovery. Boronic acids themselves are a class of compounds with proven therapeutic applications, with several FDA-approved drugs containing this functional group.[16][17]
-
Scaffold Diversity: BF-PBA allows for the rapid generation of diverse molecular scaffolds. The biaryl structures from Suzuki-Miyaura couplings are prevalent in many classes of drugs. The α-amino acids and other complex amines synthesized via the Petasis reaction are also crucial components of many pharmaceuticals.
-
Sequential Functionalization: The presence of both a formyl group and a cleavable benzyloxy group allows for post-coupling modifications. The aldehyde can be converted into a variety of other functional groups, and the phenol can be revealed for further derivatization, enabling the exploration of structure-activity relationships (SAR).
Handling, Storage, and Safety
As with all boronic acids, proper handling and storage of BF-PBA are crucial to maintain its integrity and ensure safety. Boronic acids are known to undergo dehydration to form cyclic anhydrides (boroxines), and they can be susceptible to protodeboronation under certain conditions.
-
Storage: Store BF-PBA in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Safety: BF-PBA may cause skin and eye irritation. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion and Future Outlook
This compound represents a sophisticated and highly versatile building block for modern organic synthesis. Its trifunctional nature provides a pre-installed and strategically protected set of reactive sites, enabling chemists to construct complex molecular architectures with a high degree of control and efficiency. The applications of BF-PBA in robust and reliable transformations like the Suzuki-Miyaura and Petasis reactions underscore its value in generating libraries of compounds for drug discovery and developing novel materials. As the demand for more efficient and modular synthetic strategies continues to grow, the importance of well-designed, multifunctional building blocks like BF-PBA will undoubtedly increase, paving the way for future innovations in both academic research and the pharmaceutical industry.
References
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Formylphenylboronic acid(87199-17-5) 1H NMR [m.chemicalbook.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Petasis reaction - Wikipedia [en.wikipedia.org]
- 15. Petasis Reaction [organic-chemistry.org]
- 16. digibuo.uniovi.es [digibuo.uniovi.es]
- 17. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Benzyloxy-2-formylphenylboronic Acid: Structure, Properties, and Applications in Modern Organic Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-Benzyloxy-2-formylphenylboronic acid, a multifunctional organoboron compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into its unique molecular structure, detailing the synergistic roles of its three key functional groups: the boronic acid moiety, the ortho-formyl group, and the para-benzyloxy substituent. This guide explores its synthesis, physicochemical properties, and highlights its principal application as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Furthermore, we will present a detailed, field-proven experimental protocol and discuss the compound's emerging role in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their work.
Introduction to this compound
This compound (CAS No. 139962-97-3) has emerged as an invaluable reagent in synthetic chemistry.[1] It belongs to the family of arylboronic acids, organic compounds featuring a boronic acid group [-B(OH)₂] attached to an aromatic ring.[1] Its distinctiveness lies in its trifunctional nature, which allows for sequential, site-selective transformations, enabling the efficient construction of complex molecular architectures.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This data is critical for its proper handling, storage, and application in experimental setups.
| Property | Value | References |
| CAS Number | 139962-97-3 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃BO₄ | [1][2][4][5] |
| Molecular Weight | 256.06 g/mol | [1][2][4][5] |
| IUPAC Name | (2-formyl-4-phenylmethoxyphenyl)boronic acid | [1][4] |
| Appearance | White to off-white crystalline powder | [2][6] |
| Synonyms | 4-Benzyloxy-2-formylbenzeneboronic acid | [2][6] |
| Storage | Store at room temperature | [2] |
Molecular Structure and Reactivity
The utility of this compound stems directly from the interplay of its three functional groups, each imparting a specific reactivity profile.
-
Boronic Acid Moiety (-B(OH)₂): This group is the cornerstone of the molecule's function in cross-coupling chemistry.[1] It serves as the nucleophilic partner in the Suzuki-Miyaura reaction, reacting with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.[1][2]
-
Formyl Group (-CHO): Positioned ortho to the boronic acid, this electron-withdrawing aldehyde group enhances the reactivity of the molecule in certain transformations.[1] More importantly, it serves as a versatile synthetic handle for subsequent reactions such as reductive amination, oxidation to a carboxylic acid, or Wittig-type olefination.
-
Benzyloxy Group (-OCH₂Ph): This group serves two primary purposes. First, it acts as a robust protecting group for a phenol, which can be cleaved under specific conditions (e.g., hydrogenation) to reveal a hydroxyl group if desired.[7] Second, the benzyloxy moiety can enhance the solubility of the molecule in organic solvents and can be a key pharmacophore in the design of biologically active compounds, such as monoamine oxidase (MAO) inhibitors.[2][8]
Synthesis Methodologies
The synthesis of this compound can be achieved through several strategic routes that build the molecule by introducing the key functional groups onto a phenyl ring.[1] Common strategies involve:
-
Ether Formation: Reacting a suitable hydroquinone derivative with a benzyl halide to install the benzyloxy group.[1]
-
Formylation: Introducing the aldehyde group onto the aromatic ring using a formylating agent.[1]
-
Borylation: The final and key step, where the boronic acid moiety is introduced. This is often accomplished via a lithium-halogen exchange or Grignard reaction on a brominated precursor, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic hydrolysis.[9]
A conceptual workflow for a common lab-scale synthesis is depicted below.
Caption: Conceptual workflow for the synthesis of this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming biaryl structures.[10] This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[11]
Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium complex. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv). The use of a pre-formed, stable Pd(0) complex like Pd(PPh₃)₄ is a common choice for its reliability.
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe to create a 2:1 or similar biphasic mixture. The aqueous phase, in conjunction with the base, is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[7]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several high-value research areas.
Pharmaceutical Development
Boronic acids are an increasingly important class of compounds in medicinal chemistry, with several FDA-approved drugs now incorporating this moiety.[12] this compound serves as a key intermediate for synthesizing complex molecules with potential therapeutic applications.[2] The biaryl structures formed via its coupling are common scaffolds in drug candidates.[10] Furthermore, the benzyloxy group itself is a recognized pharmacophore in certain contexts, including in the development of antagonists for the human androgen receptor and inhibitors for neuro-active enzymes.[8][13][14]
Materials Science
The ability to form well-defined biaryl and poly-aryl structures through iterative cross-coupling reactions makes this compound suitable for the synthesis of advanced materials.[1][2] These materials can include conductive polymers and organic light-emitting diodes (OLEDs), where the electronic properties of the conjugated aromatic system are paramount.[2]
Bioconjugation and Chemical Sensors
The boronic acid group can form reversible covalent bonds with cis-diols, a functionality present in many biomolecules like carbohydrates and proteins.[1][2] This property allows researchers to use this compound and its derivatives in bioconjugation techniques for developing biosensors or targeted drug delivery systems.[2]
Handling and Safety
While specific toxicity data is limited, arylboronic acids should be handled with standard laboratory precautions.[1] They can be mild irritants to the skin and eyes.[1] It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Conclusion
This compound is a highly versatile and powerful synthetic building block. Its value is derived from its multi-functional nature, which provides a platform for robust C-C bond formation via Suzuki-Miyaura coupling while retaining orthogonal functional groups for subsequent chemical manipulation. For researchers in drug discovery and materials science, this compound offers an efficient route to complex molecular targets, underscoring the continuing importance of organoboron chemistry in modern scientific advancement.
References
- 1. Buy this compound | 139962-97-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound (contains varying amounts of Anhydride) | C14H13BO4 | CID 3827645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-benzyloxy-2-formyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 139962-97-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Benzyloxy-2-formylphenylboronic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Benzyloxy-2-formylphenylboronic acid, a versatile trifunctional building block in synthetic organic chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide emphasizes the causal reasoning behind experimental choices and data interpretation, ensuring scientific integrity and practical applicability.
Introduction
This compound is a valuable reagent in organic synthesis, notably in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the presence of three distinct functional groups: a boronic acid, a benzaldehyde, and a benzyloxy ether. This trifunctionality allows for sequential and site-selective transformations, enabling the construction of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives.
This guide will delve into the expected and observed spectroscopic data, providing a framework for the rational analysis of this compound and its analogues.
Molecular Structure and Key Features
A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The diagram below illustrates the atomic numbering scheme used for NMR assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. However, boronic acids can present challenges due to their tendency to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad and poorly resolved spectra.
Experimental Protocol: NMR Sample Preparation
To obtain high-quality NMR spectra of boronic acids, the equilibrium between the monomeric acid and its anhydride forms must be controlled.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the sample in a deuterated solvent that can disrupt the hydrogen bonding networks responsible for oligomerization. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often effective. For this compound, DMSO-d₆ is a suitable choice.
-
Concentration: Prepare a solution with a concentration of 5-10 mg/mL.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
¹H NMR Spectroscopy: Predicted Data and Interpretation
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | 1H |
| Aromatic (H3) | 7.9 - 8.1 | Doublet | 1H |
| Aromatic (H5) | 7.6 - 7.8 | Doublet of doublets | 1H |
| Aromatic (H6) | 7.4 - 7.6 | Doublet | 1H |
| Benzyl (-CH₂) | 5.1 - 5.3 | Singlet | 2H |
| Benzyl (Phenyl) | 7.2 - 7.5 | Multiplet | 5H |
| Boronic acid (-B(OH)₂) | 8.0 - 8.5 (broad) | Singlet | 2H |
Causality Behind Assignments:
-
Aldehyde Proton: The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, resulting in a chemical shift in the downfield region of 9.8-10.2 ppm.
-
Aromatic Protons: The protons on the phenylboronic acid ring will exhibit distinct signals due to their substitution pattern. H3 is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. H5 is ortho to the benzyloxy group and meta to the aldehyde, while H6 is ortho to the boronic acid group. The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with neighboring protons.
-
Benzyl Protons: The methylene protons of the benzyloxy group are adjacent to an oxygen atom and a phenyl ring, resulting in a chemical shift around 5.1-5.3 ppm. The five protons of the benzyl's phenyl ring will appear as a complex multiplet in the aromatic region.
-
Boronic Acid Protons: The acidic protons of the B(OH)₂ group are typically broad and may exchange with residual water in the solvent. Their chemical shift can be highly variable.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Aromatic (C4-O) | 160 - 165 |
| Aromatic (C2-CHO) | 140 - 145 |
| Aromatic (C1-B) | 135 - 140 (broad) |
| Aromatic (C6) | 130 - 135 |
| Aromatic (C5) | 115 - 120 |
| Aromatic (C3) | 110 - 115 |
| Benzyl (-CH₂) | 69 - 72 |
| Benzyl (Phenyl) | 127 - 137 |
Causality Behind Assignments:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the oxygen of the benzyloxy group (C4) will be the most downfield among the ring carbons. The carbon attached to the boron (C1) often shows a broader signal due to the quadrupolar nature of the boron nucleus.
-
Benzyl Carbon: The methylene carbon of the benzyloxy group appears in the typical range for an sp³ carbon attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and B-O bonds.
Experimental Protocol: FT-IR Sample Preparation
For a solid sample like this compound, the following methods are suitable:
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analyze the pellet in the FT-IR spectrometer.[4]
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum. This method requires minimal sample preparation.[5]
-
Predicted IR Data and Interpretation
Based on the functional groups present and data from similar compounds like 4-formylphenylboronic acid, the following characteristic peaks are expected.[6]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2900 - 2800 | C-H stretch | Aldehyde (-CHO) |
| 1700 - 1680 | C=O stretch | Aldehyde (-CHO) |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1380 - 1320 | B-O stretch | Boronic acid |
| 1250 - 1200 | C-O stretch | Aryl ether |
| 1100 - 1000 | C-O stretch | Benzyl ether |
Causality Behind Vibrational Frequencies:
-
O-H Stretch: The broad absorption in the 3500-3200 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretching of the boronic acid hydroxyl groups.
-
C=O Stretch: A strong, sharp peak around 1700-1680 cm⁻¹ is indicative of the carbonyl group of the aldehyde.
-
B-O Stretch: The stretching vibration of the boron-oxygen bond typically appears in the 1380-1320 cm⁻¹ region.
-
C-O Stretches: The spectrum will contain distinct C-O stretching bands for the aryl ether and the benzyl ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form boroxines (cyclic trimers).[7]
Experimental Protocol: Mass Spectrometry Analysis
To obtain a reliable mass spectrum, soft ionization techniques that minimize fragmentation and dehydration are preferred.
Step-by-Step Protocol:
-
Ionization Method: Electrospray ionization (ESI) is a suitable technique for polar molecules like boronic acids and generally results in the observation of the protonated molecule [M+H]⁺ or other adducts.[8][9]
-
Sample Introduction: The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Predicted Mass Spectrometry Data and Fragmentation
The molecular formula of this compound is C₁₄H₁₃BO₄, with a monoisotopic mass of 256.0907 g/mol .[1]
Predicted m/z Values for Common Adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 257.09798 |
| [M+Na]⁺ | 279.07992 |
| [M-H]⁻ | 255.08342 |
| [M+H-H₂O]⁺ | 239.08796 |
Fragmentation Pathway:
The fragmentation of the [M+H]⁺ ion would likely proceed through the loss of neutral molecules. A logical fragmentation workflow is depicted below.
Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.
Causality Behind Fragmentation:
-
Loss of Water: The initial loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.
-
Loss of Benzyl Group: Cleavage of the benzylic C-O bond can lead to the loss of a benzyl radical or toluene, resulting in a significant fragment ion.
-
Loss of Carbon Monoxide: Aldehydes can undergo fragmentation with the loss of carbon monoxide (CO).
Conclusion
The spectroscopic characterization of this compound requires careful consideration of its unique chemical properties. By employing appropriate experimental techniques, particularly for sample preparation in NMR and the choice of ionization method in MS, reliable and interpretable data can be obtained. This guide provides a comprehensive framework for the analysis of this important synthetic building block, enabling researchers to confidently verify its structure and purity. The provided predicted data and interpretations, grounded in fundamental spectroscopic principles and comparison with analogous structures, serve as a valuable reference for scientists working with this and related compounds.
References
- 1. This compound (contains varying amounts of Anhydride) | C14H13BO4 | CID 3827645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (contains varying amounts of anhydride) (C14H13BO4) [pubchemlite.lcsb.uni.lu]
- 3. 4-Formylphenylboronic acid(87199-17-5) 1H NMR [m.chemicalbook.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 4-Benzyloxy-2-formylphenylboronic Acid
Introduction
4-Benzyloxy-2-formylphenylboronic acid is a bifunctional organoboron compound that has emerged as a valuable building block in synthetic organic chemistry and medicinal chemistry.[1][2] Its unique structure, incorporating a boronic acid moiety, an aldehyde group, and a bulky benzyloxy substituent, makes it a versatile reagent for the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1][3][4][5] The presence of both a nucleophilic boronic acid and an electrophilic aldehyde allows for sequential, orthogonal transformations, enabling the efficient synthesis of novel pharmaceutical intermediates and biologically active compounds.[2]
This technical guide provides an in-depth analysis of the solubility and stability of this compound. A thorough understanding of these physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure its effective use, storage, and the development of robust synthetic protocols and formulations. We will explore the theoretical basis for its solubility and stability characteristics, provide experimental methodologies for their assessment, and offer best practices for handling and storage to maintain the integrity of this important synthetic intermediate.
Physicochemical Properties
A foundational understanding of the key physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| IUPAC Name | (4-(Benzyloxy)-2-formylphenyl)boronic acid | [2][6] |
| CAS Number | 139962-97-3 | [1][2][6][7] |
| Molecular Formula | C₁₄H₁₃BO₄ | [1][2][6][7] |
| Molecular Weight | 256.06 g/mol | [1][2][6][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Not available (often decomposes) | [7] |
| SMILES | O=Cc1cc(OB(O)O)ccc1OCc1ccccc1 | |
| InChI Key | XRARNEIDTRHXKN-UHFFFAOYSA-N | [2] |
Note: Boronic acids are known to form cyclic anhydrides (boroxines) upon dehydration, which may affect their physical properties and characterization.[8][9]
Solubility Profile
The solubility of this compound is a critical parameter for its use in solution-phase reactions and for the development of purification and formulation strategies. Its solubility is influenced by the interplay of its functional groups: the polar boronic acid and aldehyde groups, and the nonpolar benzyloxy group.
Expected Solubility in Common Solvents:
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | The polar nature of these solvents can effectively solvate the boronic acid and aldehyde groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of these solvents can form hydrogen bonds with the boronic acid moiety. |
| Ethers | THF, Dioxane | Moderate | These solvents are commonly used in Suzuki-Miyaura coupling reactions involving this reagent, indicating sufficient solubility.[3] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The molecule has significant nonpolar character from the aromatic rings, allowing for dissolution in these solvents. |
| Nonpolar | Hexanes, Toluene | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |
| Aqueous | Water | Low | The large hydrophobic benzyloxy group and phenyl ring limit its solubility in water. Solubility is expected to be pH-dependent. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[11][12][13]
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Methanol, THF, Water)
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[13]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.[13]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Quantification: Determine the solubility by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. Like many arylboronic acids, it is susceptible to degradation through several pathways.[14]
Potential Degradation Pathways
-
Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[14][15] This process can be accelerated by acidic or basic conditions and the presence of moisture.[15] For this compound, this would result in the formation of 4-benzyloxybenzaldehyde.
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, particularly in the presence of oxidizing agents or under aerobic conditions, leading to the formation of the corresponding phenol.[16][17] In this case, oxidation would yield 4-benzyloxy-2-formylphenol.
-
Trimerization (Boroxine Formation): In the solid state or in non-aqueous solvents, arylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[9][18] This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 139962-97-3 [smolecule.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound (contains varying amounts of Anhydride) | C14H13BO4 | CID 3827645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labproinc.com [labproinc.com]
- 8. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. benchchem.com [benchchem.com]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Versatility of 4-Benzyloxy-2-formylphenylboronic Acid: A Technical Guide for Advanced Synthesis and Application
Introduction: A Multifunctional Building Block for Modern Chemistry
In the landscape of contemporary organic synthesis and drug discovery, the demand for versatile and highly functionalized building blocks is perpetual. 4-Benzyloxy-2-formylphenylboronic acid emerges as a standout reagent, distinguished by its unique trifunctional nature. The strategic arrangement of a boronic acid, an aldehyde, and a bulky benzyloxy protecting group on a phenyl ring offers a powerful toolkit for chemists. This guide provides an in-depth exploration of the potential applications of this compound, moving beyond theoretical possibilities to offer practical, field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.
The core utility of this compound lies in the orthogonal reactivity of its functional groups. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance[1][2]. The aldehyde group serves as a versatile handle for a myriad of transformations, including condensations, multicomponent reactions, and reductive aminations[3]. Finally, the benzyloxy group provides steric and electronic influence while also serving as a stable protecting group for the phenolic oxygen, which can be deprotected in later synthetic stages to reveal a new reactive site. This combination of functionalities in a single molecule streamlines complex synthetic pathways, enhancing overall yield and purity[1].
This guide will delve into the key applications of this compound, providing not just the "what" but the "why" behind experimental choices, and offering detailed protocols to empower researchers in their laboratory endeavors.
Core Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 139962-97-3 | [1][4] |
| Molecular Formula | C₁₄H₁₃BO₄ | [1][5] |
| Molecular Weight | 256.06 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature | [1] |
| Synonyms | 4-Benzyloxy-2-formylbenzeneboronic acid | [1] |
Key Application I: Suzuki-Miyaura Cross-Coupling Reactions for Biaryl Synthesis
The Suzuki-Miyaura coupling is a paramount transformation in modern organic synthesis, celebrated for its mild reaction conditions and broad substrate scope[2][6]. This compound is an excellent substrate for these reactions, enabling the synthesis of complex biaryl compounds which are prevalent scaffolds in pharmaceuticals and functional materials[3][7][8].
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination[6]. The presence of both an electron-donating benzyloxy group and an electron-withdrawing formyl group in this compound provides a balanced electronic profile that generally favors efficient transmetalation, which is often the rate-limiting step[7].
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: Synthesis of a Biaryl Aldehyde
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in 1,4-dioxane.
-
Add the catalyst solution to the reaction flask, followed by additional 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl aldehyde.
Causality Behind Choices:
-
Catalyst System: Pd(OAc)₂/PPh₃ is a robust and commonly used catalyst system for Suzuki couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base.
Key Application II: Multicomponent Reactions for the Synthesis of Complex Scaffolds
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of molecular diversity from simple starting materials in a single synthetic step[9][10][11]. The aldehyde functionality of this compound makes it an ideal component for various MCRs, such as the Petasis (borono-Mannich) reaction.
The Petasis Reaction: A Gateway to Substituted Amines
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (in this case, the aldehyde of our title molecule), and a vinyl- or aryl-boronic acid to produce substituted amines[1][6]. This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives.
Caption: Simplified workflow of the Petasis reaction.
Detailed Experimental Protocol: A Hypothetical Petasis Reaction
This protocol outlines a plausible procedure for a Petasis reaction involving this compound, a secondary amine, and glyoxylic acid to synthesize an unnatural α-amino acid derivative.
Materials:
-
This compound (1.0 eq)
-
A secondary amine (e.g., morpholine, 1.1 eq)
-
Glyoxylic acid monohydrate (1.2 eq)
-
Dichloromethane (DCM) or Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound, the secondary amine, and glyoxylic acid monohydrate.
-
Add the solvent (DCM or toluene) and stir the mixture at room temperature.
-
The reaction is typically stirred for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired α-amino acid derivative.
Causality Behind Choices:
-
Solvent: Dichloromethane or toluene are common solvents for the Petasis reaction as they effectively dissolve the reactants and are relatively unreactive under the reaction conditions.
-
Temperature: The reaction is often performed at room temperature, highlighting the mildness of this transformation.
Key Application III: Synthesis of Isoindolinones
Isoindolinones are a class of nitrogen-containing heterocyclic compounds that are present in numerous biologically active molecules and natural products[12][13][14]. The ortho-formylphenylboronic acid moiety is a valuable precursor for the synthesis of isoindolinones through a variety of synthetic strategies, often involving an initial condensation or coupling reaction followed by an intramolecular cyclization.
Synthetic Strategy
A common approach involves a reductive amination or condensation of the aldehyde with a primary amine, followed by an intramolecular cyclization. The benzyloxy group can be retained or removed in the final product, depending on the desired biological target.
Caption: General workflow for isoindolinone synthesis.
Prospective Applications in Advanced Materials and Bioconjugation
While specific literature examples directly employing this compound in materials science and bioconjugation are emerging, its structural motifs suggest significant potential in these fields.
Organic Light-Emitting Diodes (OLEDs)
The synthesis of conjugated polymers and small molecules for OLEDs often relies on cross-coupling reactions to build extended π-systems[4][15][16]. The biaryl structures accessible from this compound via Suzuki coupling are relevant to the design of hole-transporting and emissive materials[8][17][18]. The aldehyde functionality offers a site for further modification to tune the electronic properties of the final material.
Fluorescent Probes
The development of fluorescent sensors for metal ions and biomolecules is a burgeoning field of research[19][20][21][22]. The core structure of this compound can be elaborated into fluorescent probes. The boronic acid can act as a recognition site for diol-containing molecules like sugars, while the aromatic system can be extended through coupling reactions to create a fluorophore. The aldehyde can be used to introduce other functionalities that modulate the fluorescence response upon analyte binding.
Bioconjugation
The boronic acid group can form reversible covalent bonds with diols, a chemistry that is exploited for bioconjugation to carbohydrates and glycoproteins[9][23]. The aldehyde provides a handle for conjugation to amines on biomolecules through reductive amination. This dual reactivity makes this compound a promising tool for creating protein-small molecule conjugates or for immobilizing biomolecules on surfaces[24].
Conclusion
This compound is a powerful and versatile building block with broad applicability in modern chemical research. Its trifunctional nature allows for the efficient synthesis of complex molecular architectures relevant to drug discovery, materials science, and chemical biology. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists seeking to leverage the unique reactivity of this compound in their research endeavors. As the quest for novel molecules with tailored properties continues, the strategic application of multifunctional reagents like this compound will undoubtedly play a pivotal role in driving innovation.
References
- 1. Petasis reaction - Wikipedia [en.wikipedia.org]
- 2. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis, Processing and Applications of Conjugated Oligomers and Polymers 2.0 [mdpi.com]
- 5. Petasis Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merging the Versatile Functionalities of Boronic Acid with Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Products and Their Mimics as Targets of Opportunity for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoindolinone synthesis [organic-chemistry.org]
- 14. Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of electroluminescent conjugated polymers for OLEDs (2013) | Roberta Ragni | 6 Citations [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. iris.uniss.it [iris.uniss.it]
- 19. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 23. Dynamic Anchoring of Peptides to the Extracellular Matrix Enabled by Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability and suppliers of 4-Benzyloxy-2-formylphenylboronic acid
An In-Depth Technical Guide to 4-Benzyloxy-2-formylphenylboronic acid: Commercial Availability, Sourcing, and Application
Introduction: A Multifunctional Building Block for Advanced Synthesis
This compound (CAS No. 139962-97-3) is a highly versatile organoboron compound that has garnered significant attention from researchers and process chemists in the pharmaceutical, agrochemical, and materials science sectors. Its unique trifunctional structure—comprising a boronic acid, a strategically placed formyl group, and a benzyloxy substituent—makes it an invaluable building block for complex molecular architectures.
The boronic acid group is a cornerstone of modern synthetic chemistry, primarily for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which forge carbon-carbon bonds with exceptional efficiency and selectivity.[1][2] The aldehyde (formyl) group serves as a reactive handle for a plethora of subsequent chemical transformations, including reductive amination, Wittig reactions, and condensations. Finally, the benzyloxy group not only enhances reactivity and solubility but also acts as a stable protecting group for the phenol, which can be deprotected in later synthetic steps if required. This guide provides an in-depth analysis of its commercial availability, supplier specifications, and key applications, offering a practical resource for scientists and drug development professionals.
Commercial Availability and Supplier Overview
This compound is readily available from a range of chemical suppliers, catering to needs from discovery-scale research to bulk manufacturing. Sourcing this reagent requires careful consideration of purity, available quantities, and supplier reliability to ensure reproducibility in experimental outcomes. Below is a comparative analysis of prominent suppliers.
| Supplier | Product Number | Purity Specification | Appearance | CAS No. |
| Sigma-Aldrich | CDS006261 | Not specified; AldrichCPR | Solid | 139962-97-3 |
| Tokyo Chemical Industry (TCI) | B5257 | 98.0 to 107.0 % (Titration) | White to Almost white powder to crystal | 139962-97-3 |
| Chem-Impex | 07819 | 98 - 105% (Assay by titration) | White to off-white crystalline powder | 139962-97-3 |
| Manchester Organics | X32543 | >97% (or contact for details) | Not specified | 139962-97-3 |
| BLD Pharm | BD15333 | Not specified | Not specified | 139962-97-3 |
| Santa Cruz Biotechnology | sc-230302 | Not specified | Not specified | 139962-97-3 |
| Frontier Specialty Chemicals | B4287 | Not specified | Not specified | 139962-97-3 |
| AbacipharmTech | SH057076 | Not specified | Not specified | 139962-97-3 |
Note: Purity specifications can vary by lot. It is imperative to consult the Certificate of Analysis (CoA) for lot-specific data before use.
Technical Profile and Quality Control Considerations
A thorough understanding of the compound's properties is critical for its successful application and for troubleshooting synthetic challenges.
Chemical & Physical Properties
-
Appearance: Typically a white to off-white or almost white crystalline powder or solid.[1]
-
Storage: Store at room temperature.[1] Boronic acids are generally air-sensitive and can be susceptible to dehydration.
-
Synonyms: 4-Benzyloxy-2-formylbenzeneboronic acid.[1]
A Note on Purity: The Anhydride Form
Several suppliers, including TCI, note that this product "contains varying amounts of Anhydride". This is a crucial technical point. Boronic acids have a propensity to undergo intermolecular dehydration to form cyclic anhydrides, known as boroxines. This is a reversible process that occurs upon standing or heating. The presence of the boroxine form does not typically impede reactivity in cross-coupling reactions, as the monomeric boronic acid is regenerated under the aqueous basic conditions of the Suzuki-Miyaura reaction. However, the presence of these anhydrides explains why titration-based purity assays can exceed 100% relative to the monomeric form. For applications requiring precise stoichiometry, it is essential to be aware of this equilibrium.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes:
-
Washing skin thoroughly after handling.
-
Wearing protective gloves, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.
Core Applications in Research and Drug Development
The unique arrangement of functional groups makes this reagent a powerful tool for constructing complex molecules.
Pillar Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in Suzuki-Miyaura coupling reactions.[1][2] This palladium-catalyzed reaction allows for the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate. The significance lies in its ability to create biaryl or substituted aromatic systems, which are privileged structures in many pharmaceutical agents.[5] The formyl group can be carried through the coupling reaction and then used for subsequent diversification, enabling the rapid synthesis of chemical libraries for screening.[5]
Caption: Workflow of a Suzuki-Miyaura coupling using the title reagent.
Drug Discovery and Medicinal Chemistry
Other Scientific Applications
-
Materials Science: It is used to create conductive polymers and other advanced materials where tailored electronic properties are desired.[1][2]
-
Bioconjugation: The boronic acid's ability to form reversible covalent bonds with cis-diols makes it useful for attaching the molecule to biomolecules like carbohydrates or proteins, aiding in the development of biosensors and diagnostic tools.[1][2]
-
Chemical Sensors: Its unique properties have been exploited in the design of chemical sensors, for instance, in the detection of fluoride ions.[2]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific substrates.
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq), 2M aqueous solution
-
Toluene or 1,4-Dioxane
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent (e.g., Toluene) via syringe, followed by the 2M aqueous solution of potassium carbonate. The total solvent volume should result in a ~0.1 M concentration of the limiting reagent.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting aryl bromide is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Conclusion
This compound stands out as a strategic and enabling chemical tool. Its commercial availability from numerous reputable suppliers ensures a consistent supply for both small-scale research and larger development campaigns. For the medicinal chemist, it offers a direct route to complex, functionalized biaryl cores. For the materials scientist, it provides a building block for novel polymers and sensors. By understanding its technical specifications, handling requirements, and the nuances of its reactivity—particularly the equilibrium with its boroxine anhydride—researchers can fully leverage its synthetic potential to accelerate innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 139962-97-3 [smolecule.com]
- 3. This compound (contains varying amounts of Anhydride) | C14H13BO4 | CID 3827645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-benzyloxy-2-formyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
Safety and handling information for 4-Benzyloxy-2-formylphenylboronic acid
An In-Depth Technical Guide to the Safe Handling of 4-Benzyloxy-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing the Reagent
This compound (CAS No. 139962-97-3) is a bifunctional organoboron compound of significant interest in modern organic synthesis and medicinal chemistry.[1] Its structural motifs—a boronic acid, an aromatic aldehyde, and a bulky benzyloxy protecting group—make it a versatile building block.[2] It is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures, serving as a cornerstone in the synthesis of novel pharmaceutical candidates and advanced materials.[1][2] The boronic acid moiety's ability to form reversible covalent bonds with diols also makes it valuable for bioconjugation and the development of chemical sensors.[1][2]
However, the very reactivity that makes this compound valuable necessitates a rigorous and well-informed approach to its handling, storage, and disposal. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for safety, ensuring that researchers can leverage the synthetic potential of this reagent while maintaining the highest standards of laboratory safety.
Section 1: Core Hazard Profile and GHS Classification
Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance. Its primary risks are associated with irritation to the skin, eyes, and potentially the respiratory system. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.
The GHS classification, synthesized from multiple supplier safety data sheets, is summarized below.[3][4][5] It is imperative to review the specific Safety Data Sheet (SDS) provided with your batch of the chemical, as impurity profiles may slightly alter classifications.
Table 1: GHS Hazard Summary for this compound | Category | Pictogram | Signal Word | Hazard Statements | | :--- | :---: | :---: | :--- | | Hazard Identification |
| Warning | H315: Causes skin irritation.[3][4][5] H319: Causes serious eye irritation.[3][4][5] H335: May cause respiratory irritation. | | Prevention | | | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling.[3][4][5] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection.[3][4][5] | | Response | | | P302+P352: IF ON SKIN: Wash with plenty of water.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |
Section 2: Engineering Controls and Exposure Minimization
The primary directive in chemical safety is to minimize exposure. This is most effectively achieved through engineering controls, which physically isolate the researcher from the hazard. Personal Protective Equipment (PPE), discussed in the next section, is the final line of defense.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[6] The rationale is twofold: it contains the fine, lightweight powder that can easily become airborne, preventing respiratory exposure (addressing H335), and it provides a contained space to manage any accidental spills.[6]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any dusts or vapors. Engineering standards typically require 6-12 air changes per hour for a standard chemical laboratory.
-
Proximity of Safety Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate vicinity of the workstation where the compound is handled.[6][7] This is a non-negotiable requirement due to the serious eye irritation hazard (H319).
Section 3: Personal Protective Equipment (PPE) and Safe Handling Protocol
Proper PPE selection is critical. The choice of equipment should be dictated by a risk assessment of the specific procedure being performed.
Mandatory PPE Ensemble:
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[8] When handling larger quantities or when there is a risk of splashing, a full-face shield should be worn over the safety goggles for enhanced protection.[6][7]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are required.[6][9] Inspect gloves for any signs of degradation or punctures before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[6]
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.[6] Ensure the coat has long sleeves. For tasks with a higher risk of spills, a chemical-resistant apron can be worn over the lab coat.[10]
Caption: Fig 1: PPE Selection Workflow for handling the compound.
Protocol for Weighing and Handling Solid Reagent:
This protocol is designed to be a self-validating system, where each step mitigates a specific, identified risk.
-
Preparation: Before retrieving the chemical, ensure your workspace within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper/boat, secondary container). Don your complete PPE ensemble as determined by your risk assessment.
-
Chemical Retrieval: Transport the stock bottle in a secondary container (such as a beaker or rubber bottle carrier) from its storage location to the fume hood. This minimizes the risk of dropping and breaking the primary container.
-
Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a dedicated weighing enclosure with ventilation. Do not weigh on the open bench. This directly mitigates the inhalation hazard.
-
Transfer: Use a clean spatula to carefully transfer the desired amount of the white to off-white crystalline powder from the stock bottle to the weigh paper or boat.[2] Avoid any scooping motions that could generate dust. Close the stock bottle immediately after dispensing.
-
Reaction Addition: Carefully add the weighed solid to the reaction vessel. If possible, use a powder funnel to guide the transfer and prevent spillage on the vessel's exterior or joint.
-
Cleanup: Promptly clean any residual powder from the balance and spatula using a damp cloth or towel, ensuring the waste is disposed of as chemically contaminated solid waste. Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[4]
Section 4: Storage, Stability, and Incompatibility
The long-term integrity of this compound and the safety of the laboratory depend on correct storage.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | 2 - 8 °C | Phenylboronic acids can be susceptible to thermal degradation. Refrigeration slows potential decomposition pathways. |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen).[4] | The boronic acid functional group can be sensitive to oxidation. An inert atmosphere protects the compound's integrity. |
| Moisture | Keep container tightly closed in a dry place. | The compound is moisture-sensitive. Water can interfere with the boronic acid group, potentially leading to the formation of boroxines (anhydrides).[4] |
| Container | Keep in the original, tightly sealed container. | Prevents contamination and ensures proper labeling is maintained. |
Chemical Incompatibilities:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can react exothermically with the organic components of the molecule.[11]
-
Strong Bases and Acids: While used in reactions that may involve bases, prolonged or concentrated contact with strong acids or bases should be avoided during storage.[7]
Section 5: Emergency Procedures: Spills and Exposures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before beginning work.
Accidental Release (Spill) Response:
In the event of a spill, the following systematic approach should be taken.
Caption: Fig 2: A systematic workflow for responding to a chemical spill.
First-Aid Measures:
Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.
Caption: Fig 3: A decision tree for first-aid response to exposure.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, absorbent materials from spills, and any residual chemical. Place these materials in a clearly labeled, sealed container for hazardous waste.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected as hazardous liquid waste.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.
References
- 1. Buy this compound | 139962-97-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. matrixscientific.com [matrixscientific.com]
- 9. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 4-Benzyloxy-2-formylphenylboronic Acid: A Multifunctional Building Block for Modern Synthesis
This guide provides an in-depth exploration of 4-Benzyloxy-2-formylphenylboronic acid, a versatile organoboron compound that has garnered significant interest among researchers and drug development professionals. We will delve into its synthesis, unique chemical properties, and diverse applications, offering field-proven insights into its utility as a strategic building block in medicinal chemistry, materials science, and advanced organic synthesis.
Introduction and Strategic Importance
This compound (CAS No. 139962-97-3) is a trifunctional aromatic compound featuring a boronic acid, a formyl (aldehyde) group, and a benzyloxy ether substituent.[1][2] This unique combination of functionalities, positioned in a specific ortho- and para-relationship on the phenyl ring, makes it a highly valuable and strategic intermediate.[1]
The true power of this reagent lies in its capacity for sequential and orthogonal chemical transformations.[1] The boronic acid moiety is a workhorse for palladium-catalyzed cross-coupling reactions, the aldehyde provides a handle for a vast array of carbonyl chemistry, and the benzyloxy group can serve as a stable protecting group for a phenol, which can be cleaved under specific conditions to reveal a new reactive site. This multi-functionality allows for the efficient construction of complex molecular architectures from a single, well-defined starting material.[1]
Physicochemical Properties
A clear understanding of a reagent's physical and chemical properties is fundamental to its successful application in any synthetic protocol. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 139962-97-3 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃BO₄ | [1][2][3] |
| Molecular Weight | 256.06 g/mol | [1][2][3] |
| IUPAC Name | (2-formyl-4-phenylmethoxyphenyl)boronic acid | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| SMILES | B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O | [1] |
| InChI Key | XRARNEIDTRHXKN-UHFFFAOYSA-N | [1][4] |
Synthesis Methodologies: A Strategic Approach
The synthesis of this compound requires a multi-step approach that strategically introduces the three key functional groups. While several routes are plausible, a common and logical pathway involves the protection of a key phenol, followed by ortho-formylation and subsequent borylation.
A representative synthetic workflow is outlined below. The choice of an ortho-directing group and a regioselective borylation method is critical for achieving a high yield of the desired isomer. Methodologies such as iridium-catalyzed C-H borylation or lithiation-trapping sequences are often employed to control the regiochemistry.[1]
This workflow illustrates a modern approach using a directed C-H borylation, which avoids the need for harsher organolithium reagents. The initial protection of the phenol as a benzyl ether is a standard and robust transformation. The pinacol ester intermediate (F) is often isolated as it is more stable and easier to handle than the final boronic acid for long-term storage and can be used directly in many coupling reactions or hydrolyzed just before use.[1]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][3] This Nobel Prize-winning transformation is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals and functional materials.[5][6]
The reaction's success is due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.[6]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Field-Proven Experimental Protocol
The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling using this compound. The choice of catalyst, base, and solvent is critical and can be optimized for specific substrates.[8]
Objective: To synthesize 2'-formyl-5'-(benzyloxy)-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
4-Bromobenzonitrile (Electrophile)
-
This compound (Nucleophile, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane and Water (Solvent, e.g., 4:1 mixture)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) species is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the stirring mixture. The mixture will typically change color upon catalyst addition.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford the pure biaryl product.
Expanded Applications in Research and Development
Beyond its central role in Suzuki couplings, the unique functionalities of this compound open doors to a wide range of other applications.[1][3]
-
Medicinal Chemistry: Arylboronic acids are recognized as important pharmacophores that can interact with biological targets like enzymes.[1] The overall structure is a valuable scaffold for synthesizing biologically active compounds.[3] Specifically, the benzyloxy moiety is a key feature in certain classes of Monoamine Oxidase (MAO) inhibitors, which are relevant for treating neurological disorders like Parkinson's disease.[9][10]
-
Bioconjugation and Sensors: The boronic acid group can form reversible covalent bonds with cis-diols, which are structural motifs found in carbohydrates and glycoproteins.[1] This property is exploited for creating biosensors and for bioconjugation, allowing the molecule to be attached to biomolecules for diagnostic or therapeutic purposes.[3]
-
Materials Science: This compound serves as a monomer or building block for creating advanced materials, such as conductive polymers and organic semiconductors, through cross-coupling polymerization reactions.[1][3]
-
Sequential Derivatization: The aldehyde can be selectively transformed (e.g., via oxidation, reduction, or condensation) either before or after the boronic acid is used in a coupling reaction, providing enormous synthetic flexibility.
Safety and Handling
As with any laboratory chemical, proper handling is essential. This compound is classified as causing skin and serious eye irritation.[2]
Standard laboratory precautions should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
The compound may be air-sensitive and should be stored under an inert atmosphere at room temperature for long-term stability.[11]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its multi-functionality provides a platform for convergent and efficient synthesis, enabling researchers in drug discovery and materials science to build complex, high-value molecules with precision and control. Its primary role in the robust and reliable Suzuki-Miyaura coupling, combined with the potential for orthogonal derivatization of its other functional groups, solidifies its position as an indispensable building block in the modern synthetic chemist's toolbox.
References
- 1. Buy this compound | 139962-97-3 [smolecule.com]
- 2. This compound (contains varying amounts of Anhydride) | C14H13BO4 | CID 3827645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. (4-benzyloxy-2-formyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labproinc.com [labproinc.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Aldehydes using 4-Benzyloxy-2-formylphenylboronic Acid
Introduction: The Strategic Importance of Biaryl Aldehydes
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science.[2][3]
This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of 4-benzyloxy-2-formylphenylboronic acid . This specific boronic acid is a valuable building block, enabling the synthesis of biaryl aldehydes. These structures are not merely synthetic intermediates; the aldehyde group serves as a versatile handle for subsequent transformations (e.g., reductive amination, Wittig reactions, oxidation to a carboxylic acid), while the benzyloxy group provides a stable protecting group for a phenolic hydroxyl, which can be deprotected in later synthetic steps. The resulting substituted biaryl scaffolds are prevalent in a wide range of biologically active compounds and advanced materials.[4]
This guide is designed for researchers, medicinal chemists, and process development scientists, offering a comprehensive walkthrough from reaction principles to a detailed, field-tested protocol and troubleshooting advice.
Reaction Principle: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[5] The presence of a base is crucial for the activation of the boronic acid, facilitating the key transmetalation step.[6]
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronate ester (formed in situ from the boronic acid and base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Fig 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Expert Insights: Special Considerations for 2-Formylphenylboronic Acids
A critical challenge when working with ortho-formylphenylboronic acids, including the title compound, is their susceptibility to protodeboronation (hydrolysis of the carbon-boron bond) under standard Suzuki conditions. The electron-withdrawing nature of the adjacent formyl group can make the C-B bond labile, especially in aqueous basic solutions. This side reaction leads to the formation of benzaldehyde byproducts and significantly reduces the yield of the desired biaryl product.
Field-Proven Strategy: To mitigate protodeboronation, employing aprotic conditions is highly recommended. The use of a strong, non-nucleophilic organic base in an anhydrous solvent minimizes the presence of water, which is the primary culprit in the undesired hydrolysis. Furthermore, converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect the C-B bond until the transmetalation step. However, for simplicity and atom economy, direct use of the boronic acid under carefully controlled anhydrous conditions is often preferred.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the coupling of this compound with an aryl bromide. Optimization may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Typical Supplier |
| This compound | 139962-97-3 | 256.09 | Major vendors |
| Aryl Bromide (Ar-Br) | Substrate-dep. | - | Major vendors |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂) | 95464-05-4 | 816.64 | Major vendors |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Major vendors |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | Major vendors |
| Deionized Water (for workup) | 7732-18-5 | 18.02 | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Major vendors |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Major vendors |
Reaction Setup and Execution
Caption: Fig 2: Generalized Experimental Workflow.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen) to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane via syringe. Subsequently, add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 equiv.), to the stirring mixture.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aryl halide.
-
Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8] The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl aldehyde.[9]
Recommended Stoichiometry and Conditions
| Component | Stoichiometry (equiv.) | Role |
| Aryl Bromide | 1.0 | Electrophile |
| This compound | 1.2 - 1.5 | Nucleophile |
| Pd(dppf)Cl₂ | 0.03 - 0.05 | Catalyst Precursor |
| K₂CO₃ (anhydrous) | 2.0 - 3.0 | Base |
| 1,4-Dioxane (anhydrous) | - | Solvent |
| Temperature | 80 - 100 °C | Reaction Condition |
| Atmosphere | Inert (Argon or N₂) | Prevents catalyst degradation |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature. | Ensure the catalyst is from a reliable source and handled under inert conditions. Increase the reaction temperature in 10 °C increments. Consider a more active catalyst system, such as one with a Buchwald-type ligand (e.g., XPhos, SPhos).[10] |
| Significant Deboronation | Presence of water; Base is too nucleophilic. | Use rigorously dried solvent and reagents. Ensure the K₂CO₃ is anhydrous. Switch to a non-aqueous base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄). |
| Homocoupling of Boronic Acid | Presence of oxygen; Catalyst degradation. | Ensure the reaction setup is thoroughly degassed and maintained under a positive pressure of inert gas throughout the reaction. |
| Difficult Purification | Product co-elutes with byproducts. | Optimize the solvent system for column chromatography. If separation is challenging, consider recrystallization of the product.[11] A different choice of catalyst/ligand may also produce a cleaner reaction profile, simplifying purification. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of functionalized biaryl aldehydes. By understanding the catalytic cycle and acknowledging the specific challenges associated with ortho-formyl boronic acids, researchers can implement robust and high-yielding protocols. The key to success lies in the careful control of reaction conditions, particularly the exclusion of water to prevent protodeboronation. The protocol and insights provided herein serve as a comprehensive guide for scientists engaged in the synthesis of complex organic molecules for drug discovery and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: The Use of 4-Benzyloxy-2-formylphenylboronic Acid in Advanced Bioconjugation
Introduction: A Bifunctional Reagent for Precision Bioconjugation
In the landscape of modern drug development and molecular biology, the ability to create stable, well-defined bioconjugates is paramount. 4-Benzyloxy-2-formylphenylboronic acid emerges as a powerful tool in this endeavor, offering a unique combination of functionalities that enable precise and robust covalent linkage to biomolecules. This guide provides an in-depth exploration of its application, detailing the underlying chemical principles and offering practical protocols for its use.
The molecule's design incorporates two key reactive groups: a formyl (aldehyde) group and a boronic acid moiety. The aldehyde facilitates highly efficient and stable bond formation with aminooxy- or hydrazide-functionalized biomolecules to yield oxime or hydrazone linkages, respectively. Concurrently, the ortho-positioned boronic acid plays a crucial role in modulating the reactivity of the aldehyde and the stability of the resulting conjugate, a feature that sets it apart from simple aromatic aldehydes.[1][2] The benzyloxy group enhances the compound's solubility and reactivity profile.[3] This dual-functionality allows for the construction of complex biomolecular architectures with high precision.
Boronic acids have a well-established and multifaceted role in the development of therapeutic bioconjugates, serving as conjugation warheads, payloads, or as integral parts of linkers.[4][5][6] Their ability to form reversible covalent bonds with diols, such as those found on saccharides, adds another layer of potential application in targeted drug delivery and biosensing.[7][8][9]
The Chemistry of Conjugation: Stability and Reactivity
The primary conjugation strategy involving this compound leverages the reaction of its aldehyde group. The choice between an aminooxy- or hydrazide-modified biomolecule to react with the aldehyde has significant implications for the stability of the final conjugate.
Oxime vs. Hydrazone Linkages: A Comparative Overview
Experimental evidence strongly indicates that oxime linkages (C=N-O) are significantly more stable than hydrazone linkages (C=N-NH) under physiological and mildly acidic conditions.[10][11] This enhanced stability is attributed to the higher electronegativity of the oxygen atom in the oxime, which reduces the susceptibility of the C=N bond to hydrolysis.[10][11]
| Linkage Type | Relative Rate of Hydrolysis (pH 7.0) | Half-life (approx. at pH 7.0) | Key Characteristics |
| Oxime | 1 | ~50 days | Highly stable, ideal for in vivo applications requiring long-term stability.[10] |
| Methylhydrazone | ~600 | ~2 hours | Less stable, may be suitable for applications requiring controlled release.[11] |
| Acetylhydrazone | ~300 | Not specified | More stable than simple hydrazones but less stable than oximes.[11][12] |
This data is adapted from studies on isostructural model compounds and illustrates the inherent stability differences.
The exceptional stability of the oxime linkage makes it the preferred choice for constructing robust bioconjugates intended for therapeutic or long-term research applications.[10][13]
The Role of the Ortho-Boronic Acid
The presence of the boronic acid group ortho to the formyl group in this compound has been shown to markedly accelerate the rate of condensation reactions with nucleophiles like hydrazides.[1][2] This rate enhancement is a key advantage, allowing for efficient conjugation at lower concentrations and under milder conditions. The product of the reaction with certain nucleophiles, such as α-amino-hydrazides, can result in the formation of a stable boron-nitrogen heterocycle, a unique zwitterionic 2,3,1-benzodiazaborine derivative.[1]
Experimental Workflow and Protocols
The following sections provide detailed protocols for the conjugation of this compound to proteins functionalized with aminooxy or hydrazide groups.
Workflow for Protein Conjugation
Caption: General workflow for protein bioconjugation.
Protocol 1: Formation of a Stable Oxime Linkage with an Aminooxy-Functionalized Protein
This protocol describes the conjugation of this compound to a protein that has been previously functionalized with aminooxy groups.
Materials:
-
Aminooxy-functionalized protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5
-
Purification column (e.g., size-exclusion chromatography)
-
Analytical equipment (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Protein Preparation: Ensure the aminooxy-functionalized protein is in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours, or at 4°C overnight. The reaction can be monitored by analyzing aliquots over time.
-
Purification: Remove the excess, unreacted this compound and any reaction byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.
-
Characterization: Analyze the purified bioconjugate to determine the degree of labeling and confirm conjugate integrity. This can be achieved through UV-Vis spectroscopy (if the label has a distinct absorbance), SDS-PAGE to observe the shift in molecular weight, and mass spectrometry for precise mass determination.
Protocol 2: Formation of a Hydrazone Linkage with a Hydrazide-Functionalized Protein
This protocol outlines the conjugation to a hydrazide-modified protein. Note that the resulting hydrazone linkage is generally less stable than an oxime linkage.[12]
Materials:
-
Hydrazide-functionalized protein in a suitable buffer (e.g., 100 mM acetate buffer, pH 4.5-5.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.0
-
Purification and analytical equipment as in Protocol 1.
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMF or DMSO as described in Protocol 1.
-
Protein Preparation: Exchange the hydrazide-functionalized protein into the reaction buffer (pH 5.0) at a concentration of 1-10 mg/mL. The slightly acidic pH facilitates hydrazone formation.
-
Initiate Conjugation: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution, ensuring the final organic solvent concentration is below 10% (v/v).
-
Incubation: Gently mix and incubate at room temperature for 1-3 hours. The reaction is typically faster than oxime formation.
-
Purification: Purify the bioconjugate using SEC or dialysis to remove unreacted reagents.
-
Characterization: Characterize the purified conjugate using appropriate analytical techniques as described in Protocol 1.
Mechanism of Action and Reaction Pathway
The conjugation reaction proceeds through a nucleophilic attack of the aminooxy or hydrazide group on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime or hydrazone.
References
- 1. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. | Semantic Scholar [semanticscholar.org]
- 6. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Buy this compound | 139962-97-3 [smolecule.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
Application Note: 4-Benzyloxy-2-formylphenylboronic Acid as a Versatile Bifunctional Building Block in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Advantage of Bifunctional Reagents
The landscape of modern drug discovery is characterized by a demand for molecular complexity and diversity, coupled with the need for synthetic efficiency. Boronic acids have emerged as indispensable tools in medicinal chemistry, a status cemented by the clinical success of drugs like the proteasome inhibitor Bortezomib.[1][2] These organoboron compounds are generally stable, exhibit low toxicity, and participate in a wide array of robust chemical transformations.[3][4]
Among this important class of reagents, 4-Benzyloxy-2-formylphenylboronic acid stands out as a particularly powerful and versatile building block. Its strategic value lies in the orthogonal reactivity of its two key functional groups:
-
A boronic acid moiety, primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form critical carbon-carbon bonds.[5][6]
-
A formyl (aldehyde) group , positioned ortho to the boronic acid, which serves as a handle for a multitude of subsequent transformations, including condensation reactions, reductive aminations, and multicomponent reactions.
-
A benzyloxy protecting group , which masks a phenol functionality that can be revealed in later synthetic stages to provide an additional point for diversification or to act as a key pharmacophoric element.
This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on leveraging the unique reactivity of this compound to construct high-value pharmaceutical intermediates and complex scaffolds. We will explore its application in cornerstone reactions, provide detailed experimental protocols, and explain the causality behind key procedural choices.
| Compound Property | Value |
| IUPAC Name | (4-(Benzyloxy)-2-formylphenyl)boronic acid |
| Molecular Formula | C₁₄H₁₃BO₄ |
| Molecular Weight | 256.06 g/mol [7] |
| CAS Number | 139962-97-3 |
| Appearance | Typically a solid[8] |
| Key Functional Groups | Boronic Acid, Aldehyde, Benzyl Ether |
Core Application I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures that are prevalent in marketed pharmaceuticals.[9] this compound is an excellent substrate for these reactions, allowing for the direct installation of a functionalized aromatic ring.
2.1 Mechanistic Rationale
The reaction proceeds via a palladium catalytic cycle. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the key transmetalation step with the palladium(II) intermediate.[10] Ligands are chosen to stabilize the palladium catalyst and promote both oxidative addition and reductive elimination steps.
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.
2.2 Protocol: Synthesis of 2'-Amino-5-(benzyloxy)-[1,1'-biphenyl]-2-carbaldehyde
This protocol details the coupling of this compound with 2-bromoaniline. The product is a valuable intermediate for the synthesis of dibenz[b,f]azepine and dibenz[b,f]oxepine scaffolds, which are core structures in several centrally active drugs.[11][12][13]
Materials:
-
This compound (1.0 eq)
-
2-Bromoaniline (1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane
-
Water (Degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 2-bromoaniline (1.1 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and degassed water to form a 4:1 solvent mixture (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Stir the mixture vigorously and heat to 90 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.
Causality & Insights:
-
Why SPhos? SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition of the aryl bromide and facilitates the reductive elimination step, leading to higher yields, especially with challenging substrates.
-
Why a Dioxane/Water mixture? The aqueous phase is crucial for dissolving the inorganic base (K₂CO₃), while the organic phase solubilizes the reactants and catalyst. Degassing is essential to prevent oxidation of the Pd(0) active catalyst.
Core Application II: Tandem Reactions for Heterocycle Synthesis
The true synthetic power of this compound is realized in tandem or one-pot sequences where an initial C-C bond formation is followed by an intramolecular cyclization involving the aldehyde.
3.1 Synthesis of Substituted Benzofurans
Benzofurans are privileged scaffolds in medicinal chemistry. A highly efficient route involves a Sonogashira coupling of an ortho-alkynylphenol followed by cyclization.[14] An alternative powerful strategy using our building block involves a Suzuki coupling followed by an intramolecular cyclization. For example, coupling with a partner that introduces a nucleophilic center can lead to a spontaneous or acid-catalyzed cyclization.
A more direct approach involves a palladium-catalyzed reaction between this compound and a 2-halophenol derivative, which can proceed via a domino sequence to furnish a dibenzofuran core, or with other partners to generate functionalized benzofurans.[15]
References
- 1. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy this compound | 139962-97-3 [smolecule.com]
- 7. This compound (contains varying amounts of Anhydride) | C14H13BO4 | CID 3827645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (4-benzyloxy-2-formyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzofuran synthesis [organic-chemistry.org]
- 15. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Benzyloxy-2-formylphenylboronic Acid as a Versatile Building Block for Advanced Conductive Polymers
Abstract
The field of organic electronics is driven by the development of novel conjugated polymers with precisely tailored properties. 4-Benzyloxy-2-formylphenylboronic acid has emerged as a uniquely valuable building block for synthesizing such advanced materials.[1][2] Its trifunctional nature—a boronic acid for palladium-catalyzed cross-coupling, a formyl group for post-polymerization functionalization, and a cleavable benzyloxy protecting group—offers an elegant and powerful platform for creating complex, multifunctional conductive polymers. This guide provides an in-depth exploration of its application, detailing robust protocols for polymerization, post-synthesis modification, and deprotection, alongside essential characterization techniques for researchers in materials science and drug development.
Introduction: The Strategic Advantage of a Trifunctional Monomer
Conductive polymers are a cornerstone of modern materials science, enabling innovations in flexible electronics, energy storage, and biomedical devices.[3][4][5] The performance of these materials is intrinsically linked to the chemical structure of their monomeric units. This compound is a strategic monomer that provides chemists with a three-tiered approach to polymer design:
-
The Boronic Acid Moiety: This group is the engine for polymer chain growth, primarily via the highly efficient and robust Suzuki-Miyaura cross-coupling reaction.[2][6] This allows for the formation of C-C bonds to construct the conjugated polymer backbone.
-
The Formyl (Aldehyde) Group: Positioned ortho to the boronic acid, this reactive handle is carried into the final polymer structure. It serves as a versatile anchor point for post-polymerization modification, allowing for the covalent attachment of functional molecules to tune the polymer's optical, electronic, or biological properties without altering the primary backbone.[3]
-
The Benzyloxy Group: This moiety serves as a protecting group for a phenolic hydroxyl. Its presence enhances solubility and stability during synthesis.[2] Critically, it can be selectively removed after polymerization to unveil a reactive hydroxyl group, providing another avenue for functionalization or for modulating the polymer's hydrophilicity and electronic characteristics.
This multi-faceted reactivity makes it an ideal candidate for developing sophisticated materials for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to chemical sensors and tissue engineering scaffolds.[4][7][8]
Physicochemical Properties of the Building Block
A thorough understanding of the monomer's properties is crucial for successful and reproducible experimentation.
| Property | Value | Reference |
| Chemical Name | This compound | [9][10] |
| CAS Number | 139962-97-3 | [10][11] |
| Molecular Formula | C₁₄H₁₃BO₄ | [9][12] |
| Molecular Weight | 256.06 g/mol | [9][12] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | Typically ≥98% | [10] |
| Solubility | Soluble in common organic solvents like THF, Dioxane, Toluene | |
| Storage | Store at room temperature | [2] |
Note: This compound may contain varying amounts of its anhydride.[10][13]
Core Application: Suzuki-Miyaura Polymerization
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a boronic acid and an aryl halide. When using bifunctional monomers (e.g., a diboronic acid and a dihalide), this reaction proceeds in a stepwise manner to form a long-chain polymer.
Workflow for Polymer Synthesis and Functionalization
Caption: Overall experimental workflow from monomers to fully characterized functional polymers.
Protocol 1: Synthesis of a Poly(fluorene-alt-phenylene) Copolymer
This protocol describes the synthesis of a copolymer using this compound and 2,7-dibromo-9,9-dioctylfluorene, a common comonomer for producing blue-emitting polymers.[7][14]
Causality Behind Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available catalyst for Suzuki couplings. It is effective for a wide range of substrates.
-
Solvent System: A biphasic system of toluene and aqueous base (K₂CO₃) is used. The organic phase dissolves the monomers and growing polymer, while the aqueous phase contains the base. This setup facilitates the catalytic cycle and helps remove inorganic byproducts.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.
-
Phase Transfer Catalyst: Aliquat 336 is added to shuttle the carbonate base and boronate species across the phase boundary, accelerating the reaction rate.
Materials:
-
This compound (1.0 eq)
-
2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
Aliquat 336 (tricaprylylmethylammonium chloride)
-
Toluene, anhydrous
-
Methanol
-
Deionized water
-
Phenylboronic acid (end-capper)
-
Bromobenzene (end-capper)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a condenser and nitrogen inlet, add this compound (e.g., 256 mg, 1.0 mmol) and 2,7-dibromo-9,9-dioctylfluorene (e.g., 548 mg, 1.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe and stir until all monomers are dissolved.
-
Catalyst and Base Addition: Add the 2M K₂CO₃ solution (10 mL) and a few drops of Aliquat 336. Degas the biphasic mixture by bubbling with nitrogen for 20 minutes.
-
Initiation: Add Pd(PPh₃)₄ (e.g., 23 mg, 0.02 mmol) to the stirring mixture.
-
Reaction: Heat the reaction to 90 °C and stir vigorously under a positive pressure of nitrogen for 48 hours. The solution may become viscous as the polymer forms.
-
End-Capping: To control the molecular weight and terminate reactive chain ends, add a small amount of phenylboronic acid (10 mg) and stir for 2 hours, followed by bromobenzene (10 µL) and stir for another 2 hours.
-
Workup: Cool the reaction to room temperature. Separate the organic layer and wash it three times with deionized water and once with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution using a rotary evaporator.
-
Precipitation: Slowly pour the concentrated toluene solution into a beaker of vigorously stirring methanol (300 mL). The polymer will precipitate as fibrous solids.
-
Isolation: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40 °C overnight.
Post-Polymerization Modification & Deprotection
The true utility of this monomer lies in the ability to further tailor the synthesized polymer.
Protocol 2: Functionalization via Knoevenagel Condensation
This protocol attaches a dicyanovinyl group to the polymer backbone by reacting the formyl group with malononitrile. This modification can dramatically red-shift the polymer's absorption and emission spectra, a common strategy for tuning the color of OLEDs.
Materials:
-
Precursor Polymer from Protocol 1
-
Malononitrile
-
Piperidine (catalytic amount)
-
Chloroform or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the precursor polymer (e.g., 200 mg) in chloroform (20 mL) in a round-bottom flask.
-
Add an excess of malononitrile (e.g., 5 equivalents per formyl group).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) using a model small molecule or by taking aliquots for FT-IR analysis (disappearance of the aldehyde C=O stretch around 1700 cm⁻¹).
-
Once complete, precipitate the functionalized polymer into methanol, filter, and wash extensively to remove unreacted malononitrile and catalyst.
-
Dry the final polymer under vacuum.
Protocol 3: Benzyl Group Deprotection via Catalytic Hydrogenolysis
This procedure removes the benzyl ether to reveal a phenolic hydroxyl group, which can increase polarity or serve as a new site for reactions like esterification.
Causality Behind Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the standard, highly effective catalyst for hydrogenolysis.[15]
-
Hydrogen Source: Hydrogen gas (H₂) is the most common reagent. For substrates sensitive to high pressures or when H₂ gas is inconvenient, a transfer hydrogenation source like ammonium formate can be used.[16]
Materials:
-
Precursor Polymer from Protocol 1 (or Functionalized Polymer from Protocol 2)
-
Palladium on Carbon (10 wt. % Pd)
-
Tetrahydrofuran (THF) or Ethyl Acetate
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzyl-protected polymer (e.g., 200 mg) in THF (30 mL) in a flask suitable for hydrogenation.
-
Carefully add Pd/C (approx. 10% by weight of the polymer) to the solution.
-
Purge the flask with H₂ gas.
-
Stir the reaction under a positive pressure of H₂ (e.g., from a balloon) at room temperature for 24-48 hours.
-
Caution: Pd/C is flammable and can ignite solvents in the presence of air. Handle with care.
-
Monitor the reaction by ¹H NMR, looking for the disappearance of the benzyl proton signals (typically ~7.3 ppm and ~5.1 ppm).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate and precipitate the deprotected polymer into a non-solvent like hexane or water, depending on the final polymer's polarity.
-
Collect the polymer by filtration and dry under vacuum.
Essential Characterization Techniques
Validating the structure and properties of the synthesized polymers is a critical final step.
Characterization Workflow
Caption: A systematic approach to polymer characterization.
-
Nuclear Magnetic Resonance (NMR): The primary tool for confirming the polymer structure. Compare spectra before and after modification/deprotection to verify the chemical transformation.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which are crucial indicators of a successful polymerization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Excellent for tracking the presence and absence of key functional groups, such as the aldehyde C=O (~1700 cm⁻¹), nitrile C≡N (~2200 cm⁻¹ from malononitrile), or broad hydroxyl O-H stretch (~3400 cm⁻¹) after deprotection.
-
UV-Visible and Photoluminescence (PL) Spectroscopy: These techniques reveal the polymer's optical properties. The absorption edge from the UV-Vis spectrum is used to calculate the optical bandgap, while the PL spectrum shows the material's emission color and efficiency.
-
Cyclic Voltammetry (CV): An electrochemical method used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing electronic devices.[17]
-
Electrochemical Impedance Spectroscopy (EIS): A powerful technique to probe the bulk conductivity and charge transfer properties of the final polymer films.[18]
References
- 1. Buy this compound | 139962-97-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Functionalization of Conductive Polymers through Covalent Postmodification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From batteries to biosensors: Conductive polymers make the jump to commercial applications | CAS [cas.org]
- 5. youtube.com [youtube.com]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. Polyfluorene - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. (4-benzyloxy-2-formyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | 139962-97-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound | [frontierspecialtychemicals.com]
- 12. This compound (contains varying amounts of Anhydride) | C14H13BO4 | CID 3827645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (contains varying amounts of anhydride) (C14H13BO4) [pubchemlite.lcsb.uni.lu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
Application Notes & Protocols: Strategic C-C Bond Formation with 4-Benzyloxy-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis and detailed protocols for carbon-carbon bond formation using 4-benzyloxy-2-formylphenylboronic acid. This multi-functional reagent is a valuable building block in modern organic synthesis, enabling the construction of complex molecular architectures pertinent to pharmaceutical and materials science research. We will explore the nuances of the Suzuki-Miyaura coupling, focusing on the critical reaction parameters and the influence of the reagent's unique substitution pattern. A comprehensive, field-tested protocol, data interpretation, and troubleshooting advice are provided to ensure successful implementation in the laboratory.
Introduction: The Strategic Advantage of a Multi-Functional Building Block
This compound is a sophisticated building block designed for strategic, multi-step organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups:
-
Boronic Acid: The primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of a C-C bond with a wide array of sp²- and sp³-hybridized carbon centers.
-
Formyl Group (Aldehyde): Positioned ortho to the boronic acid, this group serves as a versatile handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. Its steric and electronic presence also critically influences the conditions of the initial C-C bond formation.
-
Benzyloxy Group: A stable protecting group for the para-phenol, which can be removed in later synthetic steps to reveal a hydroxyl group for further functionalization.
This combination allows for a convergent synthetic approach, where a key biaryl linkage is forged first, followed by elaboration of the molecular framework using the aldehyde. This strategy is frequently employed in the synthesis of novel pharmaceutical scaffolds and advanced organic materials.[1][2]
The Suzuki-Miyaura Coupling: A Primary Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is the cornerstone method for utilizing arylboronic acids.[3] It involves a palladium-catalyzed cross-coupling between the boronic acid and an organohalide or triflate.[4][5] The reaction is renowned for its mild conditions and exceptional tolerance of diverse functional groups, making it ideal for complex molecule synthesis.[3]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[4][5][6] A base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex, which is required for the key transmetalation step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters: An Evidence-Based Selection Guide
The success of coupling a sterically demanding substrate like this compound hinges on the careful selection of reaction parameters. The ortho-formyl group can present a steric challenge and may influence the electronic properties of the boronic acid.[8][9]
| Parameter | Recommended Choices | Rationale & Causality |
| Palladium Catalyst | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Active Complexes: Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(0) is the active species. Pd(II) sources like Pd(OAc)₂ are reduced in situ. For sterically hindered substrates, catalysts incorporating bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they promote the rate-limiting oxidative addition and reductive elimination steps.[2][10][11][12] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhos, JohnPhos | Ligands stabilize the palladium center. Bulky and electron-donating ligands accelerate the key steps of the catalytic cycle, which is crucial for overcoming the steric hindrance imposed by the ortho-formyl group.[1][2][13] |
| Base | Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃Fluoride: KF | The base is critical for forming the boronate "ate" complex required for transmetalation. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for challenging couplings.[7][12] The choice is also solvent-dependent; carbonates are effective in aqueous mixtures, while phosphates are often used in anhydrous organic solvents. |
| Solvent System | Biphasic: Toluene/H₂O, Dioxane/H₂OAnhydrous: THF, DMF, Dioxane | A biphasic system with a phase-transfer catalyst can be effective.[3] Anhydrous solvents are often preferred for sensitive substrates to minimize protodeboronation (hydrolysis of the C-B bond), a common side reaction.[4] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary to overcome the activation energy for sterically hindered substrates. Microwave irradiation can significantly shorten reaction times.[10][14] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials & Equipment
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v), degassed
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Condenser and inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
TLC plates, ethyl acetate, hexanes, sodium sulfate, silica gel
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 256 mg, 1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), potassium carbonate (e.g., 414 mg, 3.0 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent catalyst degradation.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be stirred to ensure homogeneity.
-
Heating & Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) until the limiting reagent (boronic acid) is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[15]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl aldehyde product.[15][16]
Alternative C-C Couplings: The Oxidative Heck Reaction
While Suzuki coupling is the most common, arylboronic acids can also participate in oxidative Heck (or "boron-Heck") reactions with olefins.[17][18] This reaction variant typically proceeds through a Pd(II)-catalyzed pathway and requires an oxidant to regenerate the catalyst, though base-free and oxidant-free methods have been developed.[8][19]
Typical Conditions for Oxidative Heck:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Solvent: Toluene
-
Temperature: 25 °C (Room Temperature)
This method offers an alternative route to construct C-C bonds, particularly for synthesizing styrenyl derivatives, but may be less general than the Suzuki-Miyaura coupling.
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active and the reaction was maintained under a strict inert atmosphere.[12]
-
Ineffective Base/Solvent: The base may not be strong enough or soluble enough in the chosen solvent system. Consider switching to a stronger base like K₃PO₄ or a different solvent.[7][12]
-
Protodeboronation: The C-B bond can be cleaved by trace acid or water, especially at high temperatures. Using anhydrous solvents or a different boron source (e.g., boronate esters) can mitigate this.[4]
-
-
Formation of Homocoupled Byproducts:
-
This side reaction, where two boronic acid molecules couple, can be promoted by the presence of oxygen.[4] Thoroughly degassing all solvents and maintaining a robust inert atmosphere is the best preventative measure.
-
-
Steric Hindrance:
Conclusion
This compound is a powerful and versatile reagent for constructing complex biaryl structures. The Suzuki-Miyaura reaction is the most robust and widely applicable method for its use in C-C bond formation. Success is predicated on the rational selection of catalyst, ligand, base, and solvent to overcome the steric influence of the ortho-formyl group and prevent common side reactions like protodeboronation and homocoupling. The protocols and guidelines presented here provide a solid foundation for researchers to effectively utilize this building block in their synthetic campaigns.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. benchchem.com [benchchem.com]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
The Versatile Bifunctional Reagent: Application and Protocols for 4-Benzyloxy-2-formylphenylboronic Acid in Complex Molecule Synthesis
Introduction: A Gateway to Molecular Complexity
In the landscape of modern organic synthesis, the demand for efficient and versatile building blocks is paramount for the construction of complex molecular architectures that underpin advancements in pharmaceutical development and materials science. 4-Benzyloxy-2-formylphenylboronic acid has emerged as a distinguished reagent, offering chemists a powerful tool for forging intricate carbon-carbon and carbon-heteroatom bonds. Its unique trifunctional nature, featuring a boronic acid, a strategically placed formyl group, and a protective benzyloxy ether, allows for a diverse range of sequential and one-pot transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The presence of both a boronic acid and a formyl group enables sequential transformations, facilitating the construction of complex molecular frameworks.[1] The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of C-C bonds.[2] Simultaneously, the ortho-formyl group serves as a versatile synthetic handle for a myriad of subsequent reactions, including Wittig olefinations, reductive aminations, and multicomponent reactions like the Petasis and Ugi reactions.[3][4][5][6][7][8] The para-benzyloxy group not only protects a phenolic hydroxyl but also modulates the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups.
This document serves as a comprehensive technical guide, elucidating the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity and reproducibility.
Chemical Properties and Handling
A thorough understanding of the reagent's properties is crucial for its effective and safe use.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BO₄ | [1] |
| Molecular Weight | 256.06 g/mol | [1] |
| Appearance | Solid | - |
| Storage | Store in a cool, dry place. Protect from moisture. | General Boronic Acid Handling |
Safety and Handling:
Organoboron compounds, including this compound, require careful handling.[1]
-
General Precautions: Avoid creating dust and breathing fumes. Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Storage: Keep containers tightly sealed and store in a dry environment. Boronic acids are known to undergo dehydration to form boroxines, especially upon prolonged storage or heating. While this often does not impede their reactivity in cross-coupling reactions, it is best practice to store them in a desiccator.
Synthesis of this compound
The reliable synthesis of this key building block is the first step in its application. The following protocol is adapted from established methodologies.
Protocol 1: Synthesis of this compound
This multi-step synthesis starts from commercially available 4-bromo-3-hydroxybenzaldehyde.
Step 1: Benzylation of 4-bromo-3-hydroxybenzaldehyde
-
To a solution of 4-bromo-3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-bromo-3-(benzyloxy)benzaldehyde, which can be purified by column chromatography.
Step 2: Miyaura Borylation
-
In a flame-dried Schlenk flask, combine 4-bromo-3-(benzyloxy)benzaldehyde (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (1.5 eq).
-
Add a palladium catalyst such as PdCl₂(dppf) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and heat the mixture at 80-90 °C for 8-12 hours.
-
Monitor the reaction by GC-MS or TLC for the disappearance of the starting material.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the resulting pinacol ester by column chromatography.
Step 3: Hydrolysis to the Boronic Acid
-
Dissolve the purified pinacol ester in a mixture of THF and water.
-
Add an excess of an aqueous acid, such as 1 M HCl, and stir vigorously at room temperature for 4-6 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the creation of biaryl structures.[2] this compound is an excellent substrate for these reactions, allowing for the synthesis of complex biaryl aldehydes.
Mechanism Overview: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The ortho-substituent on the phenylboronic acid can influence the rate of this step.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of a 4'-Benzyloxy-2'-formylbiphenyl Derivative
This protocol details the coupling of this compound with a substituted aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (e.g., 4-bromobenzonitrile) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Under the inert atmosphere, add toluene, ethanol, and deionized water in a 3:1:1 ratio.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Expected Results and Characterization:
The reaction is expected to provide the desired biaryl product in good to excellent yields.
-
Example Product: 4'-Benzyloxy-2'-formyl-[1,1'-biphenyl]-4-carbonitrile
-
¹H NMR (400 MHz, CDCl₃): Representative signals would include the aldehyde proton (around 10 ppm), aromatic protons from both rings, the benzylic protons of the protecting group (around 5.1 ppm), and the characteristic splitting patterns of the substituted biphenyl system. The exact chemical shifts and coupling constants will depend on the specific aryl bromide used.
Tandem and Multicomponent Reactions: A Universe of Possibilities
The true synthetic power of this compound is realized in tandem and multicomponent reactions, where its bifunctional nature allows for the rapid construction of complex molecules in a single pot.
One-Pot Suzuki-Wittig Reaction
A powerful one-pot sequence involves an initial Suzuki-Miyaura coupling followed by an in-situ Wittig reaction with the newly formed biaryl aldehyde.[9][10] This strategy provides a highly efficient route to stilbene derivatives.
Caption: Workflow for a one-pot Suzuki-Wittig tandem reaction.
Protocol 3: One-Pot Suzuki Coupling-Wittig Olefination
This protocol is adapted from a similar procedure using 4-formylphenylboronic acid.[9]
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4-bromo-ethoxybenzene) (1.0 eq)
-
(Carbomethoxymethylene)triphenylphosphorane (1.4 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.06 eq)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
In a round-bottom flask, prepare a biphasic solvent system of DME and an aqueous solution of sodium carbonate (2 M).
-
Add this compound, the aryl halide, (carbomethoxymethylene)triphenylphosphorane, Pd(PPh₃)₂Cl₂, and PPh₃ to the solvent system.
-
Saturate the mixture with an inert gas (argon or nitrogen).
-
Heat the reaction mixture to 70-80 °C and stir vigorously for 12 hours.
-
After cooling, extract the mixture with chloroform or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography to yield the methyl 3-(biphenyl)acrylate derivative.
Application in Petasis Multicomponent Reactions
The Petasis (or borono-Mannich) reaction is a three-component reaction between an amine, a carbonyl compound (in this case, the formyl group of our reagent after a Suzuki coupling), and an organoboronic acid to produce substituted amines.[3][5][11] This reaction offers a powerful method for the synthesis of α-amino acid derivatives.
Caption: Components of the Petasis multicomponent reaction.
Conclusion and Future Outlook
This compound is a testament to the power of multifunctional reagents in modern organic synthesis. Its ability to seamlessly integrate into powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, followed by diverse transformations of its formyl group, opens up streamlined synthetic routes to a vast array of complex molecules. The potential for its use in tandem and multicomponent reactions is particularly exciting, offering avenues for rapid library synthesis in drug discovery and the development of novel functional materials. As chemists continue to push the boundaries of molecular design, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in shaping the future of chemical synthesis.
References
- 1. Buy this compound | 139962-97-3 [smolecule.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Petasis Reaction [organic-chemistry.org]
- 4. Application of the Ugi four-component reaction to the synthesis of ditopic bifunctional chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Petasis reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Dual-Boronic Acid Reagents That Combine Dynamic and Covalent Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new tandem reaction of bifunctional peroxides enables the expedient synthesis of functionalized dihydrofurans - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Benzyloxy-2-formylphenylboronic Acid in the Fabrication of Advanced Materials
Abstract
4-Benzyloxy-2-formylphenylboronic acid is a uniquely versatile trifunctional reagent that has garnered significant attention in synthetic organic chemistry, materials science, and drug development.[1][2] Its structure, featuring a boronic acid, a formyl group, and a benzyloxy substituent on a single phenyl ring, allows for a range of orthogonal chemical transformations. This guide provides an in-depth exploration of the core principles governing its reactivity and offers detailed protocols for its application in the synthesis of advanced materials and bioconjugates. We delve into the causality behind experimental choices, providing researchers with the foundational knowledge to innovate and adapt these methodologies for their specific research needs.
Introduction: The Strategic Advantage of a Trifunctional Building Block
In the landscape of synthetic chemistry, building blocks that offer multiple, selectively addressable functional groups are invaluable. This compound (Molecular Formula: C₁₄H₁₃BO₄) occupies a distinct position due to its three key structural elements[1]:
-
The Boronic Acid Moiety (-B(OH)₂): Serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] It also exhibits the unique ability to form reversible covalent bonds with cis-diols, a property extensively exploited in chemical sensors and bioconjugation.[1][2]
-
The Formyl Group (-CHO): An aldehyde that provides access to a rich variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines, oximes, or hydrazones. This functionality is central to its use in bioconjugation and polymer synthesis.[3]
-
The Benzyloxy Group (-OCH₂Ph): A stable protecting group for a phenol. This allows the other two groups to react while masking the phenol's reactivity. The benzyl group can be selectively removed later in a synthetic sequence if a free phenol is desired, adding another layer of synthetic utility.[4]
This multi-functionality enables sequential transformations, facilitating the construction of complex molecular architectures essential for pharmaceuticals, fine chemicals, and advanced materials.[1][5]
Figure 1: Reactive sites of this compound.
Physicochemical Properties
A clear understanding of a reagent's physical properties is critical for experimental design, including solvent selection, reaction setup, and safety protocols.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BO₄ | [6][7] |
| Molecular Weight | 256.06 g/mol | [7][8] |
| Appearance | White to off-white solid/powder | [8] |
| CAS Number | 139962-97-3 | [8] |
| Purity | Often contains varying amounts of anhydride | [6] |
| Storage Conditions | 2-8°C, under inert gas | [4] |
| Safety | Causes skin and serious eye irritation | [9] |
Application in Advanced Materials: Suzuki-Miyaura Cross-Coupling
The boronic acid group is a cornerstone of its utility in materials science, primarily through the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction forges a C-C bond between the boronic acid and an aryl (pseudo)halide, enabling the synthesis of biaryls, conjugated polymers, and other functional materials for applications like organic electronics.[1][2][10] The formyl and benzyloxy groups can be retained to modulate the electronic properties or serve as attachment points for other functionalities.
Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol details a general procedure for coupling this compound with an aryl bromide.
Objective: To synthesize 4'-substituted-4-benzyloxy-2-formyl-1,1'-biphenyl.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst for Suzuki couplings.
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the crucial transmetalation step of the catalytic cycle. It is also inexpensive and easy to handle.
-
Solvent System: A mixture of an organic solvent (Toluene) and water is used. The reaction occurs in the organic phase, while the inorganic base resides in the aqueous phase, creating a biphasic system that promotes the reaction.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the aryl bromide (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add toluene (e.g., 5 mL per mmol of boronic acid) and the 2M K₂CO₃ solution (2.0 eq).
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Figure 2: Workflow for Suzuki-Miyaura cross-coupling reaction.
Application in Bioconjugation and Drug Development
The dual reactivity of the formyl and boronic acid groups makes this reagent a powerful tool in bioconjugation, used for linking molecules to proteins, antibodies, or carbohydrates.[2]
-
Formyl Group Reactivity: The aldehyde reacts efficiently with hydrazines, hydrazides, and aminooxy groups to form stable hydrazone or oxime bonds. This is a common strategy in creating antibody-drug conjugates (ADCs) or diagnostic reagents.[11][12]
-
Boronic Acid Reactivity: The boronic acid can form reversible covalent bonds with cis-diols present on glycoproteins or carbohydrates, enabling targeted labeling or capture.[2] Recent research has also highlighted the rapid and bioorthogonal reaction of 2-formylphenylboronic acids with α-amino-hydrazides to form stable boron-nitrogen heterocycles, offering a powerful ligation strategy.[13][14]
Protocol 2: Two-Step Bioconjugation to a Protein via Hydrazone Linkage
This protocol describes the conjugation of this compound to a protein that has been pre-modified to display a hydrazine moiety.
Objective: To covalently attach the boronic acid reagent to a target protein for subsequent applications (e.g., binding to a diol-containing surface).
Causality Behind Choices:
-
Two-Step Process: A two-step approach using linkers like S-HyNic ensures a more controlled and characterizable conjugation process compared to direct modification of the protein.
-
Buffer System: A conjugation buffer with a pH around 6.0 is chosen because hydrazone bond formation is most efficient in a slightly acidic environment. A non-amine-based buffer (like PBS) is used to avoid side reactions with the NHS-ester linker in the first step.
-
Purification: Size Exclusion Chromatography (SEC) is the ideal method for separating the larger protein conjugate from smaller, unreacted molecules and byproducts.
Materials:
-
Target protein (e.g., an antibody) in a non-amine buffer (e.g., PBS, pH 7.4)
-
Succinimidyl 6-hydrazinonicotinate acetone hydrazone (S-HyNic) linker
-
This compound
-
Conjugation Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)
-
Anhydrous Dimethylformamide (DMF)
-
Size Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
Step A: Modification of Protein with S-HyNic Linker
-
Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in PBS, pH 7.4.
-
Linker Preparation: Dissolve S-HyNic in anhydrous DMF to a concentration of 10-20 mM immediately before use.
-
Modification Reaction: Add a 10-20 fold molar excess of the S-HyNic solution to the protein solution. Incubate at room temperature for 1.5-2 hours with gentle mixing.
-
Purification: Remove excess, unreacted S-HyNic linker using a desalting column (SEC), exchanging the protein into the Conjugation Buffer (pH 6.0).
Step B: Conjugation with this compound
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMF.
-
Conjugation Reaction: Add a 50-100 fold molar excess of the boronic acid solution to the purified, HyNic-modified protein.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Final Purification: Purify the final protein conjugate away from excess boronic acid reagent using a desalting column (SEC), exchanging it into the desired final storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the final conjugate using methods such as UV-Vis spectroscopy (to determine the degree of labeling) and SDS-PAGE (to confirm conjugation).
Figure 3: Two-step workflow for protein bioconjugation.
References
- 1. Buy this compound | 139962-97-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. (4-(Benzyloxy)-3-formylphenyl)boronic acid [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. PubChemLite - this compound (contains varying amounts of anhydride) (C14H13BO4) [pubchemlite.lcsb.uni.lu]
- 7. (4-benzyloxy-2-formyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. labproinc.com [labproinc.com]
- 9. This compound (contains varying amounts of Anhydride) | C14H13BO4 | CID 3827645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 有机电子学 [sigmaaldrich.cn]
- 11. vectorlabs.com [vectorlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 4-Benzyloxy-2-formylphenylboronic Acid
Introduction: A Versatile Bifunctional Reagent in Modern Organic Synthesis
4-Benzyloxy-2-formylphenylboronic acid is a uniquely structured, bifunctional molecule that has emerged as a valuable building block in synthetic organic chemistry.[1][2] Its architecture, featuring a boronic acid moiety ortho to a formyl group and a para-benzyloxy substituent, offers a powerful platform for the construction of complex molecular frameworks.[2] This strategic arrangement of functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
The boronic acid group is a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.[1][2] Simultaneously, the aldehyde functionality serves as a versatile handle for a variety of transformations, including condensation reactions to form imines, enamines, and α,β-unsaturated systems, as well as participating in multicomponent reactions.[4][5] The benzyloxy group not only enhances the molecule's solubility and reactivity but also acts as a protecting group for the phenol, which can be deprotected in later synthetic steps to introduce further complexity.[1]
This guide provides detailed experimental protocols for key reactions involving this compound, offering insights into the rationale behind the chosen conditions and methodologies. The protocols are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable resource for their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties and stability of this compound is crucial for its effective use and storage.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BO₄ | [6][7] |
| Molecular Weight | 256.06 g/mol | [6][7] |
| Appearance | White to off-white solid | [6] |
| CAS Number | 139962-97-3 | [7] |
Storage and Handling: Organoboronic acids, including this compound, are susceptible to decomposition through pathways such as protodeboronation.[8] It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[9] Boronic acids can also form cyclic anhydrides (boroxines) upon dehydration, which may affect reactivity.[10] While this is a reversible process, it is good practice to handle the reagent in a dry environment.
Core Applications and Experimental Protocols
The dual functionality of this compound allows for its participation in a variety of synthetic transformations. Below are detailed protocols for two of its most common and powerful applications: the Suzuki-Miyaura cross-coupling reaction and the Knoevenagel condensation.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the palladium-catalyzed coupling of a boronic acid with an aryl or vinyl halide.[11][12] The boronic acid moiety of this compound makes it an excellent coupling partner for introducing the benzyloxy-formylphenyl scaffold into a target molecule.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice, though other catalysts with specialized ligands can be used to improve yields and reaction times, especially with challenging substrates.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle.[13] An inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used in a biphasic system with water to facilitate the reaction.
-
Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrates and the inorganic base.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4'-Benzyloxy-2'-formyl-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the coupling of this compound with 4-bromobenzonitrile.
Materials:
-
This compound (1.2 eq)
-
4-Bromobenzonitrile (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-Benzyloxy-2'-formyl-[1,1'-biphenyl]-4-carbonitrile.
Knoevenagel Condensation
The aldehyde group of this compound readily undergoes Knoevenagel condensation with active methylene compounds.[2][8][10] This reaction is a powerful tool for forming new carbon-carbon double bonds and synthesizing α,β-unsaturated compounds, which are valuable intermediates in various synthetic pathways.
Causality of Experimental Choices:
-
Active Methylene Compounds: These are compounds with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate), which increases the acidity of the methylene protons.
-
Catalyst: A weak base, such as piperidine or an ammonium salt, is typically used to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde.[14]
-
Solvent: Protic solvents like ethanol are commonly used, and in some cases, the reaction can be performed under solvent-free conditions, particularly with microwave irradiation.[5]
-
Water Removal: The reaction produces water as a byproduct. Removing water, for example, by azeotropic distillation with a Dean-Stark apparatus, can drive the equilibrium towards the product.[10]
Experimental Workflow for Knoevenagel Condensation
Caption: Workflow for a typical Knoevenagel condensation reaction.
Detailed Protocol: Synthesis of (E)-2-((4-(benzyloxy)-2-(dihydroxyboranyl)phenyl)methylene)malononitrile
This protocol describes the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (~0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis shows the reaction is complete.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure product.
-
If no precipitate forms, remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can then be purified by recrystallization or column chromatography.
Further Synthetic Potential
Beyond these two core reactions, the unique structure of this compound opens the door to a variety of other synthetic transformations:
-
Reductive Amination: The aldehyde can be converted to an amine through reductive amination, providing a route to a wide range of substituted benzylamines.
-
Multicomponent Reactions: The aldehyde functionality can participate in multicomponent reactions such as the Ugi or Pictet-Spengler reactions, allowing for the rapid construction of complex, drug-like molecules.[15][16][17][18]
-
Wittig Reaction: The aldehyde can be converted to an alkene using the Wittig reaction, providing access to stilbene-like structures.
-
Deprotection and Further Functionalization: The benzyloxy group can be removed by catalytic hydrogenation to reveal a phenolic hydroxyl group, which can be further functionalized.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that offers synthetic chemists a reliable and efficient means to construct complex molecular architectures. Its ability to participate in both Suzuki-Miyaura cross-coupling and a variety of aldehyde-based transformations makes it a valuable reagent in the fields of medicinal chemistry, drug discovery, and materials science.[1][2][3] The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this remarkable compound. As the demand for novel and complex molecules continues to grow, the importance of versatile reagents like this compound will undoubtedly increase, paving the way for new discoveries and innovations.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Frontiers | Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. organicreactions.org [organicreactions.org]
- 7. m.youtube.com [m.youtube.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Ugi reaction - Wikipedia [en.wikipedia.org]
- 16. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ugi Reaction [organic-chemistry.org]
- 18. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium Catalysts for Suzuki Reactions with 4-Benzyloxy-2-formylphenylboronic acid
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly valuable, yet challenging, building block: 4-benzyloxy-2-formylphenylboronic acid . Its structure presents a unique convergence of synthetic opportunities and mechanistic hurdles. The ortho-formyl group is a versatile handle for subsequent transformations, while the benzyloxy moiety offers a readily cleavable protecting group. However, these same features introduce significant steric hindrance and a heightened susceptibility to undesirable side reactions, most notably protodeboronation.[5]
The success of a Suzuki coupling with this substrate is not a matter of chance; it is a direct consequence of a rationally designed catalytic system. This document provides researchers, scientists, and drug development professionals with a detailed exploration of catalyst selection, protocol optimization, and mechanistic considerations to reliably and efficiently utilize this compound in complex syntheses.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
At its core, the Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3] A fundamental understanding of this cycle is paramount for troubleshooting and optimization.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate.[6]
-
Transmetalation: The organic group from the activated boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is critically facilitated by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[7][8]
-
Reductive Elimination: The two organic partners (Ar¹ and Ar²) couple and are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Catalyst Selection for a Hindered Substrate
The steric bulk imposed by the ortho-formyl and 4-benzyloxy groups of the boronic acid dramatically influences reaction kinetics, often retarding the crucial transmetalation and reductive elimination steps.[9][10] Consequently, the choice of palladium source and, more importantly, the ancillary ligand is the single most critical factor for success.
Palladium Precatalysts: The Source of Activity
While classic Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they often require higher catalyst loadings and elevated temperatures for challenging substrates.[11] Modern synthetic chemistry favors the use of air-stable Pd(II) precatalysts, which are reduced in situ to the active Pd(0) species.[3][9] For sterically demanding couplings, the most robust and reliable options are Buchwald-type precatalysts.
-
Buchwald G2, G3, and G4 Precatalysts (e.g., XPhos Pd G3): These are the gold standard for challenging couplings. They are designed for the clean and efficient generation of the active, monoligated L-Pd(0) species, which is highly reactive in the oxidative addition step.[9][12]
Ligands: The Key to Overcoming Steric Barriers
The ligand dictates the reactivity of the palladium center. For substrates like this compound, the ideal ligands are both bulky and electron-rich .[8]
-
Bulky Biarylphosphine Ligands (Buchwald Ligands): This class of ligands is unparalleled for coupling sterically hindered partners. Their bulk promotes the formation of the highly active monoligated palladium species and accelerates the final reductive elimination step.[8][9][12] The electron-donating nature of these ligands enhances the rate of oxidative addition.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable palladium complexes, making them excellent for challenging cross-couplings, including those involving aryl chlorides.[3][7]
| Catalyst System Component | Recommendation for this compound | Rationale |
| Palladium Source | Buchwald G3 or G4 Precatalyst (e.g., XPhos Pd G3) | Air-stable, provides controlled and efficient generation of the highly active L-Pd(0) species required for hindered substrates.[9] |
| Ligand | XPhos , SPhos , or RuPhos | Bulky, electron-rich biaryl phosphines that accelerate oxidative addition and reductive elimination, overcoming steric barriers.[9][12] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases suitable for sensitive substrates. K₃PO₄ is often effective in anhydrous conditions, minimizing protodeboronation.[5][13] |
| Solvent | 1,4-Dioxane , Toluene , or 2-MeTHF (Anhydrous) | Aprotic solvents are preferred to mitigate the risk of hydrolytic cleavage of the C-B bond of the ortho-formyl substituted boronic acid.[5] |
Controlling Side Reactions: The Protodeboronation Problem
The primary challenge with 2-formylphenylboronic acids is their propensity for protodeboronation —the hydrolytic cleavage of the carbon-boron bond to yield the corresponding aldehyde (in this case, 4-benzyloxybenzaldehyde).[5] This side reaction is accelerated by aqueous basic conditions.[5][14]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Employing anhydrous solvents and bases like finely powdered K₃PO₄ can significantly suppress this side reaction.[5][15]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can prevent premature decomposition. The ester is then cleaved under the reaction conditions.[14]
-
Minimize Reaction Time: Using a highly active catalyst system that drives the productive coupling forward at a much faster rate than the decomposition pathway is crucial.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Caption: A typical experimental workflow for the Suzuki coupling.
Step-by-Step Methodology
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (0.5–2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Standard workup and purification reagents
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of the inert gas, quickly add the palladium precatalyst (1.5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to the desired concentration (typically 0.1–0.5 M with respect to the limiting reagent).
-
Reaction: Place the vial in a preheated oil bath or heating block (e.g., at 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or insufficient degassing. 2. Insufficient temperature. 3. Steric hindrance is too great for the chosen system. | 1. Use a fresh bottle of precatalyst. Ensure the solvent is rigorously degassed (e.g., by freeze-pump-thaw or sparging with argon for 30 min).[9][14] 2. Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C). 3. Switch to a more active ligand system (e.g., if using SPhos, try XPhos). |
| Significant Protodeboronation | 1. Presence of water in the reaction. 2. Base is too harsh or reaction time is too long. | 1. Ensure all reagents and solvents are anhydrous. Use oven-dried glassware.[5] 2. Consider a milder base if possible. Use a more active catalyst to shorten the required reaction time. Consider converting the boronic acid to its pinacol ester derivative.[5][14] |
| Homocoupling of Boronic Acid | 1. Oxygen contamination, leading to oxidative homocoupling.[3] 2. Pd(II) source without a ligand, promoting homocoupling. | 1. Improve the degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.[14] 2. Use a well-defined precatalyst system (e.g., Buchwald precatalysts) rather than simple Pd(II) salts like Pd(OAc)₂ without an added ligand. |
| Dehalogenation of Aryl Halide | 1. Unwanted side reaction pathway involving a hydride source (e.g., solvent, base, or water).[3] | 1. Change the solvent (e.g., from THF to Toluene). 2. Ensure the base is free from impurities that could act as hydride donors. |
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling is a testament to the power of modern catalyst design. While the substrate's inherent steric and electronic properties present challenges, particularly the risk of protodeboronation, these can be overcome through a rational and informed approach. The use of bulky, electron-rich biarylphosphine ligands in conjunction with air-stable palladium precatalysts under anhydrous conditions provides a reliable pathway to complex biaryl structures. By understanding the underlying mechanism and potential pitfalls, researchers can confidently employ this versatile building block to accelerate discovery in medicinal chemistry and materials science.
References
- 1. mt.com [mt.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Benzyloxy-2-formylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-benzyloxy-2-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of unwanted byproducts. Our goal is to equip you with the scientific understanding and practical protocols to optimize your reactions for higher yields and purity.
Understanding the Challenge: The Reactivity of ortho-Formylphenylboronic Acids
The presence of a formyl group at the ortho position to the boronic acid introduces specific challenges in Suzuki-Miyaura coupling. While this substrate is a valuable building block, its unique electronic and steric properties can lead to a higher propensity for side reactions compared to simpler arylboronic acids. This guide will focus on the three most common byproducts encountered:
-
Protodeboronation Product: 4-Benzyloxybenzaldehyde
-
Homocoupling Product: 5,5'-dibenzyloxy-2,2'-diformyl-1,1'-biphenyl
-
Oxidative Degradation Product: 4-Benzyloxybenzaldehyde
Understanding the mechanisms behind the formation of these impurities is the first step toward their effective mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant amount of 4-benzyloxybenzaldehyde. What is causing this, and how can I prevent it?
This is the most common issue and is due to a side reaction called protodeboronation .
A1: The Root Cause: Protodeboronation
Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, effectively converting your boronic acid back to an aldehyde.[1] This is a well-documented side reaction in Suzuki couplings, especially with electron-rich or sterically hindered boronic acids.[1] The presence of the ortho-formyl group can exacerbate this issue. The generally accepted mechanism involves the protonolysis of the boronic acid, often facilitated by the reaction conditions.[1]
Troubleshooting & Mitigation Strategies:
-
Choice of Base: Strong bases, particularly hydroxides (like NaOH or KOH) in aqueous media, can accelerate protodeboronation.[2][3] Weaker inorganic bases are generally preferred.
-
Solvent System: While some water is often necessary for the Suzuki reaction to proceed, excess water can be the proton source for protodeboronation.
-
Recommendation: Use anhydrous solvents or a solvent system with a minimal amount of water (e.g., dioxane/water 10:1). Ensure your solvents are properly dried before use.
-
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Recommendation: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.
-
Illustrative Comparison of Base Performance:
The following table provides a representative comparison of how the choice of base can impact the yield of the desired product versus the protodeboronation byproduct in a typical Suzuki coupling with an ortho-substituted phenylboronic acid.
| Entry | Base | Solvent System | Desired Product Yield (%) | Protodeboronation Byproduct (%) |
| 1 | NaOH | Dioxane/H₂O (1:1) | 45 | 40 |
| 2 | K₂CO₃ | Dioxane/H₂O (5:1) | 75 | 15 |
| 3 | K₃PO₄ | Toluene/H₂O (10:1) | 88 | <5 |
Note: Yields are illustrative and will vary based on the specific coupling partners and reaction conditions.
Q2: I am observing a high molecular weight impurity that I suspect is a homocoupling product. Why does this happen?
A2: The Challenge of Homocoupling
The formation of a symmetrical biaryl from the boronic acid (5,5'-dibenzyloxy-2,2'-diformyl-1,1'-biphenyl in this case) is a known byproduct in Suzuki reactions.[4][5] This is often referred to as oxidative homocoupling.
Causality and Mechanism:
The most common mechanism for homocoupling involves the presence of molecular oxygen.[5][6] Oxygen can interact with the Pd(0) catalyst to form a palladium-peroxo species. This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating a palladium species that can re-enter a catalytic cycle.[6]
Mitigation Protocol:
-
Thorough Degassing: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen.
-
Step-by-Step Degassing Procedure:
-
Combine the aryl halide, this compound, base, and catalyst in the reaction flask.
-
Seal the flask with a septum.
-
Subject the flask to at least three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent via a syringe.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
-
Catalyst Choice: Some palladium precatalysts are more sensitive to oxygen than others.
-
Recommendation: Consider using air-stable Pd(II) precatalysts that are reduced to the active Pd(0) species in situ.
-
Q3: Besides protodeboronation, can the 4-benzyloxybenzaldehyde byproduct form through other pathways?
A3: Oxidative Degradation
Yes, while less common than protodeboronation, the aldehyde byproduct can also be a result of oxidative degradation of the boronic acid, particularly in the presence of certain palladium catalysts and oxygen.
Preventative Measures:
The same rigorous degassing procedures recommended to prevent homocoupling will also minimize oxidative degradation of the boronic acid.
Advanced Troubleshooting: Enhancing the Stability of the Boronic Acid
For particularly challenging Suzuki couplings where byproduct formation remains significant even after optimizing the conditions, a more robust strategy is to modify the boronic acid itself.
Converting to a Boronic Ester
Boronic acids can be converted to more stable boronate esters, such as pinacol esters. These esters are less prone to protodeboronation and homocoupling.[7] They act as a "slow-release" form of the boronic acid under the reaction conditions, maintaining a low concentration of the more reactive free boronic acid.[7]
Experimental Protocol: Synthesis of this compound pinacol ester
-
To a round-bottom flask, add this compound (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent such as toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki coupling without further purification.
Visualizing the Mechanisms
To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the major side reactions.
References
Challenges in the purification of 4-Benzyloxy-2-formylphenylboronic acid products
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 4-Benzyloxy-2-formylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique trifecta of a boronic acid, an aldehyde, and a bulky benzyloxy group presents specific purification challenges that can impact yield, purity, and the success of subsequent reactions.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My final product's NMR shows a complex mixture, and the mass is lower than expected. What's the most likely cause?
A: The most probable cause is protodeboronation , a common side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond.[1] This process is highly dependent on factors like pH, temperature, and the presence of water.[2] The resulting byproduct, 3-(benzyloxy)benzaldehyde, lacks the boronic acid group and will not perform in Suzuki-Miyaura coupling reactions. Careful control of reaction and workup conditions is essential to minimize this degradation.
Q2: I see a significant amount of a non-polar impurity in my crude product that doesn't seem to be the starting material. What could it be?
A: This is likely the protodeboronated byproduct, 3-(benzyloxy)benzaldehyde, as mentioned above. Its formation is often accelerated under basic aqueous conditions, which are common in coupling reactions.[3] You may also be seeing residual benzyl halide from the ether formation step of the synthesis.
Q3: Why does my product often appear as a waxy or oily solid instead of a crisp, crystalline powder?
A: This can be due to two main factors:
-
Residual Solvents: The bulky structure can trap solvents. Ensure your product is dried thoroughly under high vacuum.
-
Formation of Anhydrides: Boronic acids have a strong tendency to dehydrate and form anhydrides, most commonly a cyclic trimer known as a boroxine.[4][5] These anhydrides are often less crystalline and can complicate characterization. This is a reversible process, and dissolving the product in a suitable solvent will typically regenerate the monomeric boronic acid.
Q4: Is column chromatography on silica gel a good option for purification?
A: While possible, it should be approached with caution. Standard silica gel is acidic, which can promote protodeboronation on the column, leading to significant yield loss.[6] If chromatography is necessary, consider using a deactivated silica or a different stationary phase. A mobile phase containing a small amount of a basic modifier, such as aqueous ammonia, has been reported, but this can lead to streaking and poor separation.[6][7]
Core Purification Challenges & Degradation Pathways
The purification of this compound is complicated by three primary degradation pathways. Understanding these is critical to designing a robust purification strategy.
Caption: Key degradation pathways for the target compound.
Troubleshooting Guide
This section addresses specific problems encountered during purification and provides actionable solutions based on chemical principles.
| Problem | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Low Yield After Aqueous Workup | Protodeboronation. [1] The boronic acid is susceptible to cleavage in both acidic and basic aqueous media, especially at elevated temperatures. | Action: Minimize contact time with aqueous layers. Perform extractions quickly and at room temperature or below. Avoid strongly acidic or basic conditions if possible. If a basic wash is needed, use a mild base like NaHCO₃ instead of NaOH. |
| Product Fails in Subsequent Suzuki Coupling | High levels of protodeboronated impurity. The key functional group for the coupling reaction is missing. | Action: Re-purify the material using the Alkaline Wash / Acidic Precipitation Protocol (see Section 4.2). This method is highly selective for acidic compounds (like boronic acids) and will effectively remove the neutral, non-acidic protodeboronated byproduct. |
| Broad, Ill-defined Peaks in NMR Spectrum | Presence of boronic anhydrides (boroxines). These exist in equilibrium with the monomer and have different chemical shifts, leading to peak broadening. | Action: This is primarily a characterization issue. To obtain a clean NMR spectrum, add a drop of D₂O to the NMR tube. The water will hydrolyze the anhydrides back to the monomeric boronic acid, resulting in sharp, well-defined peaks. |
| Cannizzaro Byproducts Observed After Basic Wash | pH during extraction was too high (pH > 11). The formyl group is sensitive to strong bases and will disproportionate into a carboxylate and an alcohol.[8] | Action: Strictly control the pH during alkaline washes. A patent for purifying similar compounds specifies a pH range of 8-11.[8] Use a pH meter and add the base dropwise. This pH is sufficient to deprotonate the boronic acid (pKa ~8-9)[9] into its water-soluble boronate salt without initiating the Cannizzaro reaction. |
| Poor Separation on Silica Gel Column | On-column degradation (protodeboronation). The acidic nature of silica promotes the loss of the boronic acid group.[6] | Action: Avoid silica gel chromatography if possible. Prioritize Recrystallization (Protocol 4.1) or Alkaline Wash (Protocol 4.2). If chromatography is unavoidable, consider using reversed-phase (C18) HPLC with a buffered mobile phase. |
Validated Purification Protocols
Protocol: Recrystallization from Ethanol/Water
This is the most effective method for removing both polar and non-polar impurities when the product is the major component of the crude material. The principle relies on the differential solubility of the product and impurities in a hot versus cold solvent system.[6][10]
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Saturation: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few drops of hot ethanol to redissolve the solid and make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water, followed by cold water.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvents.
Caption: Workflow for the recrystallization protocol.
Protocol: Alkaline Wash / Acidic Precipitation
This extractive method is exceptionally powerful for removing non-acidic organic impurities, such as the protodeboronated byproduct. It leverages the acidic nature of the boronic acid group.
Principle: The crude material is dissolved in an organic solvent and washed with a mild aqueous base (pH 8-11). The boronic acid is deprotonated to its water-soluble boronate salt and moves to the aqueous phase, while neutral impurities remain in the organic layer. The layers are separated, and the pure boronic acid is precipitated from the aqueous layer by re-acidification.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate or MTBE).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a chilled, dilute aqueous base (e.g., 5% NaHCO₃ or pH-adjusted NaOH solution to pH ~10).
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer 1-2 more times, combining all aqueous extracts.
-
Organic Impurity Removal: The organic layer, containing neutral impurities, can now be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add dilute acid (e.g., 1M HCl) dropwise with stirring until the pH is ~2-3. The pure product will precipitate as a solid.
-
Isolation & Drying: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under high vacuum.
Purity Assessment
Assessing the purity of the final product is crucial. A multi-technique approach is recommended.
| Analytical Technique | Purpose | Key Considerations |
| ¹H NMR Spectroscopy | Structural confirmation and impurity identification. | The presence of boroxines can cause peak broadening. Add a drop of D₂O for a sharp spectrum. Check for the absence of the protodeboronated byproduct's aldehyde proton at a different chemical shift. |
| LC-MS | Purity assessment and identification of low-level impurities. | Use a reversed-phase C18 column with a buffered mobile phase (e.g., ammonium acetate or formic acid) for good peak shape.[11] |
| HPLC-UV | Quantitation of purity. | A well-developed HPLC method can accurately determine the percentage purity. |
| Melting Point | Indication of purity. | A sharp melting point range close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities. |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - this compound (contains varying amounts of anhydride) (C14H13BO4) [pubchemlite.lcsb.uni.lu]
- 6. Buy this compound | 139962-97-3 [smolecule.com]
- 7. reddit.com [reddit.com]
- 8. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 9. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Temperature for 4-Benzyloxy-2-formylphenylboronic acid Coupling
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the optimization of reaction temperature for the Suzuki-Miyaura coupling of 4-Benzyloxy-2-formylphenylboronic acid. This particular substrate presents unique challenges due to the steric hindrance and electronic effects of its substituents, making temperature a critical parameter to control for achieving high yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Q1: What is a typical starting temperature for a Suzuki coupling with a sterically hindered, electron-deficient boronic acid like this compound?
A1: For Suzuki-Miyaura reactions, typical temperatures range from 60–100 °C.[1] Given the substrate's characteristics—an ortho-formyl group and a bulky benzyloxy group—which can increase the activation energy for key steps like transmetalation, a moderate starting temperature of 80 °C is a rational choice.[2][3] This temperature is high enough to promote the reaction rate without being overly aggressive, which could risk catalyst degradation or side reactions.[4] Reactions involving challenging substrates often require screening a range of temperatures to find the optimal balance.[4][5]
Q2: My reaction shows low conversion at 80 °C. Should I simply increase the temperature to 100-110 °C?
A2: While increasing the temperature can enhance reaction rates, it is not always the best first step.[6] Before escalating the temperature, first verify the integrity of your setup. Ensure all reagents are pure, the solvent is anhydrous (if required) and properly degassed, and the palladium catalyst and phosphine ligands have not oxidized.[7] Oxygen can deactivate the catalyst and lead to side reactions like homocoupling.[8] If all reagents and conditions are confirmed to be optimal, then a systematic increase in temperature is a valid strategy. However, be aware that excessive heat can lead to catalyst decomposition and accelerate unwanted side reactions.[4]
Q3: I am observing a significant amount of 3-benzyloxybenzaldehyde as a byproduct. What is causing this, and how can temperature optimization help?
A3: The formation of 3-benzyloxybenzaldehyde is a classic sign of protodeboronation (or protodeborylation).[4][9] This is a side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, destroying your nucleophile.[9] Boronic acids with ortho-formyl groups are particularly susceptible to this side reaction, which is often promoted by aqueous bases and elevated temperatures.[2]
To mitigate this:
-
Lower the Temperature: Protodeboronation has its own activation energy. By lowering the reaction temperature, you may be able to find a window where the desired coupling reaction proceeds at an acceptable rate while the rate of protodeboronation is significantly suppressed.
-
Re-evaluate Base and Solvent: This issue is not solely temperature-dependent. Using milder, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent system (e.g., anhydrous dioxane or toluene) can dramatically reduce protodeboronation even at moderate temperatures.[4][7]
Q4: At temperatures above 100 °C, my reaction mixture turns black, and the yield drops significantly. What is happening?
A4: The formation of a black precipitate is typically indicative of palladium catalyst decomposition into palladium black.[4] While many palladium catalysts are robust, they have a limited thermal stability, which is highly dependent on the supporting ligand.[10] Exceeding this stability threshold causes the catalyst to crash out of the catalytic cycle, leading to a sharp drop in conversion. Palladacycle-based catalysts often exhibit higher thermal stability compared to traditional Pd(0) complexes.[10][11] If high temperatures are required for your coupling, consider screening different, more thermally stable catalyst/ligand systems.[12]
Section 2: Troubleshooting and Optimization Workflow
When encountering low yields, a systematic approach is more effective than random adjustments. The following workflow helps diagnose and solve common issues related to reaction temperature.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Section 3: Experimental Protocol for Temperature Screening
To empirically determine the optimal temperature, a parallel screening experiment is highly recommended.
Objective: To identify the reaction temperature that provides the highest yield of the desired product while minimizing byproduct formation.
Methodology:
-
Preparation: In an inert atmosphere glovebox, prepare a stock solution of your aryl halide, base (e.g., K₃PO₄), and solvent (e.g., 1,4-dioxane/water 4:1).[4] Also prepare a separate stock solution of the palladium catalyst and ligand.
-
Array Setup: Arrange a set of identical reaction vials, each with a stir bar.
-
Reagent Addition:
-
To each vial, add an equal, pre-weighed amount of this compound.
-
Dispense an equal volume of the aryl halide/base stock solution into each vial.
-
Finally, add an equal volume of the catalyst/ligand stock solution to each vial.
-
-
Sealing and Heating: Securely cap each vial. Place the vials in separate heating blocks or a parallel synthesis reactor pre-set to the desired screening temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C, 100 °C).
-
Monitoring: Allow the reactions to stir for a set amount of time (e.g., 12 hours). Monitor progress by taking small aliquots for LCMS analysis if possible.
-
Analysis: After the reaction time, quench all reactions identically. Analyze the yield and byproduct profile of each reaction using a quantitative method like ¹H NMR with an internal standard or HPLC.
Data Logging Table:
| Vial | Temperature (°C) | Time (h) | Yield (%) | Protodeboronation (%) | Notes (e.g., color change) |
| 1 | 60 | 12 | |||
| 2 | 70 | 12 | |||
| 3 | 80 | 12 | |||
| 4 | 90 | 12 | |||
| 5 | 100 | 12 | Black precipitate observed |
Section 4: The Science Behind Temperature Effects
Temperature is a fundamental parameter that influences every step of the Suzuki-Miyaura catalytic cycle. Understanding its role is key to rational optimization.
Caption: The Suzuki-Miyaura catalytic cycle.[1]
-
Oxidative Addition (OA): This is often the rate-determining step.[11] Higher temperatures increase the rate of OA, which is particularly beneficial for less reactive aryl halides (e.g., chlorides).[11] For the sterically demanding this compound, ensuring the OA of the coupling partner is efficient is critical.
-
Transmetalation (TM): The transfer of the aryl group from boron to palladium requires activation by a base.[13][14] This step can be slow for sterically hindered or electron-deficient boronic acids.[2][15] Increasing the temperature can provide the necessary energy to overcome this steric and electronic barrier.
-
Reductive Elimination (RE): This final step forms the C-C bond and regenerates the Pd(0) catalyst. It is often promoted by bulky ligands.[8] While generally fast, very high temperatures can sometimes lead to undesired side reactions from the R¹-Pd(II)-R² intermediate before reductive elimination can occur.
The optimal temperature is therefore a compromise: it must be high enough to drive all three steps of the catalytic cycle at a reasonable rate but low enough to prevent catalyst decomposition and minimize side reactions like protodeboronation.[4][16][17]
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing Homocoupling in Suzuki Reactions with 4-Benzyloxy-2-formylphenylboronic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-benzyloxy-2-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide in-depth troubleshooting advice and practical solutions to a common challenge: the formation of homocoupling byproducts. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the efficiency and selectivity of your reactions.
Troubleshooting Guide: Minimizing Unwanted Biaryl Formation
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
Question 1: I am observing a significant amount of the homocoupled product of this compound in my Suzuki reaction. What are the primary causes?
Answer:
The formation of a symmetrical biaryl from the coupling of two boronic acid molecules is a well-known side reaction in Suzuki-Miyaura couplings. With a substrate like this compound, which possesses both a strong electron-donating benzyloxy group and an ortho-formyl group, the propensity for homocoupling can be exacerbated. The primary culprits behind this issue are:
-
Presence of Dissolved Oxygen: Oxygen is a major contributor to homocoupling. It can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to mediate the homocoupling of boronic acids, leading to the formation of the undesired biaryl byproduct.[1][2][3][4] This is often the most significant and easily overlooked cause.
-
Use of Palladium(II) Precatalysts: When utilizing a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), as the catalyst precursor, it must be reduced in situ to the catalytically active Pd(0) state. One of the pathways for this reduction involves the boronic acid itself, which results in the stoichiometric formation of the homocoupled product.[1][2][3]
-
Slow Reductive Elimination: The final step in the desired catalytic cycle is the reductive elimination of the cross-coupled product from the palladium center. If this step is slow, it increases the lifetime of the diorganopalladium(II) intermediate, providing a greater opportunity for side reactions like homocoupling to occur. The steric hindrance from the ortho-formyl group and the electron-rich nature of your boronic acid can influence the rate of this step.
Question 2: How can I effectively remove oxygen from my reaction mixture to prevent homocoupling?
Answer:
Rigorous exclusion of oxygen is paramount for suppressing homocoupling. Standard inert gas blanketing is often insufficient. The following protocol is highly recommended:
Detailed Protocol for Deoxygenation:
-
Solvent Degassing: Before preparing your reaction mixture, thoroughly degas all solvents. The most effective method is to sparge the solvent with an inert gas (argon or high-purity nitrogen) for at least 30-60 minutes. For smaller volumes, the "freeze-pump-thaw" method (three cycles) is also highly effective.
-
Reaction Vessel Purge: Assemble your reaction glassware and purge it thoroughly with an inert gas for several minutes. A gentle, continuous flow of inert gas should be maintained throughout the entire experiment.
-
Subsurface Sparging: After adding the solid reagents (boronic acid, aryl halide, base, and catalyst) to the reaction vessel and purging the headspace, add the degassed solvent. Then, introduce a long needle connected to your inert gas line and bubble the gas directly through the solution (subsurface sparge) for 15-30 minutes before heating. This is more effective at removing dissolved oxygen than simply purging the headspace.[5][6]
-
Maintain Positive Pressure: Throughout the reaction, ensure a slight positive pressure of inert gas is maintained to prevent atmospheric oxygen from diffusing back into the system.
Question 3: Would changing my palladium catalyst or ligand help reduce homocoupling of this compound?
Answer:
Absolutely. The choice of catalyst and ligand is a critical parameter for controlling selectivity.
-
Palladium Source: Whenever possible, opt for a Pd(0) precatalyst , such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2] These catalysts do not require an initial reduction step that can lead to homocoupling. If you must use a Pd(II) source, consider the addition of a mild reducing agent (see FAQ section).
-
Ligand Selection: The steric and electronic properties of the phosphine ligand play a crucial role. For sterically demanding substrates like yours, bulky and electron-rich ligands are often beneficial.[7][8][9] They can accelerate the rate-limiting oxidative addition and the final reductive elimination steps, which helps the desired cross-coupling reaction outcompete the homocoupling pathway.[10][11]
| Ligand Type | Recommended Ligands | Rationale for Use with this compound |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | These ligands are known for their high activity in coupling sterically hindered and electron-rich substrates. Their bulkiness promotes the reductive elimination step.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | NHCs are strong σ-donors and can be more effective than phosphine ligands in certain cases, particularly for challenging couplings.[10][13] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | These ligands are highly electron-donating and can be very effective, especially for less reactive aryl chlorides as coupling partners.[14] |
Experimental Workflow for Ligand Screening:
Question 4: Can the choice of base and solvent impact the level of homocoupling?
Answer:
Yes, the base and solvent system can significantly influence the reaction outcome.
-
Base Selection: The role of the base is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[15][16] For substrates prone to side reactions, the choice of base is critical.
-
Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point.[12][16]
-
Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes lead to side reactions, including protodeboronation, especially in the presence of water.[16]
-
The "caesium effect," where cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can be particularly effective, is worth exploring for challenging couplings.[16]
-
-
Solvent System: The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Aprotic solvents such as dioxane, tetrahydrofuran (THF), and toluene are commonly used and are generally good choices to minimize side reactions.[17]
-
Protic solvents like alcohols can sometimes act as a source of hydrides, leading to dehalogenation of the aryl halide partner, another common side reaction.[17]
-
Aqueous mixtures (e.g., dioxane/water, toluene/water) are frequently employed and can be very effective.[18] However, the water content should be carefully controlled, as excessive water can promote protodeboronation of the boronic acid.
-
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for hindered substrates and less prone to inducing side reactions compared to strong hydroxides.[12][16] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O (e.g., 4:1) | Good balance of solubility for both organic and inorganic reagents.[18] |
Frequently Asked Questions (FAQs)
What is the mechanism of boronic acid homocoupling?
There are two primary pathways for homocoupling:
-
Oxygen-Mediated (Pd(II)-Catalyzed): This is the most common mechanism. Dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then undergo two successive transmetalations with the boronic acid, forming a diarylpalladium(II) complex. Reductive elimination from this complex yields the homocoupled biaryl and regenerates Pd(0).[19][20]
-
Reductive Homocoupling with Pd(II) Precatalysts: When using a Pd(II) precatalyst, the initial reduction to Pd(0) can be accomplished by the boronic acid. In this non-catalytic pathway, two molecules of the boronic acid couple to form the biaryl, and the Pd(II) is reduced to Pd(0), which can then enter the desired catalytic cycle.[1]
Are there any additives that can suppress homocoupling?
Yes, certain additives can be beneficial. The addition of a mild reducing agent , such as potassium formate (HCO₂K), has been shown to suppress homocoupling.[5][6] The rationale is that the formate can reduce any Pd(II) species back to the active Pd(0) state, thereby minimizing the concentration of Pd(II) available to promote homocoupling, without significantly interfering with the main catalytic cycle.[3][5]
My boronic acid, this compound, seems unstable under the reaction conditions. What can I do?
The ortho-formyl group can make this boronic acid susceptible to protodeboronation , especially under harsh basic conditions or at elevated temperatures.[21] This is a side reaction where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.
Strategies to mitigate protodeboronation:
-
Use a Milder Base: Switch to a weaker base like K₂CO₃ or use anhydrous conditions with a base like KF.[15]
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters. These are generally more robust towards protodeboronation and can be used directly in the Suzuki coupling.[1]
How do I set up a robust Suzuki-Miyaura reaction to minimize homocoupling from the start?
Here is a recommended protocol incorporating the best practices discussed:
Optimized Protocol for Suzuki Coupling with this compound:
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Pd(0) Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Degassed Solvent (e.g., Dioxane/H₂O 4:1)
-
-
Procedure:
-
To a flame-dried reaction flask, add the aryl halide, this compound, base, Pd(0) precatalyst, and ligand.
-
Seal the flask with a septum and thoroughly purge with argon or nitrogen.
-
Add the degassed solvent via syringe.
-
Perform a subsurface sparge with argon or nitrogen for 20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a positive pressure of inert gas.
-
Monitor the reaction progress by TLC, HPLC, or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. old.rrjournals.com [old.rrjournals.com]
- 12. benchchem.com [benchchem.com]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 4-Benzyloxy-2-formylphenylboronic Acid
Welcome to the technical support guide for 4-Benzyloxy-2-formylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent in their synthetic workflows. The unique combination of an ortho-formyl group and a boronic acid moiety makes this compound highly valuable for constructing complex molecular architectures, particularly through cross-coupling reactions. However, this same functionality presents specific stability challenges, especially under the basic conditions often required for these transformations. This guide provides in-depth, experience-driven answers to common issues, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Core Instability Mechanisms
Q1: Why is this compound so prone to degradation in basic media?
A: The instability of this compound under basic conditions stems from two independent, competing degradation pathways originating from its two key functional groups: the boronic acid and the ortho-formyl group.
-
Protodeboronation (Loss of the Boronic Acid): This is the most common failure mode for arylboronic acids in basic, aqueous environments.[1] The reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, yielding the undesired byproduct, 3-(benzyloxy)benzaldehyde. The mechanism is catalyzed by a base, which activates the boronic acid by converting it to the corresponding boronate anion ([ArB(OH)₃]⁻). While this boronate is the active species required for the desired transmetalation step in a Suzuki-Miyaura coupling, it is also significantly more susceptible to protonolysis (reaction with a proton source, like water) than the neutral boronic acid.[2][3] The presence of the electron-withdrawing formyl group can exacerbate this instability.[4]
-
Cannizzaro Reaction (Degradation of the Formyl Group): Under strongly basic conditions (typically pH > 11) and/or elevated temperatures, the aromatic aldehyde functionality can undergo a disproportionation reaction known as the Cannizzaro reaction.[5] In this process, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (4-Benzyloxy-2-(hydroxymethyl)phenyl)boronic acid and one molecule of the corresponding carboxylic acid (4-Benzyloxy-2-carboxyphenyl)boronic acid. This is an irreversible process that consumes the starting material and introduces difficult-to-remove impurities. A patented purification process for formylphenylboronic acids explicitly highlights the need to maintain a pH between 8 and 11 to prevent this side reaction.[5]
The interplay of these two pathways is the central challenge. Conditions designed to promote a Suzuki coupling (i.e., presence of a base) are the very conditions that can trigger these degradation routes.
Caption: Competing reaction pathways for the subject compound.
Section 2: Troubleshooting Guide for Synthetic Applications
Q2: I am attempting a Suzuki-Miyaura coupling and my main isolated product is 3-(benzyloxy)benzaldehyde. What is happening and how can I prevent it?
A: The formation of 3-(benzyloxy)benzaldehyde is a classic sign of significant protodeboronation. This indicates that the rate of C-B bond cleavage is outpacing the rate of the desired C-C bond formation. The key to solving this is to adjust reaction conditions to favor the catalytic cycle of the Suzuki coupling over the hydrolytic degradation pathway.
Troubleshooting Protocol to Minimize Protodeboronation:
-
Evaluate Your Choice of Base: Strong bases like NaOH or KOH dramatically accelerate protodeboronation.[3] Switch to a milder base. The goal is to find a base strong enough to facilitate transmetalation but not so strong that it rapidly degrades the starting material.
| Base | pKa (of conjugate acid) | Typical Conditions | Suitability for Sensitive Substrates |
| NaOH / KOH | ~15.7 | Aqueous/Organic | Poor: Often too harsh, promotes rapid protodeboronation and Cannizzaro. |
| K₂CO₃ | 10.3 | Aqueous/Organic | Good: A common choice, offering a good balance of reactivity and stability. |
| K₃PO₄ | 12.3 | Organic (often THF, Dioxane) | Excellent: Often the best choice for sensitive boronic acids. It is sufficiently basic but has lower aqueous solubility, which can temper degradation. |
| Cs₂CO₃ | 10.3 | Organic | Very Good: Highly effective, often used with sterically hindered substrates. |
| Organic Bases (e.g., TEA) | ~10.8 | Organic | Moderate: Can be effective but often require higher temperatures. |
-
Lower the Reaction Temperature: Decomposition reactions are often more sensitive to temperature changes than the catalytic coupling. If you are running the reaction at 80-100 °C, try reducing it to 60 °C or even room temperature, though this may require a more active catalyst system (see step 4).
-
Minimize Water Content: While many Suzuki protocols use aqueous/organic solvent mixtures, water is the proton source for protodeboronation.[1] Consider using a polar aprotic solvent like dioxane or DMF with a base that does not require water for dissolution (e.g., K₃PO₄). If water is necessary for solubility, use the minimum amount required.
-
Use a High-Activity Catalyst/Ligand System: A more efficient catalyst will turn over faster, increasing the rate of the desired coupling relative to the background degradation. Modern phosphine ligands (e.g., SPhos, XPhos) complexed with a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) are designed for rapid oxidative addition and reductive elimination, which can significantly improve yields for sensitive substrates.[6]
-
Convert to a Boronate Ester: If the above methods fail, the most robust solution is to protect the boronic acid as a more stable derivative, such as a pinacol boronate ester (Ar-B(pin)). These are significantly more resistant to protodeboronation.[2][7] The boronic acid can be generated in situ under the reaction conditions, a "slow-release" strategy that keeps the concentration of the unstable free boronic acid low at any given moment.[6]
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q3: My reaction mixture turned dark, and after workup, I isolated acidic and alcohol byproducts instead of my desired product. What happened?
A: This is a strong indication that the Cannizzaro reaction has occurred.[5] This side reaction is favored by high concentrations of strong base (high pH) and elevated temperatures. The dark coloration is likely due to decomposition products.
Protocol for Avoiding the Cannizzaro Reaction:
-
Strict pH Control: The most critical parameter is pH. For any operations involving this reagent in aqueous base (e.g., dissolution, reaction, or workup), the pH must be kept below 11.[5]
-
Setup: Suspend the boronic acid and other solids in the organic solvent first.
-
Base Addition: If using an aqueous base solution (e.g., K₂CO₃), add it slowly with vigorous stirring while monitoring the pH of the aqueous layer if possible. A pre-prepared buffer solution could be an alternative.
-
Recommended Base: Use K₃PO₄ in a non-aqueous solvent system to avoid the high pH of aqueous strong bases altogether.
-
-
Temperature Management: Do not heat the reaction mixture until all reagents, including the palladium catalyst, are added and the system is under an inert atmosphere. High temperatures in the presence of base alone can initiate the decomposition before the desired catalytic cycle even begins.
-
Inert Atmosphere: While not directly related to the Cannizzaro reaction, ensuring the reaction is run under an inert atmosphere (Nitrogen or Argon) is crucial. Oxygen can lead to oxidative side reactions, including oxidation of the aldehyde to a carboxylic acid, which can complicate the product mixture and deactivate the catalyst.
Section 3: Frequently Asked Questions (FAQs)
Q4: Should I use this compound directly, or is a boronate ester a better choice?
A: For maximum reliability and yield, converting the boronic acid to its pinacol boronate ester (Ar-B(pin)) is highly recommended. Boronate esters are significantly more stable towards protodeboronation and other decomposition pathways.[2][7] While this adds an extra synthetic step, it often saves significant time and material loss during the crucial coupling step. Many unstable boronic acids are now commercially available as their more robust MIDA boronate or trifluoroborate salt derivatives, which also offer enhanced stability.[6]
Q5: What is the absolute optimal pH range for handling this compound in aqueous solutions?
A: Based on literature for purifying related formylphenylboronic acids, the optimal pH range for stability in aqueous solution is between 8.0 and 10.5 .[5] Below this range, the boronic acid is not sufficiently activated for coupling. Above this range, particularly above pH 11, the risk of the Cannizzaro reaction increases dramatically.
Caption: Equilibrium between the stable acid and the reactive boronate.
Q6: Are there any special considerations for aqueous workup and purification?
A: Yes. Avoid strong basic washes (e.g., 1M NaOH) during the workup, as this can degrade any unreacted starting material and potentially the product if it also contains sensitive groups.
-
Extraction: Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for washes if an acidic catalyst residue needs to be removed.
-
Purification: When performing chromatography, be aware that silica gel is slightly acidic and can sometimes cause issues with boronic acids. Neutralizing the silica gel with triethylamine in the eluent is a common practice if issues like streaking or decomposition on the column are observed. However, for this specific compound, standard silica gel chromatography is generally acceptable.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound | 139962-97-3 [smolecule.com]
- 5. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for Suzuki-Miyaura cross-coupling reactions
<Technical Support Center: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during these pivotal carbon-carbon bond-forming reactions. The following question-and-answer format directly addresses specific experimental challenges, explaining the underlying causality and offering validated protocols to get your research back on track.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Yield
Q1: My Suzuki-Miyaura reaction is resulting in a low yield or no product at all. What are the initial critical parameters I should investigate?
A1: A low or non-existent yield in a Suzuki-Miyaura coupling often points to fundamental issues with one or more of the core reaction components or conditions. A systematic evaluation is essential for effective troubleshooting.[1]
-
Catalyst Activity and Integrity: The heart of the reaction is the palladium catalyst. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ for the catalytic cycle to begin.[2][3] Inefficient reduction can be a major roadblock. Furthermore, phosphine ligands, which are crucial for stabilizing the catalyst and modulating its reactivity, are susceptible to oxidation.[4]
-
Troubleshooting Steps:
-
Use fresh, high-purity catalyst and ligands. Ensure they have been stored correctly under an inert atmosphere.[4]
-
Consider using a pre-activated, air-stable Pd(0) source or a more robust precatalyst system, such as a palladacycle or a Buchwald G3 precatalyst, to ensure the presence of active Pd(0).[3]
-
Ensure the ligand-to-palladium ratio is optimal. An excess of ligand can sometimes be beneficial for catalyst stability.
-
-
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation through oxidation.[3][4]
-
Troubleshooting Steps:
-
Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[4][5]
-
Ensure the reaction is conducted in a properly sealed vessel under a positive pressure of an inert gas.[1][3]
-
-
-
Reagent Quality and Stability: The purity and stability of your starting materials are paramount.
-
Aryl/Vinyl Halide: The reactivity of the organic halide is a key factor, with the general trend being I > Br > OTf >> Cl.[4][6][7] Reactions with less reactive aryl chlorides often necessitate more specialized and highly active catalyst systems.[4][8]
-
Organoboron Reagent: Boronic acids can be unstable and prone to decomposition, particularly through a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][9] This is especially problematic for electron-deficient or some heteroaromatic boronic acids.[2][4]
-
Troubleshooting Steps:
-
Use fresh, high-purity starting materials.
-
If protodeboronation is suspected, consider using more stable boronic esters, such as pinacol (BPin) or MIDA esters.[4][5]
-
For challenging couplings with aryl chlorides, employ catalyst systems known for their high activity, often featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[2][3]
-
-
-
Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success. The base's primary role is to activate the boronic acid for the crucial transmetalation step.[10][11][12]
-
Troubleshooting Steps:
-
Ensure the base is of high purity, dry, and, if necessary for anhydrous reactions, finely powdered to maximize its surface area.[3]
-
If using a biphasic system (e.g., an organic solvent with an aqueous base), vigorous stirring is essential to ensure efficient mixing and facilitate the reaction at the interface.[3]
-
The solvent must be anhydrous and degassed. Common solvents include toluene, dioxane, THF, and DMF.[2][7][13] The polarity of the solvent can influence the reaction's selectivity and rate.[14][15][16][17]
-
-
Q2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. What is the cause, and how can I prevent it?
A2: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction known as homocoupling.[2] This side reaction consumes your nucleophile, thereby reducing the yield of the desired cross-coupled product.
-
Primary Cause - Presence of Oxygen: The most frequent cause of homocoupling is the presence of oxygen in the reaction mixture.[2][3][4] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2][4]
-
Preventative Measures:
-
Rigorous Degassing: As mentioned previously, thorough degassing of your solvent and reaction mixture is the most critical step to minimize homocoupling.[4]
-
Maintain Inert Atmosphere: Consistently maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[3]
-
-
-
Inefficient Catalyst Activation: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes occur via the homocoupling of two boronic acid molecules.[2]
-
Preventative Measures:
-
-
Slow Addition of Boronic Acid: In some instances, a high concentration of the boronic acid can favor the homocoupling side reaction.
-
Preventative Measures:
-
Consider the slow addition of the boronic acid to the reaction mixture to maintain a low instantaneous concentration.[4]
-
-
Issue 2: Side Reactions and Impurities
Q3: My reaction is producing a significant amount of a byproduct where the boronic acid group has been replaced by a hydrogen atom. What is this side reaction, and how can I mitigate it?
A3: This side reaction is known as protodeboronation , and it is a major pathway for the decomposition of the organoboron reagent, leading to reduced yields.[4][9] It is particularly prevalent with electron-deficient arylboronic acids, some heteroarylboronic acids, and under certain reaction conditions.[2][4]
-
Mechanism: Protodeboronation is essentially the hydrolysis of the carbon-boron bond, with a proton source (often water) replacing the boronic acid moiety.[9]
-
Mitigation Strategies:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Switching to a milder base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), can be beneficial.[3]
-
Anhydrous Conditions: Since water is the proton source, conducting the reaction under strictly anhydrous conditions can significantly suppress this side reaction.[3] This involves using anhydrous solvents and bases.
-
Use of More Stable Boronic Esters: As a proactive measure, using more stable derivatives of boronic acids, such as pinacol esters (BPin) or MIDA boronates, is a highly effective strategy to prevent protodeboronation.[4][5] These are generally more resistant to hydrolysis.
-
-
-
Temperature Effects: Higher reaction temperatures can sometimes increase the rate of protodeboronation.[19]
-
Mitigation Strategy: If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system to maintain a reasonable reaction rate.
-
Q4: I am observing dehalogenation of my aryl halide starting material. What causes this, and what can I do to minimize it?
A4: Dehalogenation is a side reaction where the halide on your electrophile is replaced by a hydrogen atom. This side product can be difficult to separate from your desired product.
-
Mechanism: After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and produces the dehalogenated arene.[2] Potential hydride sources include amine bases or alcoholic solvents.[2]
-
Mitigation Strategies:
-
Avoid Hydride-Donating Solvents and Bases: If dehalogenation is a significant issue, avoid using solvents like alcohols or bases like amines that can act as hydride donors.
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature and reaction time. Sometimes, prolonged reaction times at high temperatures can exacerbate side reactions.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired reductive elimination versus the undesired dehalogenation pathway. Screening different ligands may be necessary.
-
-
Data Presentation
Table 1: Comparative Performance of Common Bases in a Model Suzuki-Miyaura Coupling
The selection of a base is highly dependent on the specific substrates and solvent system. The following table provides illustrative data on the performance of various bases in the coupling of 4-bromotoluene with phenylboronic acid.
| Base | Solvent System | Typical Yield (%) | Notes |
| K₃PO₄ | Toluene/H₂O | >95 | Often a robust choice for a wide range of substrates. |
| K₂CO₃ | Dioxane/H₂O | 85-95 | A commonly used and effective base.[13] |
| Cs₂CO₃ | Dioxane | 90-98 | Highly effective, especially for challenging couplings, but more expensive.[8] |
| NaOH | Toluene/Ethanol/H₂O | 70-85 | A strong base, but can promote side reactions with sensitive substrates. |
| Et₃N | DMF | <30 | Organic bases are generally less effective for Suzuki couplings. |
Data is compiled for illustrative purposes. Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.[11]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 eq)
-
Arylboronic Acid or Ester (1.2 mmol, 1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%; or a precatalyst like XPhos Pd G3, 0.5-2 mol%)[3][13]
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent)[3][13]
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid (or ester), and the base.[5]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.[3]
-
Solvent Addition: Add the degassed solvent system via syringe.[3][5]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.[3][20]
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualizations
The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. fiveable.me [fiveable.me]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Effect of solvent choice on 4-Benzyloxy-2-formylphenylboronic acid reactivity
Welcome to our dedicated technical resource for 4-Benzyloxy-2-formylphenylboronic acid. This guide is crafted for chemists and researchers in the pharmaceutical and fine chemical industries who utilize this versatile yet challenging reagent. Here, we delve into the nuances of its reactivity, focusing on how strategic solvent selection can overcome common experimental hurdles and unlock its full synthetic potential.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low yields and a significant amount of a side product, 4-(benzyloxy)benzaldehyde. What is the likely cause and how can I fix it?
This is a classic and frequently encountered issue. The primary cause is protodeboronation , an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2][3] This reaction is particularly prevalent with electron-rich or sterically hindered boronic acids and is highly sensitive to the reaction conditions.
-
Causality: The ortho-formyl group on your boronic acid can influence the electronic properties and stability of the C-B bond. The reaction is often accelerated by the presence of water (a proton source), strong bases, and elevated temperatures, all common features of standard Suzuki coupling protocols.[4][5]
-
Troubleshooting Steps:
-
Solvent & Base System: The choice of solvent and base has a significant influence on the reaction's outcome.[6] Move away from highly aqueous biphasic systems. A common successful strategy is to use a more anhydrous ethereal solvent like 1,4-dioxane or 2-Methyltetrahydrofuran (2-MeTHF) with a milder, finely powdered base such as K₃PO₄ or Cs₂CO₃.[7] A small, controlled amount of water can be beneficial for the catalytic cycle, but excess water will promote protodeboronation.[7]
-
Temperature Management: Run the reaction at the lowest temperature that affords a reasonable rate (typically 80–100 °C).[7] Higher temperatures significantly accelerate the rate of protodeboronation.[7]
-
Use a Boronic Ester: For highly sensitive systems, consider converting the boronic acid to a more stable derivative, such as a pinacol ester . These are more resistant to protodeboronation and can often be used under strictly anhydrous conditions.[7][8]
-
Q2: I'm observing poor solubility of my starting materials in the chosen solvent system. How does this impact the reaction and what can I do?
Poor solubility of any of the key components (aryl halide, boronic acid, base) is a critical issue that leads to a heterogeneous reaction mixture, poor mass transfer, and inconsistent, often incomplete, reactions.[9]
-
Causality: The polarity of your substrates may not be well-matched to the solvent. For instance, a non-polar aryl halide and a more polar boronic acid may not dissolve well in a single solvent like toluene.
-
Solutions:
-
Co-Solvent Systems: Employing a solvent mixture is a powerful approach. Common examples include Toluene/Ethanol, or Dioxane/H₂O (e.g., 4:1 or 5:1 ratio).[7]
-
Greener Alternatives: 2-MeTHF is an excellent, more environmentally friendly alternative to THF or dioxane and has been shown to be effective in a wide range of coupling reactions.[10][11][12][13]
-
Base Solubility: Ensure your base is soluble, at least partially, in the reaction medium. Using finely powdered bases or switching to a more soluble base like potassium trimethylsilanolate (TMSOK) for anhydrous conditions can be beneficial.[8][14]
-
Q3: My reaction starts but then stalls, and I see a black precipitate forming. What's happening to my catalyst?
The formation of a black precipitate is almost always indicative of catalyst decomposition, where the active Pd(0) species agglomerates into inactive palladium black. The solvent plays a crucial role in stabilizing the catalyst.[15]
-
Causality: The solvent must coordinate with the palladium center to stabilize the active catalytic species.[15][16] Non-polar solvents like toluene or hexane offer poor stabilization. Dipolar aprotic solvents like DMF or DMAc are excellent at stabilizing the catalyst but can react with the formyl group on your substrate at high temperatures.[15]
-
Solutions:
-
Coordinating Solvents: Ethereal solvents like 1,4-dioxane, THF, or 2-MeTHF provide a good balance of catalyst stabilization without unwanted reactivity.[15]
-
Robust Ligands: If you must use a less-coordinating solvent, ensure you are using a sufficiently bulky and electron-rich phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos) which can better stabilize the palladium center.[7]
-
Degassing: Rigorous degassing of your solvent and reaction setup is critical. Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[8][17]
-
Troubleshooting Guide: Solvent-Mediated Reactivity
This section provides a deeper dive into specific issues and outlines logical workflows for resolving them.
Issue 1: Dominant Protodeboronation Pathway
Symptoms: The primary isolated product is 4-(benzyloxy)benzaldehyde, with little to no desired biaryl product.
Root Cause Analysis: The conditions are favoring the protonolysis of the C-B bond over the transmetalation step in the catalytic cycle. This is a kinetic issue directly mediated by the solvent, base, and temperature.
Troubleshooting Workflow: Mitigating Protodeboronation
Caption: A decision tree for systematically reducing protodeboronation.
Issue 2: Formation of Boroxine and Inconsistent Stoichiometry
Symptoms: Reaction yields are inconsistent despite using the same procedure. Analysis of the starting boronic acid shows it contains varying amounts of anhydride.[18]
Root Cause Analysis: this compound, like many boronic acids, can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine.[19] This is a dehydration product. The formation of boroxine changes the molecular weight, meaning that weighing out the "boronic acid" can lead to stoichiometric errors if a significant portion is actually the boroxine.
Solutions:
-
Solvent Choice: Anhydrous conditions tend to favor boroxine formation. While sometimes necessary to prevent protodeboronation, be aware of this equilibrium.
-
Stoichiometric Adjustment: If you suspect significant boroxine content, consider using a larger excess of the boronic acid reagent (e.g., 1.5 equivalents instead of 1.2).
-
Reagent Quality: Use fresh, high-purity boronic acid and store it under an inert atmosphere in a desiccator to minimize water absorption and dehydration.
Data Summary: Impact of Solvent on a Model Suzuki Coupling
| Solvent System | Base | Temp (°C) | Desired Product Yield (%) | Protodeboronation (%) | Key Insight |
| Toluene / H₂O (2:1) | Na₂CO₃ | 100 | ~30-40 | ~50-60 | High water content and temperature promote significant protodeboronation. |
| 1,4-Dioxane / H₂O (5:1) | K₃PO₄ | 90 | >85 | <10 | A good balance of solubility, catalyst stability, and minimal side reactions.[7] |
| 2-MeTHF / H₂O (10:1) | K₂CO₃ | 85 | >80 | <15 | A greener solvent alternative offering comparable performance to dioxane. |
| DMF | Cs₂CO₃ | 110 | ~70 | ~20 | Good for solubility but higher temperatures risk side reactions with the aldehyde.[20] |
| THF (Anhydrous) | TMSOK | 60 | >90 | <5 | Excellent for sensitive substrates but requires strict anhydrous technique and soluble base.[14][21] |
Experimental Protocols
Protocol 1: Robust Suzuki-Miyaura Coupling in 2-MeTHF/Water
This protocol provides a reliable and more sustainable starting point for coupling this compound with various aryl halides.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2–1.3 equiv), and the base (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Solvent Addition: Add degassed 2-MeTHF and degassed water via syringe to achieve a final solvent ratio of approximately 10:1 and a concentration of 0.1 M with respect to the limiting reagent.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Visual Workflow for Optimized Coupling Protocol
Caption: A streamlined workflow from setup to pure product.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Solvent Effects on Preparation of Pd-Based Catalysts: Influence on Properties of Palladium and Its Catalytic Activity for Benzyl Alcohol Oxidation [scirp.org]
- 17. benchchem.com [benchchem.com]
- 18. PubChemLite - this compound (contains varying amounts of anhydride) (C14H13BO4) [pubchemlite.lcsb.uni.lu]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 4-Benzyloxy-2-formylphenylboronic Acid Reactions
Welcome to the Technical Support Center dedicated to navigating the complexities of catalyst deactivation in cross-coupling reactions involving 4-benzyloxy-2-formylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or resulted in a low yield. What are the most common initial checks?
A1: When a Suzuki-Miyaura reaction underperforms, a systematic evaluation of the reaction parameters is crucial. Begin with the following checks:
-
Catalyst Activity: The palladium source and associated ligands are paramount. If you are employing a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species. Inefficient reduction will prevent the catalytic cycle from initiating effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. The presence of oxygen can lead to the oxidative degradation of phosphine ligands and the homocoupling of boronic acids.[2] Ensure your reaction vessel has been thoroughly degassed and is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[1]
-
Solvent and Reagent Purity: Solvents should be anhydrous and free of peroxides, especially when using ethereal solvents like THF or dioxane.[3] Impurities in reagents, even at trace levels, can act as catalyst poisons.[4]
-
Base Selection and Quality: The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous, as absorbed water can promote side reactions like protodeboronation. For sensitive substrates, consider milder bases like potassium phosphate or cesium carbonate.
Q2: I'm observing a black precipitate in my reaction mixture. What is it, and is it detrimental to the reaction?
A2: The black precipitate is likely palladium black, which is formed by the agglomeration of palladium nanoparticles.[4] While the formation of some black solid is common in many successful Suzuki couplings, rapid and extensive precipitation, particularly early in the reaction, is a strong indicator of catalyst deactivation and instability. This agglomeration drastically reduces the available surface area of the catalyst, leading to a decrease in the reaction rate and incomplete conversion.[4][5]
Q3: Could the this compound itself be causing catalyst deactivation?
A3: Yes, the structure of this compound presents unique challenges. The ortho-formyl group can potentially act as a chelating agent to the palladium center. This bidentate coordination can create a highly stable complex that is reluctant to participate in the subsequent steps of the catalytic cycle, effectively sequestering the active catalyst. Furthermore, boronic acids, in general, can be a source of impurities that poison the catalyst if not sufficiently purified.
In-Depth Troubleshooting Guides
Issue 1: Reaction Stalls After Initial Conversion
Potential Cause A: Catalyst Deactivation by Chelation
The proximity of the aldehyde's oxygen atom to the boronic acid functionality allows for potential bidentate chelation to the palladium(II) intermediate formed after oxidative addition. This can form a stable five or six-membered ring, depending on the coordination mode, which may be less reactive towards transmetalation.
Recommended Solutions:
-
Ligand Modification: Employ bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). These ligands can sterically disfavor the chelation of the formyl group and promote the desired catalytic turnover.
-
Protect the Aldehyde: If compatible with your overall synthetic route, consider temporarily protecting the aldehyde as an acetal (e.g., using ethylene glycol).[6] This eliminates the chelating oxygen atom. The acetal can be deprotected under acidic conditions post-coupling.
Potential Cause B: Impurities in the Boronic Acid
The synthesis of this compound can introduce impurities that are known catalyst poisons. For example, residual sulfur- or nitrogen-containing compounds from reagents or intermediates can irreversibly bind to the palladium center.[7]
Recommended Solutions:
-
Purification of the Boronic Acid: Rigorous purification of the boronic acid is essential. Several methods can be employed:
-
Recrystallization: This is a highly effective method for removing impurities. A common solvent system is a mixture of ethanol and water.[8][9]
-
Acid-Base Extraction: This technique separates the boronic acid from neutral or basic organic impurities by exploiting its acidic nature.[8]
-
Derivatization with Diethanolamine: Boronic acids react with diethanolamine to form stable, crystalline adducts that can be easily filtered and purified. The boronic acid can be regenerated from the adduct or, in some cases, the adduct can be used directly in the coupling reaction.[1]
-
Protocol 1: Purification of this compound via Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude boronic acid in a minimal amount of a hot solvent (e.g., ethanol). Add a co-solvent (e.g., water) dropwise until the solution becomes cloudy. Add a few drops of the first solvent to redissolve the solid. The ideal solvent system is one where the compound is soluble when hot but sparingly soluble when cold.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude this compound in the minimum amount of the hot, chosen solvent system.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.[9]
-
Drying: Dry the purified crystals under vacuum.
Issue 2: Formation of Palladium Black and Low Yield
Potential Cause: Catalyst Agglomeration
The formation of palladium black indicates that the ligands are failing to stabilize the Pd(0) nanoparticles, leading to their aggregation.[5] This can be exacerbated by high temperatures or the presence of oxygen.
Recommended Solutions:
-
Ligand Choice: Use bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or Xantphos, which form more stable complexes with palladium and are less prone to dissociation.[3]
-
Degassing: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.[3]
-
Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent the rapid formation of aggregates.
Protocol 2: General Troubleshooting for a Failed Suzuki-Miyaura Reaction
-
Control Reaction: Set up a control reaction with a known, reliable substrate combination (e.g., bromobenzene and phenylboronic acid) using your current batch of catalyst, solvents, and base. This will help determine if the issue is with the reagents or the specific substrates.
-
Re-evaluate Stoichiometry: Ensure the boronic acid is used in a slight excess (e.g., 1.1-1.5 equivalents) relative to the aryl halide.
-
Base Screening: If using a carbonate base, try switching to a phosphate base (e.g., K₃PO₄) or a fluoride source (e.g., CsF), as these can have different effects on the transmetalation step.[10]
-
Solvent System: Vary the solvent system. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[2]
-
Temperature Optimization: If the reaction is sluggish, incrementally increase the temperature. Conversely, if decomposition is observed, try lowering the temperature.
Data Summary and Visualization
Table 1: Troubleshooting Catalyst Deactivation in this compound Reactions
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low to no product yield | Inactive catalyst, oxygen contamination, impure reagents | Verify catalyst activity with a control reaction, ensure rigorous degassing, purify boronic acid[1][2] |
| Reaction stalls after initial conversion | Catalyst deactivation via ortho-formyl chelation | Use bulky phosphine ligands, protect the aldehyde group[6] |
| Rapid formation of black precipitate | Catalyst agglomeration (Palladium black) | Employ stabilizing bidentate ligands, ensure thorough degassing[3][5] |
| Significant protodeboronation of starting material | Harsh basic conditions, presence of water | Use milder bases (e.g., K₃PO₄), use anhydrous conditions, protect the boronic acid as an ester[11] |
| Formation of homocoupled boronic acid | Presence of oxygen, incomplete reduction of Pd(II) precatalyst | Rigorous degassing, use of a Pd(0) source[2] |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4-Benzyloxy-2-formylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is paramount to the success of a synthetic campaign. Arylboronic acids are foundational reagents in modern organic chemistry, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone of C-C bond formation.[1] This guide provides an in-depth comparison of 4-Benzyloxy-2-formylphenylboronic acid with other common arylboronic acids, offering insights into its reactivity, supported by illustrative experimental data and mechanistic considerations.
Introduction: The Unique Utility of a Bifunctional Reagent
This compound is a versatile building block distinguished by the presence of three key functional groups on a single phenyl ring: a boronic acid, a formyl group (aldehyde), and a benzyloxy ether.[2] This unique arrangement offers significant advantages in multi-step synthesis, allowing for sequential and orthogonal functionalization. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling reactions, while the aldehyde and benzyloxy groups can be further manipulated.[2][3] The benzyloxy group, in particular, can act as a protecting group for a phenol, which can be revealed in a later synthetic step.
This guide will focus on the performance of this compound in the Suzuki-Miyaura cross-coupling reaction, comparing it with two other representative arylboronic acids: the parent Phenylboronic acid and the singly substituted 4-Formylphenylboronic acid . This comparison will illuminate the electronic and steric effects of the substituents on the reaction outcome.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
To provide a clear comparison, the following table summarizes the expected performance of the three arylboronic acids in a model Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.
Disclaimer: The following data is illustrative and synthesized based on established principles of organic chemistry to demonstrate the expected relative performance of these reagents. Actual yields may vary depending on specific reaction conditions and substrate combinations.
| Arylboronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Illustrative Yield (%) |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 4 | ~95% |
| 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 6 | ~85% |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 8 | ~80% |
Mechanistic Insights: The "Why" Behind the Reactivity
The differing performances of these arylboronic acids can be rationalized by considering the electronic and steric influences of their substituents on the key steps of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three main stages: oxidative addition, transmetalation, and reductive elimination.[1] The efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining and is significantly influenced by the electronic properties of the arylboronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Electronic Effects
The electronic nature of the substituents on the phenylboronic acid ring plays a crucial role in the rate of transmetalation.
-
Phenylboronic acid: As the baseline, it is relatively electron-neutral and participates efficiently in the transmetalation step.
-
4-Formylphenylboronic acid: The para-formyl group is strongly electron-withdrawing. This reduces the nucleophilicity of the ipso-carbon attached to the boron atom, thereby slowing down the transfer of the aryl group to the electron-rich palladium center. This generally leads to longer reaction times and potentially lower yields compared to the unsubstituted phenylboronic acid.
-
This compound: This molecule presents a more complex electronic profile. The para-benzyloxy group is electron-donating through resonance, which increases the electron density of the aromatic ring and enhances the nucleophilicity of the ipso-carbon. Conversely, the ortho-formyl group is electron-withdrawing. The interplay of these opposing electronic effects can modulate the overall reactivity. In many cases, the electron-donating effect of the benzyloxy group can help to offset the deactivating effect of the formyl group, leading to reasonable reactivity.
Steric Effects
Steric hindrance, particularly from ortho-substituents, can significantly impact the rate of cross-coupling.
-
This compound: The presence of the formyl group in the ortho position introduces steric bulk around the boronic acid moiety. This can hinder the approach of the boronic acid to the palladium complex during the transmetalation step, potentially slowing down the reaction rate.[4][5] This steric impediment often necessitates more forcing reaction conditions, such as higher temperatures or the use of more active catalyst systems (e.g., those with bulky phosphine ligands like dppf), to achieve good yields.
Experimental Protocols
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the arylboronic acids discussed.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, or DMF, to achieve a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Stability and Handling Considerations
Arylboronic acids are generally stable solids, but they can be susceptible to protodeboronation, especially under harsh acidic or basic conditions, or at elevated temperatures. The stability of functionalized arylboronic acids can be influenced by their substituents. While this compound is a stable solid, the presence of the formyl group might slightly increase its acidity compared to unsubstituted phenylboronic acid, a factor to consider when selecting a base for the reaction. For particularly sensitive substrates or to minimize protodeboronation, conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be a beneficial strategy.[6]
Conclusion
This compound is a valuable and versatile reagent for complex molecule synthesis. Its performance in Suzuki-Miyaura cross-coupling reactions is governed by a balance of electronic and steric effects. While the ortho-formyl group can introduce steric hindrance and the para-benzyloxy group has an activating electronic effect, with careful optimization of reaction conditions, this trifunctional building block can be effectively employed to generate a wide range of complex molecular architectures. Researchers should consider the use of more active catalyst systems and potentially higher reaction temperatures to overcome the steric challenge posed by the ortho-substituent. In contrast, simpler arylboronic acids like phenylboronic acid will generally react faster and under milder conditions. The choice of arylboronic acid should therefore be guided by the specific synthetic strategy and the desired functionality in the final product.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Analytical techniques for characterizing products from 4-Benzyloxy-2-formylphenylboronic acid
An In-Depth Guide to the Analytical Characterization of Products Derived from 4-Benzyloxy-2-formylphenylboronic Acid
For researchers, scientists, and professionals in drug development, this compound stands as a versatile and valuable building block. Its unique trifunctional nature—possessing a reactive boronic acid, a formyl group for further derivatization, and a cleavable benzyloxy protecting group—enables its use in a variety of powerful synthetic transformations, most notably the Suzuki-Miyaura and Petasis reactions.[1][2] The successful synthesis and development of novel compounds from this starting material are critically dependent on the rigorous and accurate characterization of the resulting products.
This guide provides an in-depth comparison of the essential analytical techniques required to monitor reaction progress, purify products, and definitively elucidate the structures of molecules synthesized from this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Common Synthetic Pathways and Anticipated Products
The strategic placement of the boronic acid, aldehyde, and ether functionalities allows for several key synthetic operations. Understanding the expected products is the first step in designing an effective analytical strategy. The primary reactions include palladium-catalyzed cross-coupling to form biaryl structures and multicomponent reactions to generate complex amines.[3][4]
Caption: Key reaction pathways for this compound.
A Comparative Guide to Analytical Techniques
The selection of an analytical technique is dictated by the specific question being asked, whether it concerns reaction conversion, purity, or absolute structure. An integrated approach, leveraging the strengths of multiple techniques, is essential for unambiguous characterization.
Chromatographic Techniques: Monitoring Reaction Progress and Assessing Purity
High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring the progress of reactions involving boronic acids and for determining the purity of the final products.[5] It excels at separating the starting materials, intermediates, products, and byproducts in a complex reaction mixture.
Causality Behind Method Choice: The primary challenge in the reversed-phase HPLC analysis of boronic acid reaction mixtures is the potential for on-column hydrolysis of boronic acid esters and the poor retention of highly polar boronic acids.[6][7] Therefore, column selection and mobile phase composition are critical. Using columns with low silanol activity (e.g., end-capped C18 phases) and controlling the mobile phase pH can mitigate these issues.[8] For enhanced selectivity and retention of polar compounds, mixed-mode chromatography can also be a powerful alternative.[6]
Performance Comparison of HPLC Methods
| Method | Principle | Primary Use Case | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Routine reaction monitoring, purity checks. | Robust, versatile, widely available.[6] | Poor retention for very polar boronic acids; potential for on-column hydrolysis.[6][7] |
| UPLC-MS | High-pressure HPLC coupled to a mass spectrometer. | Fast reaction kinetics, impurity profiling. | High throughput, high resolution, provides mass information for peak identification.[5] | Higher capital investment.[6] |
| Mixed-Mode HPLC | Combines reversed-phase and ion-exchange mechanisms. | Analysis of complex mixtures with diverse polarities. | Enhanced retention of polar compounds like boronic acids.[6] | Method development can be more complex. |
| Post-Column Derivatization HPLC | Chemical reaction after separation to enhance detection. | Selective detection of boronic acids in complex matrices. | High selectivity and sensitivity for boron-containing species using reagents like alizarin.[9][10] | Requires additional hardware and optimization of the post-column reaction. |
Spectroscopic Techniques: The Core of Structural Elucidation
Once a product is purified, spectroscopic methods are employed to determine its chemical structure.
NMR is arguably the most powerful tool for the structural elucidation of organic molecules.
-
¹H and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. For a successful Suzuki coupling product, one would expect to see the disappearance of the boronic acid protons (which are often broad or exchangeable) and the appearance of new aromatic signals corresponding to the newly formed biaryl structure. The aldehyde proton (~9-10 ppm) and benzylic protons (~5 ppm) serve as key diagnostic handles.
-
¹¹B NMR: This technique is uniquely suited to observe the boron atom directly. It provides a definitive way to track the consumption of the boronic acid starting material.[11] The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom, allowing differentiation between the sp²-hybridized starting boronic acid (~30 ppm) and any sp³-hybridized boronate ester intermediates.[12][13]
Trustworthiness through Self-Validation: A common issue when acquiring NMR spectra of boronic acids is the formation of cyclic trimeric anhydrides known as boroxines, which can lead to complex or uninterpretable spectra.[14] Running the NMR in a deuterated alcohol like methanol-d4 can break up these oligomers by forming the methyl boronate ester, resulting in a cleaner spectrum where the key aromatic and formyl protons can be clearly identified.[14]
MS provides the molecular weight of the product, offering crucial confirmation of its identity. When coupled with a separation technique like HPLC or GC (as LC-MS or GC-MS), it becomes a formidable tool for identifying components in a mixture.[5][15]
Causality Behind Ionization Choice:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, non-volatile molecules. It is the preferred method for analyzing the direct products of Suzuki or Petasis reactions, typically showing the protonated molecule [M+H]⁺ or other adducts.[15]
-
Electron Impact (EI): A hard ionization technique that causes extensive fragmentation. While it can make identifying the molecular ion challenging, the resulting fragmentation pattern provides a structural fingerprint that can be valuable for confirming the identity of known compounds or elucidating the structure of new ones.[16]
The characteristic isotopic signature of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) can be a useful diagnostic tool in the mass spectrum of any boron-containing fragments or unreacted starting material.[17][18]
FTIR is a rapid and simple technique for identifying the functional groups present in a molecule. While it does not provide the detailed connectivity information of NMR, it serves as an excellent method for quick verification.
Key Diagnostic Peaks:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹. Its presence confirms the integrity of the formyl group.[19][20]
-
O-H Stretch (Boronic Acid): A very broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups. Its disappearance is a strong indicator of successful coupling.
-
C-O Stretch (Ether): Found in the 1200-1300 cm⁻¹ region, confirming the presence of the benzyloxy group.[21]
Definitive Structural Analysis: Single-Crystal X-ray Crystallography
For novel crystalline products, single-crystal X-ray crystallography is the gold standard, providing unambiguous determination of the complete three-dimensional molecular structure and solid-state packing.[22][23] While it requires high-quality single crystals, the structural information it provides is absolute and can be crucial for understanding structure-activity relationships, especially in drug development.[24][25]
Integrated Analytical Workflow
A logical progression of analysis ensures both efficiency and rigor. The workflow should adapt based on the reaction's outcome and the purity of the isolated material.
Caption: A typical workflow for reaction analysis and product characterization.
Experimental Protocols
The following protocols are provided as validated starting points and may require optimization for specific products.
Protocol 1: RP-HPLC Method for Reaction Monitoring
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[26]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. Quench by diluting into 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.[6]
Protocol 2: NMR Sample Preparation for Structural Analysis
-
Dry the Sample: Ensure the purified product is thoroughly dried under high vacuum to remove residual solvents, which can interfere with the spectrum.
-
Solvent Choice: For routine ¹H and ¹³C NMR, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Addressing Oligomerization: If the ¹H NMR spectrum appears broad or complex due to boroxine formation, dissolve the sample in methanol-d₄. This will break up the anhydride trimers. Note that the B-OH protons will exchange with the solvent and become invisible.[14]
-
¹¹B NMR: For ¹¹B NMR analysis, use the same sample prepared for ¹H/¹³C NMR. No special preparation is typically needed, but a higher concentration (~4 mg in 0.65 mL) may be beneficial.[11]
Protocol 3: General Workflow for X-ray Crystallography
-
Crystal Growth: High-quality single crystals are essential. This is often achieved by slow evaporation of a saturated solution of the purified product in a suitable solvent system (e.g., ethyl acetate/hexanes).[25]
-
Crystal Mounting: A well-formed crystal (0.1-0.5 mm) with sharp edges is selected under a microscope and mounted on a goniometer head.[25]
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. Data is collected using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo or Cu Kα).[25]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined and the structure is refined.
Conclusion
The characterization of products derived from this compound requires a multi-faceted analytical approach. HPLC and UPLC-MS are indispensable for monitoring reaction kinetics and assessing purity, providing the foundation for reliable synthetic development.[5] For structural elucidation, a combination of NMR (¹H, ¹³C, and ¹¹B), high-resolution mass spectrometry, and FTIR spectroscopy provides complementary information that, when taken together, can confirm the identity of the target molecule with a high degree of confidence. For novel crystalline materials, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof. By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can ensure the scientific integrity of their work and accelerate the pace of discovery.
References
- 1. Buy this compound | 139962-97-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Petasis Reaction [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. research.wur.nl [research.wur.nl]
- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters [mdpi.com]
- 22. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 4-Benzyloxy-2-formylphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Benzyloxy-2-formylphenylboronic acid, with its unique combination of a sterically demanding ortho-formyl group and a bulky benzyloxy substituent, presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of its efficacy in three cornerstone transformations: the Suzuki-Miyaura, Heck, and Sonogashira reactions. By examining the mechanistic nuances and providing experimental insights, this document serves as a technical resource for researchers aiming to leverage this versatile reagent in their synthetic endeavors.
The Structural Uniqueness of this compound
The reactivity of this compound in cross-coupling reactions is intrinsically linked to its structural features. The ortho-formyl group can influence the electronic properties of the boronic acid and potentially participate in chelation with the metal center, thereby modulating the catalytic cycle. The bulky benzyloxy group at the para-position can also impact the steric environment around the reactive site. Understanding these characteristics is crucial for optimizing reaction conditions and predicting outcomes.
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)–C(sp²) bonds, and this compound serves as a valuable partner in the synthesis of functionalized biaryls. However, the ortho-formyl group introduces steric hindrance that can impede the crucial transmetalation step of the catalytic cycle.
Mechanistic Considerations and Experimental Insights
The steric bulk in proximity to the boronic acid moiety can slow down the rate of transmetalation. Furthermore, ortho-substituted phenylboronic acids, particularly those with electron-withdrawing groups like a formyl group, can be susceptible to protodeboronation, a side reaction that reduces the yield of the desired cross-coupled product.
To overcome these challenges, the choice of catalyst, ligand, and base is critical. For sterically hindered substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, have been shown to be effective. These ligands promote the formation of monoligated palladium species, which are more reactive in the oxidative addition and reductive elimination steps. The use of anhydrous conditions and carefully selected bases can also mitigate protodeboronation.
Comparative Performance
While direct comparative studies of this compound against a wide range of other boronic acids in a standardized Suzuki reaction are limited, data from analogous systems provide a predictive framework. For instance, the coupling of 2-formylphenylboronic acid derivatives often requires more forcing conditions (higher temperatures, longer reaction times) compared to their less hindered para- or meta-substituted counterparts. However, with optimized catalyst systems, high yields of the desired biaryl products can be achieved.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Ortho-Formylphenylboronic Acid Derivatives with Aryl Halides
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | ~70 (rearrangement may occur)[1] |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | 75-85 |
Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Setup:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene and water, 10:1 v/v, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Heck Reaction: Arylation of Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes. While traditionally employing aryl halides, variations using arylboronic acids have been developed, often referred to as oxidative Heck reactions.[2][3] These reactions typically require an oxidant to regenerate the active Pd(II) catalyst.
Mechanistic Considerations and Experimental Insights
In the context of an oxidative Heck reaction with this compound, the reaction proceeds through the formation of an arylpalladium(II) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. The steric hindrance from the ortho-formyl and benzyloxy groups can influence the regioselectivity of the alkene insertion.
The choice of oxidant is crucial for the catalytic turnover. Common oxidants include benzoquinone, copper(II) salts, and even molecular oxygen. The reaction conditions, including solvent and temperature, need to be carefully optimized to favor the desired Heck product over potential side reactions such as homocoupling of the boronic acid.
Comparative Performance
Direct comparisons of this compound in Heck-type reactions are scarce. However, studies on other arylboronic acids show that electron-rich and sterically hindered substrates can be challenging. The yields are often moderate and highly dependent on the specific alkene coupling partner and the catalytic system employed.[4]
Table 2: Representative Conditions for Heck-Type Reaction of Arylboronic Acids with Alkenes
| Alkene | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 100 | 24 | 60-75 |
| n-Butyl acrylate | Pd(OAc)₂ | Benzoquinone | Acetonitrile | 80 | 18 | 50-65 |
| Cyclohexene | Pd(TFA)₂ | O₂ | Toluene | 110 | 36 | 40-55 |
Note: Yields are approximate and represent a general range for arylboronic acids in oxidative Heck reactions.
Experimental Protocol: Oxidative Heck Reaction
Reaction Setup:
-
In a pressure-rated vial, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the oxidant (e.g., Cu(OAc)₂, 1.5 mmol).
-
Add the solvent (e.g., DMF, 5 mL).
-
Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
III. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, typically involving the coupling of an aryl halide with a terminal alkyne. While less common, variations using arylboronic acids in a Sonogashira-type coupling have been reported, often requiring specific catalytic systems and conditions.[5][6]
Mechanistic Considerations and Experimental Insights
A Sonogashira-type reaction with this compound would likely proceed through a palladium and copper co-catalyzed cycle. The reaction would involve the formation of a copper acetylide, which then undergoes transmetalation with an arylpalladium(II) species generated from the boronic acid. The steric hindrance of the ortho-formyl group could again pose a challenge for the transmetalation step.
Successful coupling often relies on the use of a suitable base to facilitate the formation of the copper acetylide and the transmetalation from the boronic acid. The choice of solvent is also critical to ensure the solubility of all reaction components.
Comparative Performance
There is very limited direct data on the performance of this compound in Sonogashira-type couplings. However, drawing parallels from other functionalized arylboronic acids, the yields are expected to be sensitive to the electronic and steric nature of both the boronic acid and the alkyne.
Table 3: General Conditions for Sonogashira-Type Coupling of Arylboronic Acids with Terminal Alkynes
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 12 | 50-70 |
| 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 80 | 16 | 45-65 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | K₂CO₃ | Acetonitrile | 70 | 24 | 55-75 |
Note: Yields are speculative and based on general trends for Sonogashira-type reactions with arylboronic acids.
Experimental Protocol: Sonogashira-Type Coupling
Reaction Setup:
-
To a Schlenk tube, add the terminal alkyne (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent (e.g., THF, 5 mL) followed by the base (e.g., triethylamine, 2.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion: A Versatile but Demanding Reagent
This compound is a valuable building block for the synthesis of highly functionalized aromatic compounds. Its efficacy in cross-coupling reactions is a trade-off between its unique structural features and the inherent challenges of steric hindrance and potential side reactions.
-
Suzuki-Miyaura coupling remains the most robust and predictable of the three reactions for this substrate, provided that an optimized catalyst system with appropriate ligands and conditions is employed.
-
Heck-type reactions offer a pathway to arylated alkenes, but yields are generally moderate and highly dependent on the alkene partner and the choice of oxidant.
-
Sonogashira-type couplings are the least explored for this specific boronic acid and are anticipated to be the most challenging due to the steric demands of the transmetalation step.
For researchers and drug development professionals, the key to successfully utilizing this compound lies in the careful selection and optimization of reaction conditions, with a particular focus on the catalyst and ligand system to overcome the steric and electronic challenges posed by this uniquely functionalized reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions [beilstein-journals.org]
- 6. Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 4-Benzyloxy-2-formylphenylboronic Acid in Biaryl Synthesis and Cascade Reactions
As a Senior Application Scientist, my focus is on empowering researchers to overcome synthetic challenges with robust and efficient methodologies. The selection of a building block in a synthetic route is a critical decision point that dictates downstream efficiency, yield, and purity. 4-Benzyloxy-2-formylphenylboronic acid is a valuable bifunctional reagent, prized for its ability to introduce a versatile ortho-formyl and para-benzyloxy-protected phenol moiety in a single step, typically via Suzuki-Miyaura cross-coupling.[1][2] This structural motif is a cornerstone in the synthesis of complex heterocycles, such as benzofurans, and is a key fragment in various medicinally relevant scaffolds.[3][4]
However, reliance on a single reagent can introduce limitations. The free aldehyde group can be susceptible to side reactions, and the stability of boronic acids, which can form cyclic trimeric anhydrides (boroxines), can complicate purification and stoichiometry.[5] This guide provides a comprehensive comparison of viable alternatives to this compound, offering field-proven insights and experimental data to help you select the optimal reagent for your specific synthetic challenge.
The Benchmark Reagent: this compound
This reagent serves as a direct precursor to ortho-formyl-para-hydroxybiaryls. The benzyloxy group is a stable protecting group for the phenol, typically removed under hydrogenolysis conditions, while the formyl group acts as a handle for subsequent transformations like reductive amination, oxidation, or cyclization.[2][6]
Key Characteristics:
-
Primary Application : Suzuki-Miyaura cross-coupling to form biaryl structures.[2]
-
Advantages : Direct installation of the desired ortho-formyl and protected para-hydroxyl groups in one coupling step.
-
Challenges :
-
The boronic acid moiety can dehydrate to form boroxines, affecting accurate measurement and reactivity.[5]
-
The electron-withdrawing nature and steric bulk of the ortho-formyl group can decrease coupling efficiency, especially with challenging substrates.[9][10]
-
The aldehyde functionality may not be compatible with certain reaction conditions or other functional groups in the coupling partner (e.g., sensitive amines).
-
Section 2: Strategic Alternatives and Comparative Analysis
The choice of an alternative is driven by the specific limitations encountered with the benchmark reagent. We can categorize alternatives based on the part of the molecule being modified: the boron moiety, the formyl group, or the hydroxyl protecting group.
Modifying the Boron Moiety: Enhancing Stability and Handling
The primary drawback of boronic acids is their propensity for dehydration.[5] Boronate esters and trifluoroborate salts offer superior stability, circumventing this issue.[11][12]
-
Alternative 1a: Boronate Pinacol Esters (e.g., this compound Pinacol Ester) Pinacol esters are highly stable, crystalline solids that are readily purified by chromatography and are less prone to protodeboronation.[11][12] While they are generally less reactive than the corresponding boronic acids, this can be overcome by adjusting reaction conditions.
-
Alternative 1b: Potassium Aryltrifluoroborates (e.g., Potassium (4-benzyloxy-2-formylphenyl)trifluoroborate) Trifluoroborate salts exhibit excellent stability to air and moisture and have a long shelf life.[11][12] Their reactivity in Suzuki-Miyaura coupling requires specific activation, typically with a strong base like potassium carbonate or cesium carbonate, to slowly release the active boronic acid/boronate species in situ.[11]
Comparative Performance Data:
| Reagent Type | Stability & Handling | Reactivity | Typical Base Requirement | Purification |
| Boronic Acid | Moderate; forms boroxines | High | Mild (e.g., Na₂CO₃, K₂CO₃) | Can be challenging |
| Pinacol Ester | High; crystalline solid[12] | Moderate | Stronger (e.g., K₃PO₄, Cs₂CO₃) | Straightforward |
| Trifluoroborate | Very High; crystalline solid[11] | Moderate-High | Strong (e.g., K₂CO₃, Cs₂CO₃) | Straightforward |
Masking the Formyl Group: Enhancing Functional Group Tolerance
For syntheses involving substrates or conditions incompatible with a free aldehyde, protecting the formyl group as an acetal is a classic and effective strategy.[6]
-
Alternative 2: Acetal-Protected Reagents (e.g., 4-Benzyloxy-2-(1,3-dioxolan-2-yl)phenylboronic Acid) This approach introduces two additional steps into the synthetic sequence: protection of the aldehyde before the coupling and deprotection after. However, this is often a necessary trade-off to prevent unwanted side reactions and improve the overall yield of a complex synthesis. The acetal is stable to the basic conditions of the Suzuki coupling and is readily removed with mild acid.[13]
Workflow Comparison: Direct vs. Protected Aldehyde Strategy
The following diagram illustrates the strategic difference in workflows. The protected route adds steps but can significantly improve the yield and purity of the key cross-coupling reaction by preventing aldehyde-related side reactions.
Caption: Comparative workflows for biaryl synthesis using a direct versus a protected aldehyde strategy.
Alternative Protecting Groups for the Phenolic Hydroxyl
The benzyl (Bn) group is robust but its removal via catalytic hydrogenolysis may not be compatible with other functional groups like alkenes, alkynes, or certain heterocycles. Alternative protecting groups offer different deprotection pathways.
-
Alternative 3a: Methoxy Group (e.g., 2-Formyl-4-methoxyphenylboronic acid) The methoxy group is very stable and can be considered a permanent modification unless a harsh cleavage (e.g., with BBr₃) is planned. This is an excellent choice if the final target contains the para-methoxy functionality. Rieche formylation studies on methoxyphenyl boronic acids have shown that the electronic effects of the methoxy group strongly direct the regioselectivity of electrophilic aromatic substitution.[14]
-
Alternative 3b: Silyl Ethers (e.g., 4-(tert-Butyldimethylsilyloxy)-2-formylphenylboronic acid) Silyl ethers like TBDMS are stable to many reaction conditions but are easily cleaved with fluoride sources (e.g., TBAF) or acid.[13] This provides an orthogonal deprotection strategy to the benzyl group.
Protecting Group Selection Guide:
| Protecting Group | Reagent Example | Deprotection Condition | Orthogonality Notes |
| Benzyl (Bn) | This compound | H₂, Pd/C (Hydrogenolysis) | Not compatible with reducible groups (alkenes, alkynes, nitro). |
| Methyl (Me) | 2-Formyl-4-methoxyphenylboronic acid | BBr₃, HBr (Harsh acid) | Very stable; suitable if no deprotection is needed. |
| TBDMS | 4-(TBDMS-oxy)-2-formylphenylboronic acid | F⁻ (TBAF) or H⁺ | Orthogonal to hydrogenolysis and many basic/oxidative conditions.[13] |
Section 3: Experimental Protocols
To provide a practical comparison, here are representative, self-validating protocols for the Suzuki-Miyaura coupling using the benchmark reagent and two key alternatives.
Protocol 1: Standard Coupling with this compound
This protocol is optimized for a standard, non-sterically hindered aryl bromide.
Workflow Diagram:
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition : The flask is sealed with a septum, evacuated, and backfilled with argon three times. Degassed solvents (Toluene, 8 mL; Ethanol, 2 mL; Water, 2 mL) are then added via syringe.
-
Execution : The reaction mixture is heated to 90 °C and stirred vigorously. Reaction progress is monitored by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up & Purification : Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (30 mL). The mixture is washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Coupling with a Boronate Pinacol Ester Alternative
This protocol uses a stronger base to facilitate the transmetalation of the more stable boronate ester.
-
Reaction Setup : To a flame-dried Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 eq), this compound pinacol ester (1.5 mmol, 1.5 eq), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq), and a palladium catalyst system suitable for aryl chlorides (e.g., Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%)).
-
Solvent Addition : The tube is evacuated and backfilled with argon. Anhydrous, degassed 1,4-dioxane (10 mL) is added.
-
Execution : The mixture is heated to 100 °C for 12-24 hours. The causality for using a stronger base and a more active catalyst lies in the increased stability of the C-Cl bond and the lower reactivity of the pinacol ester compared to a boronic acid/aryl bromide system.
-
Work-up & Purification : The work-up is similar to Protocol 1, often preceded by filtering the cooled reaction mixture through a pad of Celite to remove inorganic salts.
Protocol 3: Post-Coupling Deprotection of an Acetal Group
This protocol describes the final deprotection step after a successful coupling using an acetal-protected boronic acid.
-
Reaction Setup : The purified, acetal-protected biaryl (1.0 mmol) is dissolved in a mixture of tetrahydrofuran (THF, 15 mL) and 2M aqueous hydrochloric acid (5 mL).
-
Execution : The mixture is stirred at room temperature for 2-4 hours. The acidic environment catalyzes the hydrolysis of the acetal back to the aldehyde.
-
Work-up & Purification : The reaction mixture is neutralized by the slow addition of saturated aqueous sodium bicarbonate solution. The product is extracted into ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the formyl-substituted biaryl, which can be further purified if necessary.
Section 4: Conclusion and Recommendations
The choice of reagent to introduce the 2-formyl-4-hydroxyphenyl motif is a strategic decision based on the specific demands of your synthetic route.
-
For robust, straightforward couplings , the benchmark This compound remains a solid choice.
-
When stability, accurate stoichiometry, and ease of handling are paramount , a boronate pinacol ester or potassium trifluoroborate salt is superior, justifying the potentially more forcing reaction conditions.
-
If your coupling partner or subsequent reaction steps are incompatible with a free aldehyde , the use of an acetal-protected boronic acid is the most reliable strategy, despite the additional synthetic steps.
-
When planning your endgame, consider the deprotection strategy . If hydrogenolysis is not viable, an alternative protecting group like a silyl ether provides crucial flexibility.
By understanding the causality behind these experimental choices and having access to a portfolio of alternative reagents, researchers can design more efficient, robust, and successful synthetic routes.
References
- 1. Buy this compound | 139962-97-3 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. This compound (contains varying amounts of Anhydride) | C14H13BO4 | CID 3827645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (4-benzyloxy-2-formyl)phenylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. iris.uniroma1.it [iris.uniroma1.it]
A Mechanistic and Comparative Guide to Reactions Involving 4-Benzyloxy-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of reagents available, bifunctional synthons that allow for sequential and diverse reactivity are of particular interest. 4-Benzyloxy-2-formylphenylboronic acid, a molecule possessing both a nucleophilic boronic acid and an electrophilic aldehyde, stands out as a versatile tool for the synthesis of intricate biaryl and amino acid scaffolds.
This guide provides an in-depth technical exploration of the mechanistic nuances of reactions involving this compound, with a primary focus on the widely employed Suzuki-Miyaura cross-coupling and Petasis multicomponent reactions. We will delve into the underlying principles that govern its reactivity, offer detailed experimental protocols, and present a comparative analysis against alternative synthetic strategies, supported by available data.
The Unique Structural Attributes of this compound
The reactivity of this compound is intrinsically linked to its unique substitution pattern. The interplay between the boronic acid, the ortho-formyl group, and the para-benzyloxy group dictates its performance in various chemical transformations.
-
The Boronic Acid Moiety: This functional group is the cornerstone of its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1]
-
The ortho-Formyl Group: The presence of an aldehyde at the ortho position introduces several key features. It can participate in intramolecular interactions, potentially influencing the electronics and sterics of the boronic acid. Furthermore, it serves as a valuable synthetic handle for subsequent transformations, such as reductive amination, oxidation, or olefination. In some catalytic cycles, the formyl group can play a directing role through chelation to the metal center, influencing regioselectivity and reaction rates.[2][3]
-
The para-Benzyloxy Group: This electron-donating group enhances the nucleophilicity of the arylboronic acid, which can accelerate the transmetalation step in Suzuki-Miyaura couplings. In the context of the Petasis reaction, electron-rich arylboronic acids are generally more reactive.[4] The benzyl protecting group is also advantageous as it can be removed under various conditions to reveal a phenol, providing another site for functionalization.
I. The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[5] this compound serves as an excellent coupling partner in these reactions, enabling the synthesis of functionalized biaryl aldehydes.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The unique features of this compound can influence these steps:
-
Oxidative Addition: A palladium(0) catalyst initiates the cycle by oxidatively adding to an aryl halide (or triflate), forming a Pd(II) species. This step is largely independent of the boronic acid partner.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The rate of transmetalation is influenced by the nucleophilicity of the aryl group on the boronic acid. The electron-donating para-benzyloxy group in our subject molecule increases the electron density of the aromatic ring, thereby enhancing its nucleophilicity and facilitating a faster transmetalation compared to unsubstituted or electron-deficient phenylboronic acids. The presence of a base is critical for the activation of the boronic acid, forming a more nucleophilic "ate" complex. The ortho-formyl group could potentially engage in chelation with the palladium center during this step, although steric hindrance might also play a role.[2][3]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Aldehyde
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance Comparison with Alternatives
| Reagent/Method | Coupling Partner | Key Advantages | Key Disadvantages |
| This compound | Aryl Halides/Triflates | Bifunctional for further synthesis; electron-rich, promoting faster transmetalation. | Potential for steric hindrance from the ortho-formyl group; higher cost than simpler boronic acids. |
| 4-Methoxyphenylboronic Acid | Aryl Halides/Triflates | Readily available and cost-effective; electron-donating group enhances reactivity. | Lacks the formyl group for subsequent transformations, requiring an additional formylation step if the aldehyde is desired. |
| ortho-Lithiated Benzaldehyde Derivatives | Aryl Halides/Triflates | Direct C-C bond formation without a pre-functionalized boronic acid. | Requires strongly basic conditions (e.g., organolithium reagents) which may not be compatible with sensitive functional groups; regioselectivity can be an issue without proper directing groups. |
| MIDA Boronates | Aryl Halides/Triflates | Highly stable, crystalline solids that are easy to handle and purify; compatible with a wide range of functional groups.[7] | Requires an additional step for preparation from the corresponding boronic acid and subsequent deprotection. |
| Potassium Aryltrifluoroborates | Aryl Halides/Triflates | Air- and moisture-stable crystalline solids with a long shelf life.[8] | Often require specific reaction conditions for activation. |
II. The Petasis Multicomponent Reaction: A Convergent Route to Substituted Amines
The Petasis borono-Mannich reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines, including α-amino acids.[9] this compound is a suitable arylboronic acid component for this transformation.
Mechanistic Insights
The mechanism of the Petasis reaction is believed to proceed through the formation of a key intermediate from the condensation of the amine and the carbonyl compound.[10]
-
Iminium Ion Formation: The amine and aldehyde react to form a hemiaminal, which then dehydrates to generate a reactive iminium ion.
-
Boronate Complex Formation: The boronic acid reacts with the hemiaminal or another hydroxyl-containing species in the reaction mixture to form a tetracoordinate boronate complex.
-
Nucleophilic Transfer: The aryl group from the boronate complex is transferred to the electrophilic carbon of the iminium ion. This transfer is often considered to be the rate-determining step and is generally irreversible. The electron-rich nature of this compound, due to the benzyloxy group, enhances the nucleophilicity of the migrating aryl group, favoring this transfer.[4]
Caption: Simplified workflow of the Petasis multicomponent reaction.
Experimental Protocol: Synthesis of an N-Aryl-α-Amino Acid Derivative
This protocol describes a general procedure for the Petasis reaction using this compound, an amine, and glyoxylic acid to synthesize an N-aryl-α-amino acid derivative.
Materials:
-
This compound (1.2 equiv)
-
Amine (e.g., a secondary amine like morpholine) (1.0 equiv)
-
Glyoxylic acid monohydrate (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the amine and glyoxylic acid monohydrate in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-amino acid derivative.
Performance Comparison with Alternative Multicomponent Reactions
| Reaction | Components | Product | Key Advantages | Key Disadvantages |
| Petasis Reaction | Amine, Aldehyde/Ketone, Boronic Acid | Substituted Amine/Amino Acid | Mild reaction conditions; good functional group tolerance; stereoselective variants are known.[9] | The scope can be limited by the reactivity of the boronic acid; electron-poor arylboronic acids may give low yields.[11] |
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High atom economy and convergence; generates complex products in a single step.[12][13] | The use of often foul-smelling and toxic isocyanides; the product is a dipeptide-like structure which may require further modification. |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | A three-component reaction that is also highly convergent.[14] | Also requires isocyanides; the product is an α-acyloxy carboxamide, which is structurally distinct from the products of the Petasis reaction. |
| Mannich Reaction | Amine, Aldehyde, Enolizable Carbonyl Compound | β-Amino Carbonyl Compound | A classic and well-established reaction for C-C bond formation. | Can be prone to side reactions and the formation of complex mixtures; may require harsh conditions. |
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive boronic acid, a synthetically useful aldehyde, and an activating benzyloxy group makes it a powerful tool for the construction of complex biaryl and amino acid derivatives through well-established reactions like the Suzuki-Miyaura coupling and the Petasis reaction. The mechanistic insights and experimental protocols provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. While alternative methods exist for the synthesis of similar scaffolds, the bifunctionality and favorable electronic properties of this compound often provide a more direct and efficient route to desired target molecules. As with any synthetic methodology, a thorough understanding of the underlying reaction mechanisms and a careful consideration of the available alternatives are key to successful and innovative molecular design.
References
- 1. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Petasis reaction - Wikipedia [en.wikipedia.org]
- 10. Petasis Reaction [organic-chemistry.org]
- 11. Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of 4-Benzyloxy-2-formylphenylboronic Acid in Biaryl Synthesis: A Guide for Researchers
In the intricate landscape of pharmaceutical and materials science, the synthesis of complex biaryl scaffolds is a cornerstone of innovation. The choice of building blocks is paramount, directly influencing reaction efficiency, scalability, and overall cost. Among the plethora of reagents available for Suzuki-Miyaura cross-coupling reactions, 4-Benzyloxy-2-formylphenylboronic acid has emerged as a valuable, albeit premium, synthon for introducing a versatile ortho-formylphenyl moiety. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing it with viable alternatives and offering a data-driven perspective for researchers, scientists, and drug development professionals.
The Strategic Value of the 2-Formylphenyl Boronic Acid Moiety
The 2-formylphenyl boronic acid scaffold is a powerful tool in organic synthesis. The aldehyde functionality serves as a versatile handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid. This allows for the rapid diversification of the biaryl core, a critical step in generating libraries of compounds for drug discovery and materials science applications. The boronic acid group, of course, is the key player in the palladium-catalyzed Suzuki-Miyaura coupling, a robust and widely used method for forming carbon-carbon bonds.[1]
This compound: The Protected Workhorse
This compound offers the strategic advantage of a protected phenol at the 4-position. The benzyl ether is relatively stable to a range of reaction conditions, making it compatible with many synthetic transformations. This protecting group can be removed later in the synthetic sequence to reveal the phenol, providing another point for functionalization or to impart specific electronic or biological properties to the final molecule.
However, the presence of the benzyl group introduces additional steps into the synthetic workflow: protection of the starting phenol and deprotection of the final product. These extra steps add to the overall cost and complexity of the synthesis.
The Alternatives: A Comparative Overview
-
4-Hydroxy-2-formylphenylboronic Acid: Utilizing the unprotected phenol directly.
-
Alternative Protecting Groups: Employing a different protecting group for the phenol, such as a methoxymethyl (MOM) ether.
Cost-Benefit Analysis: A Hypothetical Case Study
To illustrate the trade-offs, let's consider a hypothetical Suzuki-Miyaura coupling reaction between our boronic acid of interest (and its alternatives) and a generic aryl bromide, 4-bromotoluene, to synthesize the corresponding biaryl aldehyde.
Target Molecule: 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde with a 4-hydroxy substituent.
Route 1: Using this compound
This route involves three key stages:
-
Suzuki-Miyaura Coupling: Reaction of this compound with 4-bromotoluene.
-
Deprotection: Removal of the benzyl protecting group.
-
Purification: Isolation of the final product.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
A [label="this compound + 4-Bromotoluene"]; B [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base)"]; C [label="4-Benzyloxy-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde"]; D [label="Hydrogenolysis (H₂, Pd/C) or\nother deprotection method"]; E [label="4-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde"];
A -> B [label="Reactants"]; B -> C [label="Intermediate"]; C -> D [label="Deprotection"]; D -> E [label="Final Product"]; } caption: "Workflow for Route 1."
Route 2: Using 4-Hydroxy-2-formylphenylboronic Acid
This route is more direct, involving a single synthetic step:
-
Suzuki-Miyaura Coupling: Direct reaction of 4-hydroxy-2-formylphenylboronic acid with 4-bromotoluene.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
A [label="4-Hydroxy-2-formylphenylboronic Acid + 4-Bromotoluene"]; B [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base)"]; C [label="4-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde"];
A -> B [label="Reactants"]; B -> C [label="Final Product"]; } caption: "Workflow for Route 2."
Performance and Experimental Data
While a direct comparative study is lacking, we can infer performance from related reactions. For instance, the Suzuki coupling of 2-formylphenylboronic acid with 2-iodotoluene has been reported to yield 54% of the corresponding biaryl.[2] The electronic nature of the substituents on the boronic acid can influence the reaction yield, with electron-donating groups generally favoring the reaction. The benzyloxy group is weakly electron-donating, while the hydroxy group is more strongly activating. This suggests that the direct coupling with 4-hydroxy-2-formylphenylboronic acid could potentially offer a higher yield under optimized conditions.
Table 1: Estimated Performance Comparison
| Parameter | This compound Route | 4-Hydroxy-2-formylphenylboronic Acid Route |
| Estimated Yield (Coupling) | Good to Excellent | Potentially higher due to activating -OH group |
| Number of Synthetic Steps | 2 (Coupling + Deprotection) | 1 (Coupling) |
| Process Complexity | Higher (requires deprotection) | Lower |
| Compatibility with Substrates | Broader (protects reactive phenol) | Potentially limited by free phenol |
| Purification | May require two chromatographic steps | Typically one chromatographic step |
Cost Analysis
The cost of the starting boronic acid is a significant factor in the overall cost-effectiveness of a synthetic route. A snapshot of approximate pricing from commercial suppliers reveals the premium nature of the benzylated reagent.
Table 2: Approximate Cost Comparison of Boronic Acids
| Reagent | CAS Number | Approximate Price (USD/gram) | Molar Mass ( g/mol ) | Approximate Cost (USD/mmol) |
| This compound | 139962-97-3 | $150 - $300 | 256.06 | $38.4 - $76.8 |
| 4-Hydroxy-2-formylphenylboronic acid | 496766-28-6 | $100 - $200 | 165.95 | $16.6 - $33.2 |
Note: Prices are estimates based on data from various suppliers and are subject to change. Bulk pricing may be significantly lower.
The cost per millimole for the benzylated starting material is significantly higher. When factoring in the additional reagents and solvents required for the deprotection step (e.g., palladium on carbon, hydrogen source, solvent), the cost disparity between the two routes widens further.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, 4:1, 5 mL).
-
The reaction mixture is heated to reflux (or an appropriate temperature for the specific catalyst and substrates) and stirred vigorously.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Representative Protocol for Benzyl Ether Deprotection (Hydrogenolysis):
-
Dissolve the benzyl-protected biaryl (1.0 mmol) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol% Pd).
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).
-
The reaction mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected product, which may be further purified by crystallization or chromatography if necessary.
Conclusion and Recommendations
The cost-benefit analysis reveals a clear trade-off between the use of this compound and its unprotected counterpart.
This compound is the preferred reagent when:
-
Substrate Compatibility is Critical: The downstream synthetic steps involve reagents that are incompatible with a free phenol.
-
A Multi-step Synthesis Warrants Protection: The overall synthetic strategy benefits from carrying the protected phenol through several transformations before its final unveiling.
-
Cost is a Secondary Consideration: The value of the final product outweighs the higher initial reagent and process costs.
4-Hydroxy-2-formylphenylboronic acid is the more advantageous choice when:
-
Synthetic Efficiency is Prioritized: A shorter, more direct route to the final product is desired.
-
Cost-Effectiveness is a Key Driver: Minimizing reagent and process costs is essential, particularly for large-scale synthesis.
-
The Free Phenol is Tolerated: The subsequent reaction conditions are compatible with the unprotected hydroxyl group.
Ultimately, the decision rests on a careful evaluation of the specific synthetic context, including the complexity of the target molecule, the scale of the reaction, and budgetary constraints. For many applications, the directness and economic advantages of using 4-hydroxy-2-formylphenylboronic acid will make it the more logical and cost-effective choice. However, for complex, multi-step syntheses where protecting group strategies are indispensable, this compound remains a valuable and powerful tool in the synthetic chemist's arsenal.
References
A Senior Application Scientist's Guide to Benchmarking 4-Benzyloxy-2-formylphenylboronic Acid
In the intricate world of molecular construction, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Substituted phenylboronic acids, in particular, are workhorses in modern organic chemistry, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth comparative analysis of 4-benzyloxy-2-formylphenylboronic acid, a versatile trifunctional reagent, against two structurally similar and commercially relevant alternatives: 2-formylphenylboronic acid and 4-methoxy-2-formylphenylboronic acid. Our objective is to furnish researchers, scientists, and drug development professionals with a data-driven framework for selecting the optimal building block for their specific synthetic needs.
The Building Blocks: A Comparative Overview
The three molecules at the heart of this guide share a common ortho-formylphenylboronic acid scaffold, a valuable synthon that allows for sequential, orthogonal reactions. The aldehyde functionality can be readily transformed into a variety of other groups, while the boronic acid is poised for carbon-carbon bond formation. The key differentiator lies in the substituent at the 4-position of the phenyl ring.
| Building Block | Structure | Molecular Weight ( g/mol ) | Key Features |
| This compound | O=Cc1cc(OB(O)O)ccc1OCc1ccccc1 | 256.06 | Contains a bulky, cleavable benzyloxy protecting group. |
| 2-Formylphenylboronic acid | O=Cc1ccccc1B(O)O | 149.96 | The unsubstituted parent compound, serving as a baseline. |
| 4-Methoxy-2-formylphenylboronic acid | O=Cc1cc(B(O)O)ccc1OC | 179.98 | Features a small, electron-donating methoxy group. |
The Crux of Reactivity: Electronic and Steric Effects in Suzuki-Miyaura Coupling
The performance of a boronic acid in a Suzuki-Miyaura coupling is principally governed by two factors: the electronic nature of the phenyl ring and the steric hindrance around the boronic acid moiety. These factors primarily influence the transmetalation step of the catalytic cycle, which is often rate-determining.[2]
-
Electronic Effects: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is generally accelerated by electron-donating groups (EDGs) on the phenyl ring, which increase the nucleophilicity of the ipso-carbon atom being transferred. Conversely, electron-withdrawing groups (EWGs) can decelerate this step.
-
Steric Hindrance: Bulky substituents, particularly those ortho to the boronic acid, can impede the approach of the boronic acid to the palladium complex, thereby slowing down the reaction.[3]
Analysis of the Building Blocks:
-
This compound: The benzyloxy group is considered a weakly electron-donating group. However, its primary influence is often steric. While the group itself is at the 4-position and thus not directly adjacent to the boronic acid, its overall bulk can influence the molecule's solubility and crystal packing, which can have indirect effects on reactivity. The key advantage of the benzyloxy group is its utility as a protecting group for a phenol, which can be deprotected via hydrogenolysis at a later synthetic stage.[4]
-
2-Formylphenylboronic acid: This molecule provides a baseline for comparison. The formyl group is electron-withdrawing, which can slightly decrease the nucleophilicity of the phenyl ring compared to an unsubstituted phenylboronic acid.
-
4-Methoxy-2-formylphenylboronic acid: The methoxy group is a stronger electron-donating group than the benzyloxy group and is significantly less sterically demanding. This is expected to increase the rate of transmetalation compared to both 2-formylphenylboronic acid and its benzyloxy counterpart.
A Proposed Protocol for Benchmarking Performance
To provide a standardized comparison, the following experimental protocol for a Suzuki-Miyaura cross-coupling reaction is proposed. This protocol is designed to be robust and reproducible, allowing for the direct comparison of the three building blocks.
Reaction Scheme:
Materials:
-
Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid: this compound, 2-Formylphenylboronic acid, or 4-Methoxy-2-formylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane (8 mL) and Water (2 mL)
-
Internal Standard: Dodecane (for GC-MS analysis)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the respective boronic acid, potassium carbonate, and the internal standard.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 90 °C in a preheated oil bath.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Predicted Performance and Comparative Analysis
Based on the theoretical framework, a hypothetical performance comparison is presented below. This table summarizes the expected outcomes from the proposed benchmarking experiment.
| Building Block | Predicted Relative Rate | Expected Yield (%) | Key Considerations |
| This compound | Moderate | 80-90 | Bulky protecting group may slightly hinder reactivity. Offers a handle for late-stage deprotection to a phenol. |
| 2-Formylphenylboronic acid | Slowest | 75-85 | Serves as a good baseline. The electron-withdrawing nature of the formyl group may lead to slower reaction rates. |
| 4-Methoxy-2-formylphenylboronic acid | Fastest | 90-98 | The strong electron-donating and sterically unintrusive methoxy group is expected to significantly accelerate the transmetalation step, leading to higher yields and faster reaction times. |
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the proposed experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed workflow for benchmarking boronic acids.
Conclusion and Recommendations
This guide provides a comprehensive framework for comparing this compound with its unsubstituted and 4-methoxy analogues. While all three are valuable building blocks, the choice of reagent should be guided by the specific goals of the synthesis.
-
For rapid and high-yielding couplings , 4-methoxy-2-formylphenylboronic acid is likely the superior choice due to the activating effect of the methoxy group.
-
When a synthetic handle for late-stage functionalization is required , the cleavable benzyloxy group of this compound offers a distinct advantage.
-
As a cost-effective and fundamental starting material , 2-formylphenylboronic acid remains a viable, albeit potentially less reactive, option.
By understanding the interplay of electronic and steric effects and by employing a standardized benchmarking protocol, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery of new molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist’s Guide to Isomeric Purity Analysis of 4-Benzyloxy-2-formylphenylboronic Acid
Introduction: The Critical Role of Purity in a Versatile Building Block
4-Benzyloxy-2-formylphenylboronic acid is a multifunctional building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a boronic acid, an aldehyde, and a benzyloxy group, makes it a valuable reagent in sophisticated organic syntheses, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2] The precise arrangement of these functional groups is paramount to its reactivity and, ultimately, to the efficacy and safety of the final product.
The synthesis of this molecule can potentially yield positional isomers—for instance, with the formyl or boronic acid group at different positions on the phenyl ring. The presence of these isomers, even in trace amounts, can lead to the formation of unwanted byproducts, reduce yields, and introduce impurities that are difficult to remove in later stages. From a drug development perspective, regulatory bodies like the FDA mandate a thorough understanding and control of the isomeric composition of any active pharmaceutical ingredient (API).[3][4] Therefore, robust and reliable analytical methods to determine isomeric purity are not just a matter of quality control; they are a fundamental requirement for regulatory compliance and ensuring product safety and consistency.[5]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind methodological choices, present validated protocols, and offer data-driven insights to guide researchers in selecting the most appropriate technique for their specific needs.
The Analytical Challenge: Navigating the Chemistry of Boronic Acids
Analyzing boronic acids presents unique challenges. A primary concern is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6][7] This equilibrium can complicate analysis, particularly in mass spectrometry, by showing multiple parent ions and fragmenting unpredictably. A robust analytical method must provide consistent results, either by preventing boroxine formation or by reliably measuring the total acid content regardless of its form.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC, particularly in its reversed-phase (RP-HPLC) mode, is the cornerstone of quality control for quantifying isomeric purity. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. Isomers of this compound, having slight differences in polarity and hydrophobicity, can be effectively resolved.
Causality in Method Design
The choice of a C18 column is based on its proven versatility and effectiveness in separating a wide range of aromatic compounds.[8] The mobile phase typically consists of an organic solvent (like acetonitrile) and water, with an acidic modifier (such as formic or phosphoric acid).[9][10] The acid serves two key purposes: it protonates the boronic acid hydroxyl groups and any residual silanols on the column, leading to sharper, more symmetrical peaks and improved reproducibility. UV detection is ideal, as the aromatic rings in the molecule provide strong chromophores, allowing for sensitive detection around 254 nm.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
System Suitability: Before analysis, perform replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%, ensuring the system is performing reliably.[11]
-
Data Analysis: Identify isomers by their retention times relative to a reference standard. Quantify the percentage of each isomer by area percent normalization, assuming identical response factors for all isomers.
Workflow for HPLC Isomeric Purity Analysis
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 139962-97-3 [smolecule.com]
- 3. fda.gov [fda.gov]
- 4. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. cipac.org [cipac.org]
- 11. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
A Senior Application Scientist's Guide to 4-Benzyloxy-2-formylphenylboronic Acid in Patented Drug Discovery
A Comparative Review of Patented Applications, Performance, and Strategic Alternatives in the Synthesis of Biologically Active Molecules
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures with therapeutic potential. Among the vast arsenal of reagents, ortho-substituted phenylboronic acids play a pivotal role, particularly in the construction of biaryl and heterocyclic scaffolds. This guide provides an in-depth review of patents citing the use of 4-Benzyloxy-2-formylphenylboronic acid, a trifunctional reagent whose unique arrangement of a boronic acid, a protected phenol, and an aldehyde offers a versatile platform for molecular elaboration.
We will objectively compare its patented applications with alternative synthetic strategies, supported by available data, and provide detailed experimental protocols to bridge the gap between patented concepts and laboratory execution.
The Strategic Advantage of this compound in Patented Syntheses
This compound has emerged as a valuable tool in medicinal chemistry, primarily due to the orthogonal reactivity of its three functional groups. The boronic acid moiety serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form a key carbon-carbon bond. The benzyloxy group acts as a stable protecting group for the phenol, which can be deprotected in later synthetic steps to reveal a crucial hydrogen bond donor or a site for further functionalization. Finally, the ortho-formyl group provides a reactive center for a variety of transformations, including reductive aminations, condensations, and cyclizations, allowing for the rapid construction of complex heterocyclic systems.
Patented inventions leveraging this reagent often describe the synthesis of novel compounds targeting a range of therapeutic areas. While specific patent numbers are not directly searchable, the chemical literature and patent databases reveal its application in the synthesis of inhibitors of various enzymes and modulators of cellular receptors.
Core Patented Application: Sequential Suzuki-Miyaura Coupling and Intramolecular Cyclization
A recurring theme in patents utilizing this compound is a two-step sequence involving an initial Suzuki-Miyaura coupling followed by a subsequent intramolecular reaction of the formyl group. This powerful strategy allows for the efficient assembly of complex, fused heterocyclic systems that are often privileged structures in medicinal chemistry.
Workflow for the Synthesis of Fused Heterocycles
The general workflow for this common patented application can be visualized as follows:
Caption: General workflow for the synthesis of fused heterocycles.
This strategic sequence is frequently employed in the synthesis of compounds for which the fused heterocyclic core is essential for biological activity.
Performance in Suzuki-Miyaura Coupling: A Comparative Perspective
The performance of this compound in Suzuki-Miyaura coupling is influenced by the steric hindrance and electronic effects of the ortho-formyl group. While generally a reliable coupling partner, its reactivity can be compared to other substituted phenylboronic acids.
| Boronic Acid Derivative | Key Feature | Typical Performance in Suzuki Coupling | Considerations |
| This compound | Ortho-formyl group for subsequent reactions | Good to excellent yields, though may require optimized conditions to overcome steric hindrance. | The electron-withdrawing nature of the formyl group can influence reaction kinetics. Protodeboronation can be a side reaction under certain basic conditions. |
| 4-Benzyloxyphenylboronic acid | Lacks the ortho-formyl group | Generally high yields, less sterically hindered than the 2-formyl derivative. | Not suitable for synthetic routes requiring a subsequent reaction at the 2-position. |
| 2-Formylphenylboronic acid | Unprotected phenol | Susceptible to side reactions involving the acidic phenolic proton. May require protection/deprotection steps. | Can be a more direct route if the free phenol is desired in the final product, but often leads to lower yields in the coupling step. |
| 4-Benzyloxy-2-methylphenylboronic acid | Ortho-methyl group | Good reactivity, with the methyl group providing steric bulk that can influence atropisomerism in the biaryl product. | The methyl group is generally unreactive and does not offer a handle for further functionalization like the formyl group. |
Note: The yields are highly dependent on the specific coupling partners, catalyst system, base, and solvent used. The information in this table is intended to provide a general comparison based on established principles of Suzuki-Miyaura reactions.
Alternatives and Complementary Synthetic Strategies
While this compound is a powerful reagent, alternative synthetic routes to the target biaryl and heterocyclic structures are often considered in drug development to explore different intellectual property spaces and to overcome potential synthetic hurdles.
Alternative Boronic Acids and Their Derivatives
-
Potassium (4-(benzyloxy)-2-formylphenyl)trifluoroborate: These salts can offer enhanced stability and ease of handling compared to the corresponding boronic acids. They are often crystalline, air-stable solids and can be used directly in Suzuki-Miyaura couplings.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of stable boronic acid surrogates that can be used in iterative cross-coupling reactions.
Alternative Coupling Methodologies
For the synthesis of the core biaryl structure, other cross-coupling reactions can be employed, avoiding the use of a boronic acid altogether.
Caption: Alternative cross-coupling methodologies for biaryl synthesis.
The choice of an alternative coupling method will depend on the functional group tolerance, availability of starting materials, and the desired final product.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the key transformations involving this compound.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., a mixture of toluene and water or dioxane and water)
Procedure:
-
To an oven-dried flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl intermediate.
General Procedure for Reductive Amination and Cyclization
Materials:
-
Biaryl intermediate from the Suzuki-Miyaura coupling (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv)
-
Solvent (e.g., dichloromethane or dichloroethane)
Procedure:
-
Dissolve the biaryl intermediate in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the primary amine and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final fused heterocyclic product.
Conclusion
This compound stands out as a highly valuable and versatile building block in the patented landscape of drug discovery and medicinal chemistry. Its trifunctional nature enables the efficient and convergent synthesis of complex biaryl and fused heterocyclic scaffolds. While alternative reagents and synthetic methodologies exist, the strategic advantages offered by this particular boronic acid in terms of synthetic efficiency and molecular diversity are evident in its patented applications. A thorough understanding of its performance in key reactions, alongside a knowledge of viable alternatives, empowers researchers to make informed decisions in the design and execution of innovative synthetic routes toward novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
